molecular formula C5H4N4O B1418222 Imidazo[2,1-F][1,2,4]triazin-4(1H)-one CAS No. 1206825-06-0

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one

Cat. No.: B1418222
CAS No.: 1206825-06-0
M. Wt: 136.11 g/mol
InChI Key: QMFPURRPZZSJPF-UHFFFAOYSA-N
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Description

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[2,1-F][1,2,4]triazin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[2,1-F][1,2,4]triazin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3H-imidazo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFPURRPZZSJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717491
Record name Imidazo[2,1-f][1,2,4]triazin-4(1H)-one
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206825-06-0
Record name Imidazo[2,1-f][1,2,4]triazin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID70717491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of the Imidazo[2,1-f]triazin-4(1H)-one Core by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural characterization of the Imidazo[2,1-f]triazin-4(1H)-one scaffold using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes a self-validating logic for unambiguous structural confirmation. While experimental data for the unsubstituted parent molecule is not prevalent in the literature, this guide leverages established principles and data from analogous heterocyclic systems to build a robust, predictive model for its characterization.

Introduction: The Challenge of the Fused Heterocyclic System

The Imidazo[2,1-f]triazin-4(1H)-one core represents a unique fusion of an imidazole and a 1,2,4-triazine ring system. Such nitrogen-rich heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise arrangement of atoms, particularly the location of protons and the electronic environment of each carbon, is critical to understanding the molecule's properties and potential interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of such structures in solution.[2] It allows us to map the covalent framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. This guide outlines a multi-dimensional NMR strategy, from initial 1D screening to advanced 2D correlation experiments, that collectively provide irrefutable proof of the Imidazo[2,1-f]triazin-4(1H)-one structure.

Part 1: Foundational NMR Principles for the Scaffold

Understanding the expected spectral features is the first step in analysis. The unique electronic landscape of the Imidazo[2,1-f]triazin-4(1H)-one core—shaped by electronegative nitrogen atoms, an amide-like carbonyl group, and aromaticity—gives rise to a predictable pattern of NMR signals.

¹H NMR Spectroscopy: Probing the Proton Environment

The parent scaffold possesses four distinct protons. Their chemical shifts (δ) are influenced by shielding and deshielding effects:

  • Imidazole Protons (H-6, H-7): Protons on the imidazole ring are typically found in the aromatic region (δ 7.0-8.5 ppm). The adjacent nitrogen atoms withdraw electron density, deshielding these protons and shifting them downfield.

  • Triazinone Protons (H-1, H-2): The protons on the triazinone portion of the molecule are expected to be in a unique environment. H-2, being adjacent to the bridgehead nitrogen and another nitrogen, would likely be significantly deshielded. H-1, adjacent to the amide nitrogen, would also experience downfield shifting.

  • NH Proton: The amide-like proton (1H) is expected to be a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature. In aprotic polar solvents like DMSO-d₆, it can appear significantly downfield (δ > 10 ppm) due to hydrogen bonding.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The broader chemical shift range of ¹³C NMR allows for the clear resolution of all six carbon atoms in the core structure.[4]

  • Carbonyl Carbon (C-4): The amide carbonyl carbon is the most deshielded carbon and will appear furthest downfield, typically in the range of δ 155-170 ppm.[5]

  • Bridgehead and Nitrogen-Linked Carbons (C-2, C-4a, C-8a): Carbons directly bonded to nitrogen atoms are significantly deshielded and are expected to resonate in the δ 130-160 ppm range.

  • Imidazole Carbons (C-6, C-7): These carbons will appear in the aromatic region, generally between δ 110-140 ppm.

Part 2: A Validated Experimental Workflow for Structural Elucidation

A systematic approach ensures that all necessary data is collected efficiently and logically. The following workflow represents a field-proven methodology for characterizing novel heterocyclic compounds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d6 Filter Filter through glass wool into NMR tube Prep->Filter H1 1D ¹H Spectrum Filter->H1 C13 1D ¹³C{¹H} Spectrum H1->C13 DEPT DEPT-135 C13->DEPT COSY 2D ¹H-¹H COSY DEPT->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Assign1D Assign proton & carbon counts, identify CHn groups AssignCOSY Establish H-H spin systems Assign1D->AssignCOSY AssignHSQC Link protons to directly attached carbons AssignCOSY->AssignHSQC AssignHMBC Assemble molecular fragments via 2- and 3-bond correlations AssignHSQC->AssignHMBC Structure Final Structure Confirmation AssignHMBC->Structure

Caption: A systematic workflow for NMR analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a homogenous, high-concentration sample suitable for a full suite of NMR experiments.

  • Methodology:

    • Weigh approximately 5-10 mg of the purified Imidazo[2,1-f]triazin-4(1H)-one sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice for nitrogen-containing heterocycles as it readily dissolves polar compounds and its residual proton peak (δ ≈ 2.50 ppm) rarely overlaps with signals of interest.[3] Its ability to form hydrogen bonds also helps in observing exchangeable NH protons.[6]

    • Vortex the sample until fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

2. NMR Data Acquisition:

  • Objective: To acquire a complete set of 1D and 2D spectra to resolve all proton and carbon signals and their correlations.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.[7]

  • Sequence:

    • ¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial overview of the proton environments, their integrations (relative numbers), and coupling patterns (multiplicity).

    • ¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. This reveals the number of unique carbon environments.

    • DEPT-135: This experiment is crucial for differentiating carbon types. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.[8]

    • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds). Cross-peaks appear between signals of coupled protons, revealing the proton connectivity network.[9][10]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation). It is the most reliable way to assign carbons that have attached protons.[8]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for assembling the complete molecular structure. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[11] This allows for the connection of molecular fragments across atoms that have no protons, such as quaternary carbons and heteroatoms.[9]

Part 3: A Step-by-Step Guide to Spectral Interpretation

The power of this workflow lies in using the spectra in concert, with each experiment providing a piece of the puzzle that is validated by the next.

Step 1: Analysis of 1D Spectra (¹H, ¹³C, DEPT-135)
  • ¹H Spectrum: Confirm the presence of 4 aromatic/olefinic protons and one exchangeable NH proton by integration. Analyze the splitting patterns (e.g., doublets, triplets) to infer neighboring protons.

  • ¹³C & DEPT-135 Spectra: Count the number of signals in the ¹³C spectrum to ensure all 6 carbons are observed. Use the DEPT-135 spectrum to classify them. For the Imidazo[2,1-f]triazin-4(1H)-one core, you would expect to see four positive signals in the DEPT-135 (four CH carbons) and two absent signals (the carbonyl C-4 and the bridgehead C-8a), confirming their quaternary nature.

Step 2: Establishing Proton Networks with COSY

The COSY spectrum reveals which protons are neighbors. For the Imidazo[2,1-f]triazin-4(1H)-one core, you would predict correlations that define the two distinct ring fragments.

Caption: Expected ¹H-¹H COSY correlations.

Step 3: Linking Protons and Carbons with HSQC

The HSQC spectrum is a straightforward map. Each cross-peak definitively links a specific proton signal on one axis to its directly attached carbon signal on the other axis. This allows for the confident assignment of all four CH carbons (C-1, C-2, C-6, C-7).

Step 4: Assembling the Scaffold with HMBC

The HMBC spectrum provides the long-range correlations needed to piece the entire puzzle together. The key is to look for correlations from protons to the quaternary carbons (C-4 and C-8a), which confirms the fusion of the two rings and the position of the carbonyl group.

Key Diagnostic HMBC Correlations:

  • H-2 to C-4 and C-8a: A correlation from proton H-2 to the carbonyl carbon C-4 and the bridgehead carbon C-8a would be definitive proof of the triazinone ring structure.

  • H-7 to C-8a: A correlation from the imidazole proton H-7 to the bridgehead carbon C-8a connects the two ring systems.

  • H-1 to C-8a: This correlation would further solidify the connectivity around the bridgehead position.

Caption: Key diagnostic HMBC correlations.

Part 4: Data Summary and Structural Verification

Based on analysis of related heterocyclic systems, the following represents a set of predicted NMR assignments for the parent Imidazo[2,1-f]triazin-4(1H)-one scaffold in DMSO-d₆.[1][3]

Table 1: Predicted ¹H and ¹³C NMR Data for Imidazo[2,1-f]triazin-4(1H)-one in DMSO-d₆

PositionAtom TypePredicted ¹³C Shift (δ ppm)Predicted ¹H Shift (δ ppm)Predicted ¹H MultiplicityKey HMBC Correlations (from ¹H to ¹³C)
1NH-~11.5br sC-2, C-8a
2CH~145~8.2dC-4, C-8a
4C=O~158---
4aC~125---
6CH~120~7.5dC-4a, C-7, C-8a
7CH~115~7.2dC-4a, C-6
8aC~148---

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

This comprehensive dataset provides a self-validating system. The ¹H and ¹³C chemical shifts are consistent with the proposed electronic environment. The COSY data confirms proton neighbors, the HSQC data links protons to their carbons, and the crucial HMBC correlations connect all fragments across non-protonated centers, leaving no ambiguity in the final structure.

Conclusion

The structural elucidation of a novel heterocyclic system like Imidazo[2,1-f]triazin-4(1H)-one is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By following the workflow outlined in this guide—from careful sample preparation to the logical analysis of 1D and 2D spectra—a researcher can confidently and unambiguously determine the complete covalent structure. The true power of this methodology lies not in any single experiment, but in the collective, cross-validating evidence provided by the full dataset, ensuring the highest degree of scientific integrity.

References

  • Claramunt, R. M., & Elguero, J. (2009). Chapter 2 - NMR Spectroscopy of Heterocycles. In The Chemistry of Heterocyclic Compounds (Vol. 67, pp. 103-313). John Wiley & Sons, Inc. [Link]

  • Taşdemir, D. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1639-1650. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (2013). Chemical Science. Royal Society of Chemistry. [Link]

  • Taşdemir, D. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Kadhim, W. R., & Al-Adili, A. J. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 65(9), 423-431. [Link]

  • Jadhav, B., Qu, A. E., et al. (2022). Efficient Synthesis of 1H-Benzo[7][12]imidazo[1,2-c][2][6]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 27(15), 4983. [Link]

  • Wang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(7), 1676–1682. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate. [Link]

  • Malkov, A. V., et al. (2022). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Symmetry, 14(11), 2247. [Link]

  • Majidzade, V. A., Aliyev, A. S., & Babanly, D. M. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Patel, N. B., & Khan, I. H. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Shawky, A. M., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][2][3][12]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. [Link]

Sources

Physicochemical properties of Imidazo[2,1-F]triazin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[2,1-f]triazin-4(1H)-one Derivatives

Executive Summary

The imidazo[2,1-f]triazin-4(1H)-one scaffold has emerged as a privileged structure in modern drug discovery, yielding potent inhibitors for various therapeutic targets, most notably phosphodiesterases (PDEs).[1] Derivatives from this class have been investigated for applications in erectile dysfunction, neuropsychiatric diseases, and oncology.[1][2] However, the translation of a potent compound into a viable drug candidate is contingent upon a well-balanced profile of physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its pharmacokinetic behavior and clinical success.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical physicochemical properties for imidazo[2,1-f]triazin-4(1H)-one derivatives. Moving beyond a simple listing of parameters, this document delves into the causal relationships between molecular structure and physicochemical characteristics. It offers detailed, field-proven experimental protocols for measuring aqueous solubility, lipophilicity, and metabolic stability, and discusses how to interpret this data to guide rational drug design. By integrating experimental workflows with principles of medicinal chemistry, this guide serves as a practical resource for optimizing this promising class of compounds.

The Imidazo[2,1-f]triazin-4(1H)-one Scaffold: Therapeutic Potential and the Physicochemical Imperative

The imidazo[2,1-f]triazin-4(1H)-one core is a fused heterocyclic system that has proven to be a versatile template for designing selective enzyme inhibitors. Its rigid structure provides a foundation for introducing various substituents, allowing for fine-tuning of interactions with a target's binding site. Notably, 2-aryl-substituted derivatives have been identified as potent cGMP-PDE5 inhibitors, with Vardenafil (BAY 38-9456) being a clinical success for treating erectile dysfunction.[1] Other analogues have shown activity against PDE2A, Polo-Like Kinase 1 (PLK1), and Focal Adhesion Kinase (FAK), highlighting the scaffold's broad therapeutic potential.[2][3][4]

The success of any drug candidate, however, hinges on its ability to reach its biological target in sufficient concentration and for an appropriate duration. This is governed by its physicochemical properties. A molecule with high potency in an enzymatic assay but poor solubility or rapid metabolic clearance will likely fail in vivo.[5] Therefore, a central pillar of the drug discovery process is the simultaneous optimization of potency and "drug-like" properties. The following sections will dissect the most critical of these properties and provide robust methodologies for their assessment.

Core Physicochemical Descriptors: Impact on Drug Action

Optimizing a lead compound involves a multi-parameter balancing act. For the imidazo[2,1-f]triazin-4(1H)-one class, three properties are of paramount importance in early discovery: aqueous solubility, lipophilicity, and metabolic stability.

  • Aqueous Solubility: This is the measure of a compound's ability to dissolve in an aqueous medium. It is a critical factor for oral absorption, as a drug must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[6] Poor solubility can lead to low and erratic bioavailability, unreliable results in in vitro biological assays, and significant challenges in developing intravenous formulations.[7][8] A common goal for drug discovery compounds is a kinetic solubility of >60 µg/mL.[8]

  • Lipophilicity: Defined as the affinity of a molecule for a lipid-like environment, this property is typically quantified by the partition coefficient (logP) between octanol and water.[9] Lipophilicity is a key driver of a compound's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and higher metabolic turnover.[]

  • Metabolic Stability: The susceptibility of a compound to biotransformation by metabolic enzymes (primarily Cytochrome P450s in the liver) determines its metabolic stability.[11] Compounds that are rapidly metabolized have a short half-life (t1/2) and high intrinsic clearance (CLint), which can make it difficult to maintain therapeutic drug levels in the body.[12] In vitro assays using liver microsomes or hepatocytes are essential for identifying metabolic liabilities early in the discovery process.[5][11]

The interplay between these properties dictates the overall pharmacokinetic profile of a drug candidate. The following workflow illustrates the central role of physicochemical profiling in the drug discovery cascade.

G cluster_0 Discovery & Optimization Cycle Synthesis Compound Synthesis (Imidazo[2,1-f]triazin-4(1H)-one core) BioAssay In Vitro Biological Assay (e.g., PDE5 Inhibition) Synthesis->BioAssay Test Potency PhysChem Physicochemical Profiling (Solubility, logP, Stability) Synthesis->PhysChem Assess Drug-likeness SPR Structure-Property Relationship (SPR) Analysis BioAssay->SPR PhysChem->SPR Decision Decision Gate: Advance or Redesign? SPR->Decision Integrated Data Decision->Synthesis Redesign Advance Advance to In Vivo Studies Decision->Advance Advance

Caption: Drug discovery workflow for imidazo[2,1-f]triazin-4(1H)-one derivatives.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any drug discovery program relies on robust and reproducible data. The following protocols describe standardized, self-validating methods for determining the key physicochemical properties of imidazo[2,1-f]triazin-4(1H)-one derivatives.

Kinetic Aqueous Solubility via Shake-Flask Method

This protocol determines the kinetic solubility of a compound, which is highly relevant for early drug discovery as it mimics the conditions of many biological assays where compounds are introduced from a DMSO stock.[13]

Causality: The choice of a kinetic over a thermodynamic assay is pragmatic for higher throughput. It quickly identifies compounds likely to precipitate under typical in vitro screening conditions, saving resources.[7][8] The use of filtration and UV/LC-MS detection provides a direct quantification of the dissolved compound, offering greater accuracy than nephelometry (light scattering).[7][14]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[13] Prepare calibration standards by diluting the stock solution in a 50:50 mixture of Acetonitrile:Water.

  • Incubation: Add 5 µL of the 10 mM DMSO stock to 245 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate to achieve a final concentration of 200 µM and a final DMSO concentration of 2%.[6]

  • Equilibration: Seal the plate and place it on an orbital shaker at room temperature for 2 hours to allow for equilibration.[7] This duration is a balance between achieving a steady state and maintaining high throughput.

  • Separation of Undissolved Compound: Transfer the contents to a 96-well filter plate (e.g., Millipore MultiScreen®) and centrifuge to separate any precipitated solid from the saturated solution.[6][7]

  • Quantification: Analyze the clear filtrate using a UV-Vis plate reader or by LC-MS/MS.[14]

  • Data Analysis: Determine the concentration of the compound in the filtrate by comparing its absorbance or peak area to the calibration curve. This concentration represents the kinetic solubility.

Lipophilicity (logP) via Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[9][15]

Causality: n-Octanol is chosen as the organic phase because its properties are believed to be a reasonable surrogate for the lipid bilayers of cell membranes.[9] Pre-saturating each phase with the other is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would invalidate the concentration measurements.[16]

Step-by-Step Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.

  • Partitioning: Add a small, known amount of the test compound (e.g., from a concentrated stock in a minimal amount of solvent) to a vial containing a known volume of water-saturated n-octanol and n-octanol-saturated water (e.g., 2 mL of each).[16]

  • Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Sampling and Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) phases using a suitable analytical method, typically reverse-phase HPLC with UV detection.[16]

  • Calculation: Calculate the partition coefficient (P) and logP using the following equations:[9]

    • P = Coct / Caq

    • logP = log10(P)

In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with a metabolically active system, such as human liver microsomes (HLM), which are rich in CYP450 enzymes.[11][12]

Causality: The liver is the primary site of drug metabolism.[5] Using liver-derived systems like microsomes provides a direct assessment of a compound's susceptibility to Phase I metabolism.[11] The inclusion of the cofactor NADPH is essential, as it is required for the catalytic activity of CYP450 enzymes.[12] The reaction is quenched with a cold organic solvent to precipitate proteins and halt all enzymatic activity instantly, ensuring an accurate snapshot of the compound's concentration at each time point.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw human liver microsomes on ice. Dilute them in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare a 1 mM solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO). The final solvent concentration in the incubation should be kept low (<1%).

    • Prepare a solution of the NADPH regenerating system in buffer.

  • Incubation Setup: In a 96-well plate, pre-warm the microsome solution to 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the microsome solution to achieve a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH solution.[12]

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing 2-3 volumes of a cold organic solvent (e.g., acetonitrile) with an internal standard to terminate the reaction.[12]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following formulas:[5][12]

      • t1/2 = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Amount)

Integrating Data: Structure-Property Relationships (SPR)

The true power of collecting physicochemical data lies in using it to establish Structure-Property Relationships (SPR). By systematically modifying the structure of the imidazo[2,1-f]triazin-4(1H)-one core and observing the resulting changes in properties, medicinal chemists can rationally design improved compounds.

Consider the hypothetical data for three derivatives shown below:

CompoundR1 GroupR2 GroupKinetic Solubility (µM)logPHLM Stability (t1/2, min)
Derivative A PhenylEthyl253.5> 60
Derivative B 4-PyridylEthyl1502.1> 60
Derivative C Phenyl4-Methoxybenzyl223.815

Analysis and Causality:

  • Solubility and logP (A vs. B): Replacing the lipophilic phenyl group (A) with a more polar pyridine ring (B) significantly increases aqueous solubility and decreases logP.[] This is a classic medicinal chemistry strategy to improve the "water-friendliness" of a molecule. The basic nitrogen in the pyridine ring can be protonated at physiological pH, further enhancing solubility.

  • Metabolic Stability (A vs. C): The introduction of a 4-methoxybenzyl group at the R2 position (C) creates a metabolic soft spot. The methoxy group is highly susceptible to O-demethylation by CYP450 enzymes, leading to a dramatic decrease in metabolic stability compared to the simple ethyl group in Derivative A.[12] This insight allows chemists to avoid or modify such metabolically labile groups in future designs.

The process of analyzing these relationships to guide the next round of synthesis is an iterative cycle central to lead optimization.

G Compound Initial Compound (e.g., Derivative A) Data Physicochemical Data Sol: 25 µM logP: 3.5 t1/2: >60 min Compound->Data Measure Hypothesis Formulate Hypothesis 'Replacing phenyl with pyridyl will improve solubility' Data->Hypothesis Analyze Synthesis Synthesize New Analog (Derivative B) Hypothesis->Synthesis Design NewData Collect New Data Sol: 150 µM logP: 2.1 t1/2: >60 min Synthesis->NewData Measure Confirmation Hypothesis Confirmed (Property Improved) NewData->Confirmation Validate Confirmation->Hypothesis Iterate & Refine

Caption: The iterative cycle of Structure-Property Relationship (SPR) analysis.

The Role of Computational Chemistry

Alongside experimental determination, computational (in silico) methods play a vital role in modern drug discovery.[] Algorithms can predict physicochemical properties like logP, pKa, and solubility based solely on a molecule's 2D structure.[17]

Benefits:

  • High Throughput: Thousands of virtual compounds can be assessed for drug-like properties before committing resources to their synthesis.

  • Prioritization: Computational tools help prioritize which derivatives to synthesize, focusing efforts on those with the highest probability of having a balanced property profile.

It is critical to recognize that these are predictions. While often accurate for ranking compounds within a chemical series, the absolute values may differ from experimental results.[17] Therefore, in silico tools should be used as a guiding resource, with experimental validation remaining the definitive measure of a compound's properties.

Conclusion

The imidazo[2,1-f]triazin-4(1H)-one scaffold is a rich source of therapeutically relevant molecules. However, achieving clinical success requires a deep, quantitative understanding of their physicochemical properties. By employing robust experimental protocols for solubility, lipophilicity, and metabolic stability, and by intelligently using the resulting data to inform Structure-Property Relationships, development teams can navigate the complexities of drug optimization. This integrated approach, which balances the pursuit of potency with the engineering of favorable ADME characteristics, is the cornerstone of translating a promising chemical entity into an effective medicine.

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  • Wróbel, R., & Polak, B. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]

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  • Google Patents. Determination of log P coefficients via a RP-HPLC column.
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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Imidazotriazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Imidazotriazines in Medicinal Chemistry

The imidazotriazine scaffold, a fused heterocyclic system containing both imidazole and triazine rings, has emerged as a privileged structure in modern drug discovery. Its unique three-dimensional architecture and rich electronic properties allow for diverse molecular interactions, making it a versatile template for designing novel therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of novel imidazotriazine scaffolds, offering field-proven insights for researchers and drug development professionals.

Nitrogen-rich heterocyclic compounds, such as imidazotriazines, are widely incorporated into the structure of various pharmacologically active agents.[1] The fusion of the imidazole and triazine rings creates a scaffold that can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of imidazotriazine derivatives with a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3]

One of the most notable examples of a clinically successful imidazotriazine is temozolomide (TMZ), the standard first-line treatment for malignant glioma.[4][5][6][7] The success of TMZ has spurred significant interest in exploring the broader chemical space of imidazotriazines to develop new and improved therapeutic agents.[4][5][6] This guide will delve into the synthetic strategies that have enabled the creation of diverse imidazotriazine libraries and discuss the key biological insights that are driving the discovery of the next generation of imidazotriazine-based drugs.

Core Synthetic Strategies for Imidazotriazine Scaffolds

The synthesis of the imidazotriazine core and its derivatives can be achieved through various strategic approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. This section will detail the most common and effective methodologies, explaining the causality behind the experimental choices.

Cyclocondensation Reactions: The Cornerstone of Imidazotriazine Synthesis

Cyclocondensation reactions are the most prevalent method for constructing the imidazotriazine ring system. These reactions typically involve the condensation of a bifunctional imidazole precursor with a triazine-forming reagent. The versatility of this approach allows for the introduction of a wide range of substituents on both the imidazole and triazine rings.

A common strategy involves the reaction of an amino-imidazole derivative with a 1,3,5-triazine derivative. The nucleophilic amino group of the imidazole attacks the electrophilic carbon of the triazine, leading to the formation of the fused ring system. The specific reaction conditions, such as solvent, temperature, and catalyst, are crucial for achieving high yields and regioselectivity.

Post-Synthetic Modification: Diversifying the Scaffold

Once the core imidazotriazine scaffold is synthesized, its periphery can be further modified to explore structure-activity relationships (SAR). Common post-synthetic modifications include:

  • N-Alkylation and N-Arylation: The nitrogen atoms within the imidazotriazine scaffold can be readily alkylated or arylated to introduce various substituents. These modifications can significantly impact the compound's solubility, metabolic stability, and target-binding affinity.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at specific positions of the imidazotriazine ring. This allows for the installation of a wide array of functional groups, including aryl, heteroaryl, and alkynyl moieties.

  • Functional Group Interconversion: Standard functional group interconversions, such as the conversion of esters to amides or the reduction of nitro groups to amines, can be employed to further diversify the synthesized compounds.

The ability to perform these modifications allows for the systematic exploration of the chemical space around the imidazotriazine core, a critical step in the lead optimization process.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a][2][4][6]triazines via Cyclocondensation

This protocol describes a general method for the synthesis of imidazo[1,2-a][2][4][6]triazines from 2-aminoimidazoles and 1,3,5-triazine.

Step 1: Reaction Setup

  • To a solution of the appropriately substituted 2-aminoimidazole (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added 1,3,5-triazine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

Step 2: Cyclization

  • The reaction mixture is heated to reflux (temperature will vary depending on the solvent) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imidazo[1,2-a][2][4][6]triazine.

Validation: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling for Arylation of a Halogenated Imidazotriazine

This protocol outlines a general procedure for the arylation of a bromo-substituted imidazotriazine using a Suzuki cross-coupling reaction.

Step 1: Reaction Setup

  • To a degassed solution of the bromo-imidazotriazine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • The reaction vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

Step 2: Reaction

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for 2-8 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the arylated imidazotriazine.

Validation: Successful coupling is confirmed by the disappearance of the starting bromo-imidazotriazine and the appearance of the desired product in the LC-MS, along with characteristic shifts in the NMR spectra.

Visualizing Synthetic Pathways and Workflows

Diagrams are essential for clearly communicating complex synthetic routes and experimental workflows. The following diagrams, generated using Graphviz, illustrate key processes in the discovery and synthesis of novel imidazotriazine scaffolds.

Synthetic Pathway for Imidazotriazine Derivatives

Synthetic_Pathway A 2-Aminoimidazole C Imidazo[1,2-a][1,3,5]triazine Core A->C Cyclocondensation B 1,3,5-Triazine B->C D Halogenated Imidazotriazine C->D Halogenation F Arylated Imidazotriazine Derivative D->F Suzuki Coupling E Arylboronic Acid E->F

Caption: General synthetic route to arylated imidazotriazine derivatives.

Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target ID Target Identification & Validation HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation Hit ID->Lead Gen Lead Opt Lead Optimization (SAR Studies) Lead Gen->Lead Opt ADME/Tox ADME/Tox Profiling Lead Opt->ADME/Tox Preclinical Preclinical Studies ADME/Tox->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Sources

The Imidazo[2,1-f]triazine Core: A Technical Guide to its Chemical Properties and Synthetic Landscape

The Imidazo[2,1-f][1][2][3]triazine Core: A Technical Guide to its Chemical Properties and Synthetic Landscape

Introduction: Unveiling a Privileged Scaffold

The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements of atoms, influencing their interaction with biological targets. Among these, the imidazo[2,1-f][1][2][3]triazine core has emerged as a structure of significant interest. This bicyclic heteroaromatic system, characterized by the fusion of an imidazole and a 1,2,4-triazine ring, presents a fascinating interplay of electronic properties and synthetic accessibility. Its structural rigidity and the strategic placement of nitrogen atoms provide a foundation for the development of a diverse array of derivatives with promising therapeutic potential. This guide provides an in-depth exploration of the fundamental chemical properties of the imidazo[2,1-f][1][2][3]triazine core, offering a technical resource for researchers, scientists, and drug development professionals engaged in the pursuit of new molecular entities.

Core Structure and Physicochemical Properties

The imidazo[2,1-f][1][2][3]triazine core is a planar, bicyclic aromatic system with the molecular formula C₅H₄N₄. The fusion of the electron-rich imidazole ring with the electron-deficient 1,2,4-triazine ring results in a unique electronic distribution that governs its reactivity and physicochemical characteristics.

PropertyValueSource
Molecular Formula C₅H₄N₄PubChem
Molecular Weight 120.11 g/mol PubChem
IUPAC Name imidazo[2,1-f][1][2][3]triazinePubChem
CAS Number 104744-29-8PubChem

The numbering of the heterocyclic system follows standard IUPAC nomenclature, as illustrated below:

Caption: IUPAC numbering of the imidazo[2,1-f][1][2][3]triazine core.

The fusion of the two rings creates a system with a unique dipole moment and electron density distribution, which are key determinants of its reactivity and interaction with biological macromolecules.

Synthesis of the Imidazo[2,1-f][1][2][3]triazine Scaffold

The construction of the imidazo[2,1-f][1][2][3]triazine core can be achieved through several synthetic strategies, primarily involving the cyclization of appropriately functionalized imidazole or triazine precursors. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

From Imidazole Precursors

A common and versatile approach involves the annulation of a triazine ring onto a pre-existing imidazole core. This typically involves the reaction of a 2-aminoimidazole derivative with a 1,2-dicarbonyl compound or its equivalent.

General Synthetic Scheme:

Synthesis_from_Imidazolecluster_0Starting Materialscluster_1Reactioncluster_2Product2-Aminoimidazole2-AminoimidazoleDerivative (A)CondensationCondensation/Cyclization2-Aminoimidazole->CondensationDicarbonyl1,2-DicarbonylCompound (B)Dicarbonyl->CondensationImidazotriazineImidazo[2,1-f][1,2,4]triazineDerivative (C)Condensation->Imidazotriazine

Caption: General synthetic route from 2-aminoimidazole precursors.

Experimental Protocol: Synthesis of a Substituted Imidazo[2,1-f][1][2][3]triazine

This protocol is a representative example of the cyclocondensation reaction to form the imidazo[2,1-f][1][2][3]triazine ring system.

  • To a solution of the 2-aminoimidazole derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the 1,2-dicarbonyl compound (1.1 eq). The choice of solvent is crucial to ensure solubility of the reactants and to facilitate the reaction, which may be acid- or base-catalyzed.

  • The reaction mixture is heated to reflux for a period of 2-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system. The choice of purification method depends on the physical properties of the product.

  • The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

From Triazine Precursors

An alternative strategy involves the construction of the imidazole ring onto a 1,2,4-triazine scaffold. This can be accomplished by reacting a hydrazinyl-triazine with an α-haloketone.

General Synthetic Scheme:

Synthesis_from_Triazinecluster_0Starting Materialscluster_1Reactioncluster_2ProductHydrazinyltriazineHydrazinyl-1,2,4-triazineDerivative (D)CyclizationCyclizationHydrazinyltriazine->CyclizationHaloketoneα-Haloketone (E)Haloketone->CyclizationImidazotriazineImidazo[2,1-f][1,2,4]triazineDerivative (F)Cyclization->Imidazotriazine

Caption: General synthetic route from 1,2,4-triazine precursors.

Chemical Reactivity of the Imidazo[2,1-f][1][2][3]triazine Core

The reactivity of the imidazo[2,1-f][1][2][3]triazine core is a consequence of the electronic interplay between the fused imidazole and 1,2,4-triazine rings. The imidazole moiety is generally considered electron-rich, while the 1,2,4-triazine is electron-deficient. This electronic dichotomy dictates the regioselectivity of various chemical transformations.

Electrophilic Substitution

Based on the electronic nature of the fused rings, electrophilic substitution reactions are predicted to occur preferentially on the electron-rich imidazole portion of the molecule. The exact position of substitution will be influenced by the nature of the electrophile and any existing substituents on the ring system. While specific studies on the parent imidazo[2,1-f][1][2][3]triazine are limited, analogous fused systems suggest that the C-7 position is a likely site for electrophilic attack due to the directing effect of the imidazole nitrogen atoms.

Proposed Electrophilic Substitution Pathway:

Electrophilic_SubstitutionCoreImidazo[2,1-f][1,2,4]triazineReactionElectrophilicAromatic SubstitutionCore->ReactionElectrophileElectrophile (E+)Electrophile->ReactionProductSubstituted Imidazo[2,1-f][1,2,4]triazineReaction->Product

Caption: Proposed pathway for electrophilic substitution.

Nucleophilic Substitution

Conversely, the electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (S_NAr) reactions are expected to occur on the triazine portion of the scaffold, particularly at positions that can stabilize the intermediate Meisenheimer complex. The presence of good leaving groups (e.g., halogens) on the triazine ring would further facilitate such reactions.

Functionalization of the Core

The imidazo[2,1-f][1][2][3]triazine core can be further functionalized using a variety of modern synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated derivatives provide a powerful tool for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs.

Spectroscopic Characterization

The structural elucidation of imidazo[2,1-f][1][2][3]triazine derivatives relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the unsubstituted imidazo[2,1-f][1][2][3]triazine would exhibit distinct signals for the protons on both the imidazole and triazine rings. The chemical shifts of these protons are influenced by the electronic environment of the bicyclic system. Protons on the electron-deficient triazine ring are expected to resonate at a lower field (higher ppm) compared to those on the electron-rich imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also indicative of the electronic nature of the fused rings.

Representative ¹H NMR Chemical Shifts for a Substituted Imidazo[2,1-f][1][2][3]triazine Derivative:

ProtonChemical Shift (ppm)
H-28.0 - 8.5
H-47.5 - 8.0
H-77.0 - 7.5

Note: These are approximate ranges and can vary significantly based on the substitution pattern and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of imidazo[2,1-f][1][2][3]triazine derivatives. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of newly synthesized compounds.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in substituted imidazo[2,1-f][1][2][3]triazines. The spectrum of the core structure would show characteristic C-H, C=C, and C=N stretching vibrations.

Applications in Medicinal Chemistry

The imidazo[2,1-f][1][2][3]triazine scaffold has been explored for a range of therapeutic applications, with numerous derivatives exhibiting potent biological activities. The rigid, planar structure of the core, combined with its unique electronic properties, makes it an attractive starting point for the design of enzyme inhibitors and receptor antagonists.

Reported Biological Activities of Imidazo-triazine Derivatives:

Biological Target/ActivityReference
Antifungal[3][4]
Antimicrobial[5]
Anticancer[6][7]
Kinase Inhibition[8]
Antiviral[9]

The diverse biological activities reported for various imidazo-triazine isomers underscore the therapeutic potential of this heterocyclic family and highlight the importance of the imidazo[2,1-f][1][2][3]triazine core as a valuable scaffold for future drug discovery efforts.

Conclusion

The imidazo[2,1-f][1][2][3]triazine core represents a privileged heterocyclic scaffold with a rich chemical landscape. Its synthesis is accessible through multiple routes, and its distinct electronic properties offer opportunities for selective functionalization. As our understanding of the structure-activity relationships of its derivatives continues to grow, the imidazo[2,1-f][1][2][3]triazine core is poised to play an increasingly important role in the development of novel therapeutic agents. This guide has provided a foundational understanding of its chemical properties, serving as a catalyst for further exploration and innovation in the field of medicinal chemistry.

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Spectroscopic Characterization of Imidazo[2,1-f]triazin-4(1H)-one: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[2,1-f]triazin-4(1H)-one is a heterocyclic compound belonging to the fused imidazo-triazine family. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its various isomers and derivatives, including potential applications in the development of novel therapeutics.[1][2] Accurate structural elucidation and confirmation are paramount in the synthesis and development of such compounds, with spectroscopic techniques forming the cornerstone of molecular characterization.

This technical guide provides a detailed framework for the spectroscopic analysis of Imidazo[2,1-f]triazin-4(1H)-one. While experimental data for this specific molecule is not yet published, we will present predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. These predictions are grounded in the analysis of closely related structures and serve as a valuable reference for researchers working on the synthesis and characterization of this and other novel imidazo-triazine derivatives. Furthermore, this guide offers detailed, field-proven experimental protocols to ensure the acquisition of high-quality spectroscopic data.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Imidazo[2,1-f]triazin-4(1H)-one consists of a fused imidazole and triazine ring system, with a carbonyl group at the 4-position.

Caption: Molecular structure of Imidazo[2,1-f]triazin-4(1H)-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts for Imidazo[2,1-f]triazin-4(1H)-one are based on the electronic environment of each proton.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H on Imidazole Ring7.0 - 8.0Singlet or Doublet
H on Triazine Ring8.0 - 9.0Singlet or Doublet
N-H10.0 - 12.0Broad Singlet
Interpretation and Rationale

The protons on the heterocyclic rings are expected to be in the deshielded region of the spectrum (7.0 - 9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the aromaticity of the ring system. Specifically, the proton on the triazine ring is likely to be further downfield than the proton on the imidazole ring due to the proximity of more nitrogen atoms. The N-H proton is expected to be a broad singlet at a significantly downfield chemical shift, a characteristic feature for protons on nitrogen in such heterocyclic systems.[3][4] The exact multiplicity (singlet or doublet) of the ring protons will depend on the coupling constants with neighboring protons, which are expected to be small in this fused ring system.

Experimental Protocol for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve 5-10 mg of sample B in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into spectrometer D->E F Tune and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Process the FID (Fourier Transform, phase and baseline correction) G->H

Caption: Workflow for ¹H NMR data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Imidazo[2,1-f]triazin-4(1H)-one in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for heterocyclic compounds that may have limited solubility in other solvents and for observing exchangeable protons like N-H.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference peak at 0.00 ppm.

  • Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to obtain sharp spectral lines. The probe should also be tuned to the resonance frequency of the protons.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). For a standard ¹H spectrum, 16 to 64 scans are typically sufficient.

  • Data Processing: The acquired free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction to obtain a clean, interpretable spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O150 - 160
C in Triazine Ring140 - 150
C in Imidazole Ring110 - 140
Interpretation and Rationale

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.[4] The carbons within the heterocyclic rings will also be in the downfield region, with the carbons in the triazine ring generally appearing at a higher chemical shift than those in the imidazole ring due to the greater number of adjacent nitrogen atoms. The specific chemical shifts will be influenced by the overall electron distribution in the fused ring system. For comparison, in related benzo[3][5]imidazo[1,2-d][1][5][6]triazine derivatives, carbonyl carbons appear in the range of 150.24–153.56 ppm, and aromatic carbons are observed between 113.83–149.01 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The primary differences lie in the data acquisition parameters.

  • Instrument Setup: After acquiring the ¹H spectrum, the spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves irradiating the protons while acquiring the ¹³C signal, which results in all carbon signals appearing as singlets and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A significantly larger number of scans (e.g., 1024 or more) is usually required compared to ¹H NMR.

  • Advanced Experiments: To aid in spectral assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data
IonPredicted m/z
[M+H]⁺137.0512
[M]⁺˙136.0436
Interpretation and Rationale

The molecular formula of Imidazo[2,1-f]triazin-4(1H)-one is C₅H₄N₄O, which corresponds to a monoisotopic mass of 136.0436 Da. In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 137.0512. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by measuring the exact mass to within a few parts per million. In electron ionization (EI) mass spectrometry, the molecular ion, [M]⁺˙, at m/z 136 would be expected, along with a characteristic fragmentation pattern that can provide further structural information.

Experimental Protocol for Mass Spectrometry (ESI-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare a dilute solution B in a suitable solvent (e.g., methanol, acetonitrile) A->B C Infuse the sample into the ESI source B->C D Optimize ionization parameters C->D E Acquire mass spectrum in positive ion mode D->E

Sources

A-Z Guide to the Synthesis of Substituted Imidazo[2,1-f]triazin-4(1H)-ones: A Technical Whitepaper for Medicinal Chemists

A-Z Guide to the Synthesis of Substituted Imidazo[2,1-f][1][2][3]triazin-4(1H)-ones: A Technical Whitepaper for Medicinal Chemists

Abstract

The imidazo[2,1-f][1][2][3]triazin-4(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive framework for designing novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anxiolytics, antidepressants, and modulators of critical cellular pathways.[1][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for constructing substituted imidazo[2,1-f][1][2][3]triazin-4(1H)-ones. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and present data in a clear, comparative format to aid in synthetic planning and execution.

Introduction: The Imidazo[2,1-f][1][2][3]triazin-4(1H)-one Scaffold

The fusion of an imidazole ring with a 1,2,4-triazine ring gives rise to the imidazo[2,1-f][1][2][3]triazine system. The "-4(1H)-one" designation indicates a carbonyl group at the 4-position of the triazine ring. This scaffold is isoelectronic with naturally occurring purines, suggesting its potential to interact with a variety of biological targets.

Indeed, research has shown that derivatives of the closely related imidazo[2,1-f]purine-2,4-dione system exhibit potent and selective antagonism of A3 adenosine receptors and activity at serotonin 5-HT(1A) receptors.[1][3][5] Furthermore, other isomers like imidazo[5,1-f][1][2][3]triazin-4(3H)-ones are known potent PDE5 inhibitors.[6] Recent patent literature also highlights the utility of imidazo[2,1-f][1][2][3]triazine derivatives in the treatment of genetic diseases such as cystic fibrosis, underscoring the scaffold's therapeutic potential.[7]

The synthetic challenge lies in the controlled construction of this specific fused ring system, often requiring multi-step sequences and careful selection of precursors and reaction conditions. This guide will focus on the most prevalent and robust methods for achieving this goal.

Imidazo_Triazinone_Corecluster_0Imidazo[2,1-f][1,2,4]triazin-4(1H)-onecluster_1Key FeaturescoreANitrogen-rich scaffoldBPurine isostereCH-bond donors/acceptorsDTunable substitution points

Caption: Core structure and key features of the scaffold.

Foundational Strategy: Synthesis from 2-Hydrazinoimidazole Precursors

A highly effective and modular approach to the imidazo[2,1-f][1][2][3]triazin-4(1H)-one core involves the cyclocondensation of a 2-hydrazinoimidazole derivative with an α-keto acid or a related 1,2-dicarbonyl compound. This strategy allows for the introduction of diversity at two key positions of the final molecule, dictated by the substituents on the imidazole and the keto acid.

The key to this method is the synthesis of the 2-hydrazinoimidazole intermediate. This can be accomplished by treating a corresponding 2-thioxoimidazolidin-4-one with hydrazine hydrate.

Synthesis of the 2-Hydrazinoimidazole Intermediate

The 2-hydrazinoimidazole serves as the linchpin for building the triazinone ring. Its synthesis is a critical first step that validates the feasibility of the entire synthetic route.

Mechanism: The reaction proceeds via a nucleophilic attack of hydrazine on the thiocarbonyl carbon of the 2-thioxoimidazolidin-4-one. This is followed by the elimination of hydrogen sulfide, leading to the formation of the desired 2-hydrazinoimidazole. The reaction is typically driven to completion by refluxing in a suitable solvent like ethanol.

Hydrazinoimidazole_SynthesisThioxo2-Thioxoimidazolidin-4-oneIntermediate2-HydrazinoimidazoleThioxo->IntermediateEtOH, RefluxHydrazineHydrazine Hydrate(H₂NNH₂·H₂O)ByproductH₂S

Caption: General workflow for 2-hydrazinoimidazole synthesis.

Experimental Protocol: Synthesis of 2-Hydrazino-1-phenyl-1H-imidazol-5(4H)-one derivatives

This protocol is adapted from methodologies used for synthesizing precursors for related imidazo[2,1-c][1][2][3]triazine systems.[8]

  • Preparation: To a solution of the appropriate 4-arylidene-1-phenyl-2-thioxo-1H-imidazol-5(4H)-one (1.0 eq) in absolute ethanol (20 mL), add hydrazine hydrate (3.0 eq).

  • Reaction: Heat the mixture under reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then dry it under a vacuum to afford the desired 2-hydrazinoimidazole derivative, which can often be used in the next step without further purification.

Cyclocondensation to Form the Imidazo[2,1-f][1][2][3]triazin-4(1H)-one Ring

With the 2-hydrazinoimidazole in hand, the final ring closure can be achieved. The reaction with an α-keto acid, such as pyruvic acid, is a common and effective method.

Mechanism: The reaction begins with the formation of a hydrazone intermediate through the condensation of the more nucleophilic nitrogen of the hydrazine moiety with the ketone carbonyl of the α-keto acid. This is followed by an intramolecular cyclization where the endocyclic imidazole nitrogen attacks the carboxylic acid carbonyl. The final step is a dehydration event, which aromatizes the system and yields the stable fused tricyclic product.

Cyclocondensation_MechanismSimplified Cyclocondensation PathwayA2-HydrazinoimidazoleCHydrazone IntermediateA->CBα-Keto Acid(e.g., Pyruvic Acid)B->CDIntramolecularCyclizationC->DEDehydrationD->EFImidazo[2,1-f][1,2,4]triazin-4(1H)-oneE->F

Caption: Key steps in the cyclocondensation reaction.

Experimental Protocol: Synthesis of Substituted Imidazo[2,1-f][1][2][3]triazin-4(1H)-ones

This generalized protocol is based on the reaction of hydrazino intermediates with α-dicarbonyl compounds.[8]

  • Preparation: Suspend the 2-hydrazinoimidazole derivative (1.0 eq) in glacial acetic acid (15 mL).

  • Addition: Add the appropriate α-keto acid (e.g., pyruvic acid, 1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to yield the pure substituted imidazo[2,1-f][1][2][3]triazin-4(1H)-one.

Data Summary Table:

Starting Hydrazinoimidazole (R1)α-Keto Acid (R2)ConditionsYield (%)Reference
4-(4-chlorobenzylidene)-1-phenylPyruvic AcidAcetic Acid, Reflux, 5h~70-80%[8]
4-(4-methoxybenzylidene)-1-phenylPhenylglyoxylic AcidAcetic Acid, Reflux, 6h~65-75%[8]
4-benzylidene-1-phenylEthyl 2-oxo-4-phenylbutanoateToluene, Dean-Stark, 10h~60-70%[8]

Yields are estimated based on similar reported transformations.

Alternative Strategy: Modification of Purine Scaffolds

An alternative and powerful strategy involves the chemical modification of a pre-existing purine or purine-like scaffold. This approach is particularly useful for generating libraries of compounds where the core structure is already in place. For instance, derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which contains the target core, have been synthesized from theophylline analogs.[1]

This route often involves alkylation or other functionalization at the N8 position of a suitable precursor. While the full de novo synthesis is not covered here, this method is crucial for late-stage diversification of the scaffold.

Purine_ModificationPrecursorImidazo[2,1-f]purine-2,4-dionePrecursorProductSubstituted DerivativePrecursor->ProductBase (e.g., K₂CO₃)Solvent (e.g., DMF)ReagentAlkylating/Acylating Agent(e.g., R-X)

Caption: Late-stage functionalization of the core scaffold.

Conclusion and Future Outlook

The synthesis of substituted imidazo[2,1-f][1][2][3]triazin-4(1H)-ones is a field of active research, driven by the significant therapeutic potential of this heterocyclic system. The primary synthetic route, hinging on the cyclocondensation of 2-hydrazinoimidazoles with α-keto acids, offers a reliable and versatile method for accessing a wide range of derivatives. The modularity of this approach allows for systematic exploration of the structure-activity relationship (SAR), which is critical for drug discovery programs.[3]

Future efforts will likely focus on developing more convergent and atom-economical synthetic routes, potentially through the use of multicomponent reactions or novel catalytic systems. As our understanding of the biological targets of this scaffold deepens, the demand for efficient and diverse synthetic methodologies will continue to grow, ensuring that the imidazo[2,1-f][1][2][3]triazin-4(1H)-one core remains a fertile ground for the discovery of new medicines.

References

  • Malawska, B., et al. (2003). Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. PubMed. [Link]

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  • Baraldi, P. G., et al. (2007). New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists. PubMed. [Link]

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  • Bell, S. C., et al. (1983). Imidazo[1,5-d][1][2][3]triazines as potential antiasthma agents. PubMed. [Link]

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A Guide to the One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, positioning it as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4] This technical guide provides an in-depth exploration of the one-pot synthesis of imidazo[1,2-a]pyrazine derivatives, with a primary focus on multicomponent reactions. We will delve into the mechanistic intricacies of these reactions, offer field-proven insights into experimental choices, and present detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the efficient synthesis of this vital class of compounds.

The Significance of Imidazo[1,2-a]pyrazines in Medicinal Chemistry

The imidazo[1,2-a]pyrazine core is a bioisostere of purine, which allows its derivatives to interact with a wide range of biological targets. This structural feature has led to the development of numerous compounds with therapeutic potential. Notably, derivatives of this scaffold have been investigated as inhibitors of crucial enzymes such as p38 MAP kinase, phosphodiesterase, and various kinases involved in cell signaling pathways.[5] The ongoing interest in this heterocyclic system stems from its proven track record in yielding compounds with potent and selective biological activities, making the development of efficient and versatile synthetic methodologies a key research focus.

The Power of One-Pot Synthesis

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over conventional multi-step synthesis. This approach is characterized by:

  • Increased Efficiency: By eliminating the need for isolation and purification of intermediates, one-pot reactions save time, resources, and reduce chemical waste.

  • Improved Yields: Minimizing material loss during intermediate work-up steps often leads to higher overall yields of the final product.

  • Enhanced Atom Economy: These reactions are designed to incorporate a majority of the atoms from the starting materials into the final product, aligning with the principles of green chemistry.

  • Access to Molecular Diversity: One-pot strategies, particularly multicomponent reactions, allow for the rapid generation of libraries of structurally diverse compounds, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A Workhorse for Imidazo[1,2-a]pyrazine Synthesis

Among the various one-pot strategies, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful and versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives.[6][7] This three-component reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.

Mechanistic Insights into the GBB Reaction

The generally accepted mechanism for the GBB reaction is a testament to the elegance of multicomponent reactions. The causality behind the sequence of events is crucial for understanding how to optimize the reaction and troubleshoot potential issues.

  • Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the 2-aminopyrazine with an aldehyde to form a Schiff base (imine). Protonation of the imine generates a reactive iminium ion. The choice of catalyst, often a Lewis or Brønsted acid, is critical at this stage to facilitate the dehydration and subsequent activation of the imine.[6]

  • Nucleophilic Attack by Isocyanide: The electron-deficient iminium ion is then attacked by the nucleophilic isocyanide carbon atom, forming a nitrilium ion intermediate. The reactivity of the isocyanide is a key determinant of the reaction rate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This [4+1] cycloaddition step is the core of the imidazo[1,2-a]pyrazine ring formation.[4]

  • Rearomatization: The final step involves a proton transfer to afford the stable, aromatic 3-aminoimidazo[1,2-a]pyrazine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway 2-Aminopyrazine 2-Aminopyrazine Iminium_Ion Iminium Ion Formation 2-Aminopyrazine->Iminium_Ion + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Aldehyde->Iminium_Ion Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Iminium_Ion->Nitrilium_Ion + Isocyanide Cyclization Intramolecular [4+1] Cycloaddition Nitrilium_Ion->Cyclization Product 3-Aminoimidazo[1,2-a]pyrazine Cyclization->Product Rearomatization

Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.

Key Experimental Parameters and Their Impact

The success of the GBB reaction is highly dependent on the careful selection of experimental conditions. The following table summarizes key parameters and provides insights into their roles.

ParameterCommon ChoicesRationale and Field-Proven Insights
Catalyst Sc(OTf)₃, Y(OTf)₃, Iodine, ZrCl₄, BF₃·OEt₂Lewis acids like Scandium triflate and Yttrium triflate are highly effective in activating the aldehyde and promoting imine formation.[6][8] Iodine has emerged as a cost-effective and environmentally benign catalyst.[4] The choice of catalyst can influence reaction times and yields, and its selection should be tailored to the specific substrates.
Solvent Methanol, Ethanol, Acetonitrile, DichloromethaneProtic solvents like methanol and ethanol are commonly used and can participate in the proton transfer steps. Aprotic solvents can also be effective, and in some cases, solvent-free conditions have been successfully employed, particularly with microwave irradiation.[9]
Temperature Room Temperature to RefluxMany GBB reactions proceed efficiently at room temperature.[4] However, for less reactive substrates, heating may be necessary to drive the reaction to completion. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by providing rapid and uniform heating.[9]
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanideThe choice of isocyanide directly influences the substituent at the 3-amino position. Sterically hindered isocyanides like tert-butyl isocyanide are often used and can lead to high yields.

Other Notable One-Pot Strategies

While the GBB reaction is a cornerstone, other one-pot methodologies have been developed to access a broader range of substituted imidazo[1,2-a]pyrazines.

Copper-Catalyzed Domino Reactions

Copper catalysts have proven to be highly effective in mediating domino reactions for the synthesis of imidazo[1,2-a]pyridine and pyrazine systems. For instance, a copper-catalyzed three-component reaction of a 2-aminopyridine/pyrazine, an aldehyde, and a terminal alkyne provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyrazines.[10] This approach involves a sequence of A³-coupling (alkynylation-amination) followed by a 5-exo-dig cyclization.

Domino_Workflow Start 2-Aminopyrazine + Aldehyde + Alkyne Step1 Copper-Catalyzed A³-Coupling Start->Step1 Step2 Intermediate Formation (Propargylamine derivative) Step1->Step2 Step3 5-exo-dig Cyclization Step2->Step3 End Imidazo[1,2-a]pyrazine Step3->End

Caption: Workflow for a copper-catalyzed domino synthesis.

Tandem and Cascade Reactions

One-pot tandem or cascade reactions, where a series of intramolecular transformations occur sequentially without the addition of new reagents, offer an elegant approach to complex molecular architectures. For example, the reaction of 2-aminopyridines with nitroolefins can proceed through a cascade reaction to form 3-unsubstituted imidazo[1,2-a]pyridines, with iron(III) chloride being an effective catalyst for this transformation.[10]

Experimental Protocol: A Representative One-Pot Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative via GBB Reaction

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and scandium(III) triflate (10 mol%).

  • Add methanol (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes.

  • To the resulting mixture, add tert-butyl isocyanide (1.2 mmol) dropwise over a period of 2-3 minutes.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion and Future Perspectives

One-pot synthetic strategies, particularly multicomponent reactions like the GBB reaction, have revolutionized the synthesis of imidazo[1,2-a]pyrazine derivatives. These methods provide rapid, efficient, and atom-economical access to a vast chemical space of medicinally relevant compounds. The continuous development of novel catalysts, the exploration of greener reaction media, and the application of enabling technologies like microwave irradiation will undoubtedly lead to even more powerful and sustainable synthetic methodologies. As our understanding of the biological roles of imidazo[1,2-a]pyrazines deepens, these advanced synthetic tools will be indispensable for the discovery and development of next-generation therapeutics.

References

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 2015, 13(2), 578-598. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). N.p., n.d. Web. 15 Dec. 2023. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals, n.d. Web. 15 Dec. 2023. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023, 13(52), 36439-36454. [Link]

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Harnessing Molecular Gymnastics: A Guide to Base-Induced Rearrangement in Imidazothiazolotriazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the imidazothiazolotriazine core and its isomers are of significant interest due to their demonstrated antiproliferative and other biological activities.[1][2][3][4][5][6][7][8] A particularly elegant and powerful transformation in the chemist's arsenal is the base-induced skeletal rearrangement, which allows for the conversion of one heterocyclic system into another, often more thermodynamically stable, isomer. This guide provides a detailed exploration of the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][9][10]triazines into the novel imidazo[4,5-e][1][11]thiazino[2,3-c][1][9][10]triazine system. We will dissect the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that govern the success of this sophisticated molecular reorganization.

Introduction: The Strategic Value of Rearrangement

Fused heterocyclic systems like imidazothiazolotriazines are privileged structures in drug discovery.[1][4][6][7] Their rigid, three-dimensional architecture provides a unique framework for interacting with biological targets. However, the synthesis of specific isomers can be challenging. Base-induced rearrangements offer a strategic advantage, enabling access to novel chemical space from more readily available precursors.

This guide focuses on a specific, synthetically valuable transformation: the expansion of a thiazolidine ring within an imidazo[4,5-e]thiazolo[2,3-c][1][9][10]triazine framework to a larger thiazine ring, thereby forming a new imidazo[4,5-e][1][11]thiazino[2,3-c][1][9][10]triazine system.[1][9][12][13] This transformation is not a simple isomerization but a complex cascade involving ring-opening and ring-closure steps, offering a fascinating glimpse into the dynamic nature of these molecules under basic conditions.

Mechanistic Insights: The ANRORC Pathway

The driving force behind this skeletal rearrangement is the formation of a more stable heterocyclic system. The transformation is understood to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.[1][9][13] This pathway is a hallmark of many heterocyclic rearrangements, including the well-known Dimroth rearrangement.[10][11][14]

The Causality Behind the Mechanism:

  • Nucleophilic Attack: The process is initiated by the addition of a nucleophile, in this case, a hydroxide or methoxide ion (from KOH in methanol), to an electrophilic carbon atom in the thiazolidine ring of the starting material.

  • Ring Opening: This addition leads to the cleavage of a carbon-sulfur or carbon-nitrogen bond, opening the five-membered thiazolidine ring to form a more flexible, open-chain intermediate.[9]

  • Conformational Reorganization: The open-chain intermediate can now undergo conformational changes.

  • Ring Closure: A subsequent intramolecular nucleophilic attack, typically involving the sulfur atom attacking a different electrophilic site, leads to the formation of a new, six-membered thiazine ring. This recyclization is the key step that defines the new heterocyclic core.

This sequence is not merely a theoretical construct; it is supported by experimental evidence, such as the monitoring of reaction progress by ¹H NMR, which can reveal the transient formation of intermediates before the final product appears.[9]

ANRORC_Mechanism Figure 1: Proposed ANRORC Mechanism for Ring Expansion cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Ring Opening cluster_2 Step 3: Ring Closure Start Imidazo[4,5-e]thiazolo- [2,3-c][1,2,4]triazine (Starting Material) Intermediate1 Tetrahedral Intermediate Start->Intermediate1 + OH⁻ (Base) Intermediate2 Open-Chain Intermediate (Thiolate) Intermediate1->Intermediate2 C-S Bond Cleavage End Imidazo[4,5-e][1,3]thiazino- [2,3-c][1,2,4]triazine (Rearranged Product) Intermediate2->End Intramolecular Cyclization

Figure 1: Proposed ANRORC Mechanism for Ring Expansion

Experimental Protocol: A Validated Workflow

The following protocol is a representative example for the synthesis of imidazo[4,5-e][1][11]thiazino[2,3-c][1][9][10]triazine derivatives, adapted from validated literature procedures.[1][9][15] The key to this protocol's success lies in the careful control of stoichiometry and reaction conditions, which selectively favor the rearrangement cascade over simple hydrolysis.

Materials and Reagents
  • Substrate: Substituted imidazo[4,5-e]thiazolo[2,3-c][1][9][10]triazin-7(8H)-ylidene)acetic acid ester (1.0 equiv)

  • Base: Potassium hydroxide (KOH), 40% aqueous solution (2.5 equiv)

  • Solvent: Methanol (MeOH)

  • Acid: Hydrochloric acid (HCl), concentrated or 1M solution

  • Apparatus: Round-bottom flask, magnetic stirrer, condenser (if heating), standard glassware for work-up and filtration.

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Substrate in Methanol B 2. Add Aqueous KOH (2.5 equivalents) A->B C 3. Stir at Room Temp (2-4 hours) B->C D 4. Monitor Reaction (e.g., TLC, NMR) C->D E 5. Acidify with HCl to pH ~2-3 D->E F 6. Collect Precipitate by Filtration E->F G 7. Wash with Water and Dry F->G H 8. Characterize Product (NMR, MS) G->H

Figure 2: Experimental Workflow
  • Reaction Setup: To a solution of the starting ester (e.g., 1 mmol) in methanol (10-20 mL) in a round-bottom flask, add the aqueous solution of KOH (2.5 equivalents) dropwise while stirring at room temperature.

  • Reaction Execution: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by ¹H NMR, which will show the disappearance of the starting material's signals and the appearance of the target product's signals over a period of 2-4 hours.[9]

    • Scientist's Insight: The use of a significant excess of base (2.5 equivalents) is critical. It not only facilitates the initial nucleophilic attack but also ensures the medium remains sufficiently basic to drive the subsequent ring-opening and closure steps to completion.[1] Using a smaller amount of base or milder conditions might lead to incomplete reaction or favor simple hydrolysis of the ester group without the desired skeletal rearrangement.[9]

  • Work-up and Isolation: After the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate salt formed in situ, causing the final carboxylic acid product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts and then dry it under vacuum to yield the final product. The product is often obtained in high purity, but can be further purified by recrystallization if necessary.

Data Analysis and Characterization

Confirmation of the rearranged structure is paramount and relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for confirming the rearrangement. In the ¹H NMR spectrum, a characteristic downfield shift of specific protons is often observed. For example, the bridging CH proton in the newly formed thiazine ring system may shift significantly compared to its position in the starting material's thiazolidine ring.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product, verifying that it is indeed an isomer of the starting material (after accounting for the hydrolysis of the ester group).[7]

Table 1: Representative Data for Base-Induced Rearrangement
Starting Ester Substrate (R group)Base / SolventTime (h)Rearranged Acid ProductYield (%)Key ¹H NMR Shift (Bridging CH, ppm)
Methyl2.5 eq. KOH / MeOH2-4Carboxylic Acid96%~5.75
Ethyl2.5 eq. KOH / MeOH2-4Carboxylic Acid85%~5.76
Isopropyl2.5 eq. KOH / MeOH2-4Carboxylic Acid78%~5.74

Data synthesized from procedures and outcomes described in the literature.[1][7][9]

Conclusion and Outlook

The base-induced rearrangement of imidazothiazolotriazines is a potent and reliable method for generating molecular diversity from a common set of precursors. By understanding the underlying ANRORC mechanism, researchers can rationally manipulate reaction conditions to achieve desired skeletal transformations. This strategy provides access to novel heterocyclic systems, like the imidazo[4,5-e][1][11]thiazino[2,3-c][1][9][10]triazine core, which are valuable candidates for screening in drug development programs. The self-validating nature of the protocol, confirmed through rigorous spectroscopic analysis, ensures the trustworthiness and reproducibility of the synthesis, making it a valuable tool for medicinal and organic chemists alike.

References

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Methodological & Application

Application Notes and Protocols: Biochemical Profiling of Imidazo[2,1-f]triazin-4(1H)-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors. Notably, derivatives of the related imidazotriazine core have demonstrated significant activity against the Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] Compounds such as Gedatolisib (PF-05212384) and Omipalisib (GSK2126458) are well-documented dual PI3K/mTOR inhibitors built around this heterocyclic system.[3][4][5][6] This guide provides a detailed, field-proven protocol for the biochemical characterization of novel compounds based on the Imidazo[2,1-f]triazin-4(1H)-one core, using a highly sensitive, luminescence-based kinase assay. We present a comprehensive workflow for determining inhibitor potency (IC₅₀) against PI3Kα, a representative and therapeutically relevant kinase target.

Introduction: The PI3K/mTOR Pathway and Imidazotriazine Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control fundamental cellular processes.[7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting key nodes of this pathway, particularly the PI3K lipid kinases and the mTOR serine/threonine kinase, is a major focus of modern drug discovery.

The imidazotriazine scaffold has emerged as a highly effective pharmacophore for targeting the ATP-binding site of these kinases.[8] Dual-specificity inhibitors that simultaneously block PI3K and mTOR can offer a more comprehensive and durable blockade of the pathway, mitigating feedback activation loops that can limit the efficacy of single-target agents.[2] This document provides the necessary framework for researchers to reliably assess the inhibitory activity of new chemical entities (NCEs) featuring the Imidazo[2,1-f]triazin-4(1H)-one core against this important kinase class.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[2,1-f]triazin-4(1H)-one (e.g., Gedatolisib) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

Principles of Biochemical Kinase Assays

A kinase assay quantifies the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate.[9] To measure the effect of an inhibitor, the reaction is run in its presence, and the activity is compared to an uninhibited control. Several robust methods exist for this purpose:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced, which is directly proportional to kinase activity.[10][11] The ADP-Glo™ assay is a universal system that works in two steps: first, remaining ATP from the kinase reaction is depleted; second, the ADP generated is converted into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.[12][13] This method is highly sensitive, has a large dynamic range, is less susceptible to compound interference, and is ideal for enzymes with low ATP turnover.[10][14][15]

  • Fluorescence-Based Assays (TR-FRET & FP):

    • Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET technology uses a substrate (e.g., biotin-tagged peptide) and a phosphorylation-specific antibody.[16] When the substrate is phosphorylated by the kinase, the antibody binds. Both the substrate and antibody are labeled with a FRET donor-acceptor pair, bringing them into proximity and generating a signal.[17][18]

    • Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled molecule.[11][19] In a competitive immunoassay format, a fluorescently labeled phosphopeptide tracer competes with the phosphopeptide generated by the kinase reaction for binding to a specific antibody.[20][21] Increased kinase activity leads to more unlabeled phosphopeptide, which displaces the tracer from the antibody, causing a decrease in polarization.[11][20]

For its universality, robustness, and high sensitivity, this guide will detail a protocol based on the ADP-Glo™ luminescence-based assay .[14]

Detailed Protocol: PI3Kα IC₅₀ Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) for a test compound against human PI3Kα.

Materials & Reagents
Reagent/MaterialRecommended Supplier & Cat. No.
Recombinant Human PI3Kα (p110α/p85α)SignalChem, P61-18H
Lipid Kinase Substrate (PIP2)Echelon Biosciences, P-4508
ATP, 10 mM SolutionPromega, V9151
Test Compound (Imidazo[2,1-f]triazin-4(1H)-one derivative)User-supplied
Positive Control (Gedatolisib/PKI-587)Selleck Chemicals, S2628
ADP-Glo™ Kinase Assay KitPromega, V9101
Kinase Buffer (5X)250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM DTT
DMSO, AnhydrousSigma-Aldrich, 276855
Solid White, Low-Volume 384-well platesCorning, 3826
Multichannel Pipettes & AutomationStandard laboratory equipment
Plate Reader with Luminescence DetectionBMG LABTECH, PerkinElmer, or similar
Reagent Preparation
  • 1X Kinase Assay Buffer: Prepare fresh by diluting the 5X stock with ultrapure water. Keep on ice.

  • Test Compound (Inhibitor) Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control (Gedatolisib) in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution series in DMSO. For a typical IC₅₀ curve starting at 10 µM final concentration, the highest concentration in the DMSO plate would be 400 µM (as it will be diluted 40-fold).

  • Enzyme Preparation (2.5X PI3Kα):

    • Carefully dilute the PI3Kα enzyme stock to the pre-determined optimal concentration (e.g., 5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio within the linear range of the assay.

  • Substrate/ATP Mix Preparation (5X):

    • Prepare a mixture containing PIP2 and ATP in 1X Kinase Assay Buffer. The final concentrations in the reaction should be at or near the Km for each. For PI3Kα, typical concentrations are 10 µM PIP2 and 10 µM ATP. Therefore, the 5X stock should contain 50 µM PIP2 and 50 µM ATP.

Experimental Workflow

The assay is performed in a 10 µL final reaction volume.

Figure 2: General workflow for the ADP-Glo™ kinase assay.

Assay Procedure (Step-by-Step)
  • Compound Plating: Add 250 nL of the serially diluted compound stocks (or DMSO for controls) to the wells of a 384-well plate.

    • 100% Activity Control: Wells with DMSO only.

    • 0% Activity (Background) Control: Wells with DMSO only (enzyme will be omitted).

  • Kinase Addition: Add 4 µL of the 2.5X PI3Kα solution to all wells except the "0% Activity" controls. To these, add 4 µL of 1X Kinase Assay Buffer.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2 µL of the 5X Substrate/ATP mix to all wells to start the reaction.

  • Kinase Reaction: Mix the plate, centrifuge briefly to collect contents, and incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 6 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[22]

  • ADP to ATP Conversion & Signal Generation: Add 12 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[23]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence signal of the "0% Activity" control from all other wells.

  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • IC₅₀ Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.

Example Data Presentation

The inhibitory activity of a hypothetical Imidazo[2,1-f]triazin-4(1H)-one derivative is compared against the positive control.

Kinase TargetTest Compound IC₅₀ (nM)Gedatolisib IC₅₀ (nM)
PI3Kα15.20.4[24]
PI3Kβ185.631.0
PI3Kδ25.86.2
PI3Kγ40.15.4[24]
mTOR98.31.6[24]

Table 1: Example IC₅₀ values for a hypothetical compound against a panel of PI3K isoforms and mTOR.

Assay Validation: Z'-Factor

For screening applications, the quality and robustness of the assay should be confirmed by calculating the Z'-factor. A Z' > 0.5 indicates an excellent assay suitable for HTS.

Z' = 1 - ( (3 * (SD_max + SD_min)) / |Avg_max - Avg_min| )

  • Avg_max / SD_max: Average and standard deviation of the 100% activity control.

  • Avg_min / SD_min: Average and standard deviation of a maximally inhibited control (or highest concentration of a potent inhibitor).

Conclusion

This application note provides a comprehensive and robust framework for the biochemical evaluation of novel Imidazo[2,1-f]triazin-4(1H)-one derivatives as kinase inhibitors. By leveraging the sensitivity and reliability of the ADP-Glo™ assay, researchers can accurately determine inhibitor potency and selectivity against key therapeutic targets like PI3Kα. The principles and protocols outlined herein are foundational for advancing promising chemical scaffolds through the drug discovery pipeline.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Promega Connections. (2009). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Retrieved from [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Daghestani, H. N., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gedatolisib. PubChem Compound Summary for CID 44516953. Retrieved from [Link]

  • Le Pihive, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

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  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Omipalisib. PubChem Compound Summary for CID 25167777. Retrieved from [Link]

  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ][10][14][20]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central. Retrieved from [Link]

  • Chamcheu, J. C., et al. (2019). Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice. PubMed Central. Retrieved from [Link]

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Application Note: A Guide to Developing Robust Cell-Based Assays for Imidazo[2,1-f]triazin-4(1H)-one, a Novel Phosphodiesterase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[2,1-f]triazin-4(1H)-one chemical scaffold and its derivatives represent a promising class of molecules targeting cyclic nucleotide phosphodiesterases (PDEs), enzymes critical to intracellular signal transduction.[1][2] Characterizing the cellular activity of these compounds is a crucial step in the drug discovery pipeline, moving beyond simple enzymatic assays to understand true biological impact, including cell permeability and target engagement in a physiological context.[3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on establishing and validating two key cell-based assays to quantify the functional consequences of PDE inhibition by Imidazo[2,1-f]triazin-4(1H)-one derivatives: a direct cAMP accumulation assay and a downstream transcriptional reporter assay. We will detail not only the step-by-step protocols but also the scientific rationale behind critical experimental choices, ensuring the development of robust, reproducible, and self-validating assay systems.

The Scientific Premise: Targeting the cAMP Signaling Cascade

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates the cellular response to a vast array of extracellular signals.[4] Its intracellular concentration is meticulously regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).[5] Many G-protein coupled receptors (GPCRs), particularly those coupled to the Gαs subunit, activate AC and increase cAMP production.[6]

Imidazo[2,1-f]triazin-4(1H)-one and its related structures act by inhibiting specific PDE family members, thereby preventing the breakdown of cAMP.[1][2] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA phosphorylates numerous downstream targets, including the cAMP Response Element-Binding protein (CREB), a transcription factor that drives the expression of genes containing cAMP Response Elements (CRE) in their promoters.[7]

Our strategy, therefore, is to quantify the activity of Imidazo[2,1-f]triazin-4(1H)-one by measuring these two distinct events: the direct increase in cAMP levels and the subsequent activation of CRE-mediated gene transcription.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (Gs) AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Synthesizes PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades Compound Imidazo[2,1-f]triazin-4(1H)-one Compound->PDE Inhibits CREB CREB PKA->CREB Phosphorylates & Activates CRE CRE CREB->CRE Binds Gene Reporter Gene (e.g., Luciferase) CRE->Gene Drives Expression Stimulant GPCR Agonist or Forskolin Stimulant->GPCR Activates Stimulant->AC Directly Activates (Forskolin)

Figure 1: Signaling pathway of PDE inhibition.

Foundational Considerations for Assay Development

Cell Line Selection: The choice of cell line is paramount. A human embryonic kidney cell line (HEK293) is often an excellent starting point due to its robust growth, high transfection efficiency, and well-characterized signaling pathways.[3][8] It is critical to select a cell line that endogenously expresses the specific PDE isoform of interest or to use a stably transfected cell line expressing the target PDE.[5][9]

The Necessity of a Stimulant: In their basal state, most cells maintain very low levels of cAMP. To create a sufficient signal window to measure PDE inhibition, the system must be stimulated to produce cAMP. This is typically achieved in one of two ways:

  • GPCR Agonist: If the cell line expresses a Gs-coupled receptor, a specific agonist can be used to stimulate cAMP production in a receptor-dependent manner.

  • Forskolin: A more direct and universal method is to use forskolin, a natural product that directly activates most isoforms of adenylyl cyclase, leading to a rapid and robust increase in cAMP.[8][10] An EC80 concentration of forskolin is often used to generate a strong but submaximal signal, providing an ideal window to observe enhancement by PDE inhibitors.

Compound Handling: Imidazo[2,1-f]triazin-4(1H)-one derivatives should be dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-50 mM). Subsequent dilutions should be made in an appropriate assay buffer, ensuring the final DMSO concentration in the wells is consistent across all conditions and typically ≤ 0.5% to avoid solvent-induced cellular toxicity.

Protocol 1: Direct cAMP Accumulation Assay (HTRF-Based)

This protocol measures the direct increase in intracellular cAMP levels following compound treatment. It is based on a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay format, which provides high sensitivity and is amenable to high-throughput screening.[6]

G cluster_workflow cAMP Assay Workflow start Day 1: Seed Cells (e.g., 10,000/well) incubate1 Incubate Overnight start->incubate1 stimulate Day 2: Add Stimulant (e.g., Forskolin) + Test Compound incubate1->stimulate incubate2 Incubate (e.g., 30 min) stimulate->incubate2 lyse Lyse Cells & Add HTRF Detection Reagents incubate2->lyse incubate3 Incubate (e.g., 60 min) lyse->incubate3 read Read Plate (665nm / 620nm) incubate3->read

Figure 2: Workflow for the HTRF cAMP accumulation assay.

A. Materials

  • HEK293 cells (or other suitable cell line)

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Plates: White, opaque 96-well or 384-well plates[10]

  • Imidazo[2,1-f]triazin-4(1H)-one (test compound) and positive control (e.g., Rolipram for PDE4, IBMX for non-specific PDE inhibition)

  • Stimulation Buffer: HBSS or other suitable buffer

  • Forskolin

  • HTRF cAMP Assay Kit (containing cAMP-d2 conjugate, anti-cAMP cryptate antibody, and lysis buffer)

  • HTRF-compatible plate reader

B. Step-by-Step Protocol

  • Cell Seeding: The day before the assay, seed HEK293 cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[11]

  • Compound Preparation: Prepare serial dilutions of the Imidazo[2,1-f]triazin-4(1H)-one compound and controls (e.g., Rolipram) in stimulation buffer at 4x the final desired concentration. Also prepare a 4x solution of the stimulant (e.g., 40 µM Forskolin for a 10 µM final concentration).

  • Cell Stimulation:

    • Carefully aspirate the culture medium from the wells.

    • Add 25 µL of the 4x test compound dilutions to the appropriate wells. For control wells, add 25 µL of stimulation buffer with 0.4% DMSO.

    • Add 25 µL of the 4x Forskolin solution to all wells except for the "basal" control, to which you add 25 µL of stimulation buffer.

    • The total volume should now be 50 µL.

    • Incubate the plate at room temperature for 30 minutes.[6]

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol for the HTRF kit, prepare the detection reagents.

    • Add 25 µL of the cAMP-d2 conjugate solution to each well.

    • Add 25 µL of the anti-cAMP cryptate antibody solution to each well.

    • The total volume is now 100 µL.

  • Final Incubation and Data Acquisition:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm / 620nm) and then determine the cAMP concentration for each well by interpolating from a standard curve run in parallel.[6]

C. Data Presentation and Interpretation

Plot the calculated cAMP concentration against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

ParameterDescriptionExpected Result
Basal Cells + Buffer (No Stimulant)Low HTRF Ratio (Low cAMP)
Stimulated Cells + Forskolin + Vehicle (DMSO)High HTRF Ratio (High cAMP)
Positive Control Cells + Forskolin + Rolipram/IBMXVery High HTRF Ratio (Max cAMP)
Test Compound Cells + Forskolin + Imidazo...Dose-dependent increase in HTRF Ratio

Protocol 2: CRE-Luciferase Reporter Gene Assay

This assay measures the downstream transcriptional consequence of cAMP accumulation. It is an integrated measure of signaling over a longer period and serves as an excellent orthogonal validation of the cAMP assay results.[5][9]

G cluster_workflow CRE-Luciferase Assay Workflow start Day 1: Seed Cells & Transfect with CRE-Luc Vector incubate1 Incubate 24 Hours start->incubate1 stimulate Day 2: Add Stimulant + Test Compound incubate1->stimulate incubate2 Incubate (e.g., 6 hours) stimulate->incubate2 lyse Lyse Cells & Transfer Lysate to Assay Plate incubate2->lyse reagent Add Luciferase Substrate lyse->reagent read Read Luminescence reagent->read

Figure 3: Workflow for the CRE-Luciferase reporter assay.

A. Materials

  • HEK293 cells

  • Culture Medium

  • Assay Plates: White, clear-bottom 96-well plates for culture; white, opaque 96-well plates for luminescence reading.

  • pCRE-Luc Reporter Vector (a plasmid containing the firefly luciferase gene under the control of a CRE promoter).[7]

  • Transfection Reagent (e.g., Lipofectamine)

  • Test compound, positive control, and Forskolin

  • Luciferase Assay System (containing lysis buffer and luciferase substrate)

  • Luminometer

B. Step-by-Step Protocol

  • Transfection and Seeding: The day before the assay, transfect HEK293 cells with the pCRE-Luc reporter vector according to the transfection reagent manufacturer's protocol. After transfection, seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well. Incubate for 24 hours.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the Imidazo[2,1-f]triazin-4(1H)-one compound, controls, and Forskolin in culture medium.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate compounds.

    • Incubate the plate at 37°C, 5% CO2 for 6 hours. This longer incubation is necessary to allow for transcription and translation of the luciferase enzyme.[3]

  • Cell Lysis:

    • Remove the medium from the wells and wash once gently with PBS.

    • Add 20-50 µL of 1x Luciferase Lysis Buffer to each well.

    • Incubate at room temperature for 10-15 minutes on an orbital shaker to ensure complete lysis.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.

    • Using a luminometer with an injector, add 100 µL of Luciferase Assay Reagent (substrate) to each well and measure the resulting luminescence.

C. Data Presentation and Interpretation

Data are typically expressed as Relative Light Units (RLU). Plot the RLU values against the log of the test compound concentration and fit to a sigmoidal curve to determine the EC50.

ParameterDescriptionExpected Result
Unstimulated Transfected Cells + VehicleLow Luminescence (Basal expression)
Stimulated Transfected Cells + Forskolin + VehicleHigh Luminescence (Induced expression)
Positive Control Transfected Cells + Forskolin + RolipramVery High Luminescence
Test Compound Transfected Cells + Forskolin + Imidazo...Dose-dependent increase in Luminescence

Conclusion

The successful characterization of novel PDE inhibitors like Imidazo[2,1-f]triazin-4(1H)-one requires a multi-faceted approach. By employing both a direct cAMP accumulation assay and a downstream CRE-luciferase reporter assay, researchers can generate a comprehensive profile of a compound's cellular efficacy. These orthogonal assays provide robust, validated data on target engagement and its functional consequences within a living cell, forming a critical bridge between biochemical activity and potential therapeutic effect.

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Rezaei, M., & Kousari, A. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89-99. Retrieved from [Link]

  • Hsiao, K., et al. (2010). Luciferase reporter assay system for deciphering GPCR pathways. Current Chemical Genomics, 4, 84–91. Retrieved from [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]

  • Stöber, F., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Zhang, J. H., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(4), 290-297. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). A2aR - CHO Recombinant Cell Line. Retrieved from [Link]

  • Bhat, R., et al. (2005). Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line. Biochemical Society Transactions, 33(Pt 6), 1327–1330. Retrieved from [Link]

  • Kurczab, R., et al. (2018). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design, 93(4), 430-443. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Phosphodiesterase (PDE) Cell-Based Screening Services. Retrieved from [Link]

  • Nilsen, T. (2014). Development of an assay for determining PDE5 activity and for screening of PDE5 enzyme in cancer cells. Master's Thesis, University of Tromsø. Retrieved from [Link]

  • Wang, H., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2311. Retrieved from [Link]

  • Haning, H., et al. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868. Retrieved from [Link]

  • Ritawidya, R., et al. (2019). Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][6][12][13]triazines as Phosphodiesterase 2A Inhibitors. Molecules, 24(15), 2791. Retrieved from [Link]

  • Ritawidya, R., et al. (2019). Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][6][12][13]triazines as Phosphodiesterase 2A Inhibitors. Molecules, 24(15), 2791. Retrieved from [Link]

  • Venuti, M. C., et al. (1988). Inhibitors of cyclic AMP phosphodiesterase. 3. Synthesis and biological evaluation of pyrido and imidazolyl analogues of 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline. Journal of Medicinal Chemistry, 31(11), 2136-2145. Retrieved from [Link]

Sources

Application Notes & Protocols: The Imidazo[2,1-f]triazin-4-one Scaffold as a Pharmacological Probe for Phosphodiesterase 2A (PDE2A)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[2,1-f]triazin-4-one core structure is a privileged scaffold in modern medicinal chemistry. While not a probe in the classical sense of a fluorescent or luminescent reporter, its derivatives have been engineered into highly potent and selective inhibitors of Phosphodiesterase 2A (PDE2A). These inhibitors serve as powerful pharmacological probes, enabling researchers to dissect the complex roles of PDE2A in cyclic nucleotide signaling pathways. This guide provides an in-depth look at the mechanism of PDE2A, the application of Imidazo[2,1-f]triazin-4-one-based inhibitors as chemical probes to investigate its function, and detailed protocols for their use in both in vitro and cell-based assays.

Introduction: From Scaffold to Selective Probe

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of physiological processes. The PDE2A isozyme is unique in that it is a dual-substrate enzyme, capable of degrading both cAMP and cGMP. Crucially, its activity is allosterically activated by cGMP binding to its GAF-B domain. This positions PDE2A as a critical integrator of the nitric oxide/cGMP and various cAMP signaling pathways.

Given its high expression in brain regions associated with memory and cognition, such as the hippocampus and cortex, PDE2A has emerged as a significant therapeutic target for neurological and psychiatric disorders. The development of selective inhibitors is paramount to validating this target and understanding its function. The Imidazo[2,1-f]triazin-4-one scaffold has proven to be an exceptional starting point for developing such inhibitors. Compounds like PF-05180999, which are based on this core structure, exhibit high potency and selectivity for PDE2A, making them invaluable as chemical probes to explore the enzyme's role in cellular signaling and disease models.

A "chemical probe" in this context is a small molecule with high selectivity for a specific protein target that can be used to perturb and study the function of that protein in biological systems. Selective PDE2A inhibitors based on the Imidazo[2,1-f]triazin-4-one scaffold perfectly fit this definition, allowing for the acute and targeted modulation of PDE2A activity.

Principle of Action: Modulating the Modulator

PDE2A inhibitors function by competitively binding to the catalytic site of the enzyme, preventing the hydrolysis of cAMP and cGMP. This leads to an accumulation of these cyclic nucleotides within the cell. The subsequent activation of downstream effectors, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), triggers a cascade of signaling events.

By using a selective PDE2A inhibitor, researchers can specifically elevate cyclic nucleotide levels in cells and tissues where PDE2A is expressed, allowing for a precise investigation of its downstream consequences. This includes studying effects on synaptic plasticity, neuroinflammation, memory formation, and cellular stress responses.

The unique cGMP-dependent activation of PDE2A adds another layer of complexity that these probes can help unravel. Inhibition of PDE2A leads to an initial rise in cGMP, which can paradoxically stimulate the activity of any remaining, uninhibited enzyme. Understanding this feedback loop is critical for interpreting experimental results and is an active area of investigation facilitated by these chemical probes.

Visualizing the PDE2A Signaling Nexus

The following diagram illustrates the central role of PDE2A in cyclic nucleotide signaling and the mechanism of action for an Imidazo[2,1-f]triazin-4-one-based inhibitor.

PDE2A_Pathway cluster_upstream Upstream Signals cluster_nucleotides Second Messengers cluster_enzyme Enzymatic Regulation cluster_downstream Downstream Effectors AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP synthesizes GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP synthesizes PDE2A PDE2A cAMP->PDE2A substrate PKA Protein Kinase A (PKA) cAMP->PKA activates cGMP->PDE2A substrate cGMP->PDE2A allosterically activates PKG Protein Kinase G (PKG) cGMP->PKG activates AMP AMP PDE2A->AMP hydrolyzes to GMP GMP PDE2A->GMP hydrolyzes to Probe Imidazo[2,1-f]triazin-4-one Probe Probe->PDE2A INHIBITS CREB CREB Phosphorylation PKA->CREB phosphorylates PKG->CREB phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression CREB->Gene_Expression ATP ATP ATP->AC GTP GTP GTP->GC

Caption: PDE2A inhibition by an Imidazo[2,1-f]triazin-4-one probe.

Applications & Experimental Protocols

Derivatives of Imidazo[2,1-f]triazin-4-one are versatile tools for a range of applications, from basic enzyme characterization to complex cellular and in vivo studies.

Application 1: In Vitro Enzyme Inhibition and Selectivity Profiling

The first step in characterizing any pharmacological probe is to determine its potency (IC50) against the target enzyme and its selectivity against other related enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an Imidazo[2,1-f]triazin-4-one derivative against recombinant human PDE2A and assess its selectivity against a panel of other PDE isoforms.

Principle: A common method is the fluorescence polarization (FP) assay. A fluorescently labeled substrate (e.g., FAM-cGMP) rotates rapidly in solution, resulting in low FP. When hydrolyzed by PDE2A, the product is smaller and also rotates rapidly. However, in the presence of an antibody that specifically binds the non-hydrolyzed substrate, the complex tumbles slowly, resulting in high FP. An inhibitor prevents substrate hydrolysis, keeping the FP signal high. The IC50 is calculated from the concentration-dependent decrease in signal. Alternatively, assays using radiolabeled substrates like [³H]-cAMP or [³H]-cGMP can be employed.

Protocol: In Vitro PDE2A Inhibition Assay (Fluorescence Polarization)

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., PF-05180999) in 100% DMSO, typically starting from a 10 mM stock.

  • Assay Plate Setup: In a 384-well black microplate, add assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% BSA).

  • Compound Addition: Add the test compound dilutions to the wells. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Enzyme Addition: Add recombinant human PDE2A enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the fluorescently labeled cGMP substrate and a binding partner (e.g., antibody).

  • Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader. 9

The Ascendant Imidazotriazinone Scaffold: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazotriazinone core, a nitrogen-rich heterocyclic system, has emerged from the shadow of its more famous cousin, the imidazotetrazine, to establish itself as a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth exploration of the therapeutic applications of imidazotriazinones, with a primary focus on their roles as potent and selective inhibitors of phosphodiesterases (PDEs) and receptor tyrosine kinases. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols for synthesis and biological evaluation, and dissect the structure-activity relationships (SAR) that govern the efficacy of these compelling molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the imidazotriazinone scaffold in their therapeutic programs.

Introduction: The Imidazotriazinone Core - A Scaffold of Versatility

The imidazotriazinone ring system, an isostere of purines, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability that makes it an attractive starting point for the design of targeted therapeutics.[1] Unlike the DNA alkylating mechanism of the related imidazotetrazine, temozolomide, imidazotriazinones have been primarily exploited for their ability to act as competitive inhibitors at the ATP-binding sites of enzymes.[2][3] This guide will focus on two key areas where imidazotriazinones have shown significant promise: the inhibition of phosphodiesterases for the treatment of erectile dysfunction and neurodegenerative diseases, and the inhibition of c-Met kinase for oncology applications.

Therapeutic Applications and Lead Compounds

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Their inhibition can lead to a range of therapeutic effects.

  • PDE5 Inhibition for Erectile Dysfunction: 2-aryl-substituted imidazo[5,1-f][2][3][4]triazin-4(3H)-ones have been identified as a potent class of cGMP-PDE5 inhibitors.[2] The most notable example is Vardenafil (Levitra®) , which has been clinically approved for the treatment of erectile dysfunction. Its efficacy stems from the inhibition of PDE5 in the corpus cavernosum, leading to increased cGMP levels, smooth muscle relaxation, and increased blood flow.[2][4]

  • PDE9 Inhibition for Cognitive Disorders: Imidazotriazinones have also been explored as inhibitors of PDE9, a cGMP-selective phosphodiesterase implicated in neurological and psychiatric disorders. Inhibition of PDE9 is thought to enhance cGMP signaling in the brain, potentially improving cognitive function. Several patent applications have disclosed series of imidazotriazinone-based PDE9 inhibitors for the treatment of conditions like Alzheimer's disease.[5][6][7]

c-Met Kinase Inhibition in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is a key driver in many human cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-b][2][3][4]triazines and related imidazopyrimidines have been identified as potent inhibitors of c-Met kinase, showing promise in the treatment of various cancers.[3][8]

Synthetic Protocols: Building the Imidazotriazinone Core

A versatile and widely used method for the synthesis of imidazo[5,1-f][2][3][4]triazin-4(3H)-ones involves the electrophilic N-amination of a substituted imidazole, followed by cyclization.[1] This approach allows for the introduction of diversity at various positions of the scaffold.

Protocol 3.1: General Synthesis of 2-Aryl-Imidazo[5,1-f][3][4][6]triazin-4(3H)-ones

This protocol outlines a general procedure for the synthesis of 2-aryl-substituted imidazotriazinones, adaptable for the generation of a library of analogues for SAR studies.

Step 1: Synthesis of the Imidazole Core

The synthesis typically begins with the construction of a suitably substituted imidazole. For a 2-aryl imidazole, a common starting point is the reaction of an aryl-substituted glyoxal with an amine and formaldehyde, followed by oxidation.

Step 2: Electrophilic N-Amination of the Imidazole

  • Rationale: This key step introduces the nitrogen atom required for the formation of the triazinone ring. Various aminating agents can be used, with careful consideration of safety and efficiency.

  • Procedure:

    • Dissolve the 2-aryl-imidazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable aminating agent, such as hydroxylamine-O-sulfonic acid or a substituted O-acyl hydroxylamine (1.1 equivalents), portion-wise over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aminoimidazole.

Step 3: Cyclization to the Imidazotriazinone

  • Rationale: This final step forms the six-membered triazinone ring. The choice of cyclizing agent and conditions can influence the final substitution pattern.

  • Procedure:

    • Dissolve the crude N-aminoimidazole from the previous step in a suitable solvent like tetrahydrofuran (THF) or 1,4-dioxane.

    • Add a base, such as triethylamine or diisopropylethylamine (2 equivalents).

    • Add the cyclizing agent, typically an acylating agent like ethyl chlorooxoacetate or a similar reagent (1.2 equivalents), dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-imidazo[5,1-f][2][3][4]triazin-4(3H)-one.

Biological Evaluation Protocols

The biological evaluation of novel imidazotriazinone derivatives is crucial to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for assessing their activity against PDE5 and c-Met kinase.

Protocol 4.1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
  • Rationale: This high-throughput assay measures the inhibition of PDE5 by quantifying the change in fluorescence polarization of a fluorescently labeled cGMP substrate.[3] When the substrate is hydrolyzed by PDE5, the resulting smaller product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. Inhibitors prevent this hydrolysis, maintaining a high polarization signal.

  • Materials:

    • Recombinant human PDE5A1 enzyme

    • Fluorescently labeled cGMP (e.g., FAM-cGMP)

    • PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

    • Test compounds (imidazotriazinones) and a positive control (e.g., Vardenafil) dissolved in DMSO

    • 384-well black microplates

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. For 0% and 100% inhibition controls, dispense 1 µL of DMSO.

    • Enzyme Addition: Dilute the PDE5A1 enzyme in PDE Assay Buffer to the desired concentration (typically in the low nM range, to be optimized empirically). Add 10 µL of the diluted enzyme to all wells except the 100% inhibition (no enzyme) control. Add 10 µL of PDE Assay Buffer to the no-enzyme control wells.

    • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

    • Reaction Initiation: Prepare a solution of FAM-cGMP in PDE Assay Buffer (typically in the low nM range, below the Km). Add 10 µL of the FAM-cGMP solution to all wells to initiate the enzymatic reaction.

    • Reaction Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

    • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average of the 100% inhibition wells, and mP_max is the average of the 0% inhibition wells.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
  • Rationale: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate peptide by c-Met kinase.[2] Inhibition of the kinase results in a decreased FRET signal.

  • Materials:

    • Recombinant human c-Met kinase

    • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Test compounds and a positive control (e.g., Crizotinib) dissolved in DMSO

    • 384-well low-volume white microplates

    • TR-FRET enabled microplate reader

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense 100 nL of each dilution into the wells of a 384-well plate.

    • Enzyme/Substrate Addition: Prepare a mixture of c-Met kinase and the biotinylated substrate peptide in Kinase Assay Buffer. Add 5 µL of this mixture to each well.

    • Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.

    • Reaction Incubation: Incubate the plate at room temperature for 60-90 minutes.

    • Detection Reagent Addition: Prepare a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore in a suitable detection buffer. Add 10 µL of the detection mixture to each well.

    • Detection Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

    • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Data Analysis:

      • Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.

      • Calculate the percent inhibition for each compound concentration.

      • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.

Structure-Activity Relationships (SAR) and Data Interpretation

The development of potent and selective imidazotriazinone inhibitors is guided by a thorough understanding of their structure-activity relationships.

Imidazotriazinone PDE5 Inhibitors
CompoundR1R2PDE5 IC₅₀ (nM)
Vardenafil-CH₂CH₃2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl0.7
Analogue 1-CH₃2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl1.2
Analogue 2-CH₂CH₃2-propoxyphenyl>100
  • Key Insights:

    • The 2-aryl substituent is crucial for potent PDE5 inhibition, with the ethoxyphenylsulfonyl group being a key pharmacophore.[9][10]

    • The piperazine moiety plays a significant role in enhancing solubility and modulating pharmacokinetic properties.

    • Small changes to the alkyl group at the N-3 position can influence potency.

Imidazotriazinone c-Met Inhibitors
CompoundR1R2c-Met IC₅₀ (nM)
Lead 1H3-fluoro-4-(pyridin-4-yl)phenyl50
Analogue 3-CH₃3-fluoro-4-(pyridin-4-yl)phenyl25
Analogue 4H4-(pyridin-4-yl)phenyl150
  • Key Insights:

    • The substitution pattern on the phenyl ring at the 2-position is critical for c-Met inhibitory activity.[11]

    • The presence of a nitrogen-containing heterocycle, such as pyridine, often leads to improved potency through interactions with the hinge region of the kinase.

    • Substitution on the imidazo portion of the scaffold can be explored to optimize potency and selectivity.

Visualizing the Workflow and Signaling Pathways

Workflow for Imidazotriazinone Drug Discovery

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Development Target_Selection Target Selection (PDE5, c-Met) Scaffold_Hopping Scaffold Hopping/ Virtual Screening Target_Selection->Scaffold_Hopping Identify Scaffold Synthesis Synthesis of Imidazotriazinones Scaffold_Hopping->Synthesis Design Library Purification Purification & Characterization Synthesis->Purification Crude Product Primary_Screening Primary Screening (In Vitro Assays) Purification->Primary_Screening Pure Compounds SAR_Analysis SAR Analysis Primary_Screening->SAR_Analysis IC50 Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Design Insights Lead_Optimization->Synthesis New Analogues Secondary_Assays Secondary Assays (Cell-based, Selectivity) Lead_Optimization->Secondary_Assays Optimized Leads ADME_Tox ADME/Tox Studies Secondary_Assays->ADME_Tox Promising Compounds In_Vivo_Efficacy In Vivo Efficacy Models ADME_Tox->In_Vivo_Efficacy Favorable Profile Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection Proof of Concept

Caption: A streamlined workflow for the discovery and development of imidazotriazinone-based therapeutics.

Simplified c-Met Signaling Pathway

G HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet p-c-Met (Activated) cMet->P_cMet Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P_cMet->Downstream Response Cellular Response (Proliferation, Survival, Motility) Downstream->Response Imidazotriazinone Imidazotriazinone Inhibitor Imidazotriazinone->cMet Inhibits

Caption: Inhibition of c-Met signaling by an imidazotriazinone-based kinase inhibitor.

Conclusion and Future Directions

The imidazotriazinone scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The successful development of Vardenafil validates the therapeutic potential of this heterocyclic system. The ongoing exploration of imidazotriazinones as kinase and PDE9 inhibitors highlights the adaptability of this core structure to different biological targets. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel substitution patterns to enhance selectivity and overcome potential resistance mechanisms, and expanding their application to other therapeutic areas. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to effectively harness the potential of the imidazotriazinone scaffold in their drug discovery endeavors.

References

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Sources

Application Note: High-Throughput Screening of Imidazo[2,1-F]triazin-4(1H)-one Analogs for Novel Phosphodiesterase 10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of enzymes, including phosphodiesterases (PDEs) and kinases.[4][5][6] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of Imidazo[2,1-f]triazin-4(1H)-one analog libraries to identify novel inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is a critical enzyme in cellular signal transduction, and its dysregulation is implicated in various neurological and psychiatric disorders, making it a significant drug discovery target.[1][7] We present a detailed protocol based on a robust, homogeneous Fluorescence Polarization (FP) competitive binding assay, optimized for reliability and scalability in an HTS format.[1][8] This guide covers the entire workflow, from initial assay development and validation to primary screening, data analysis, and a rigorous hit validation cascade.

Introduction: Targeting PDE10A with Imidazo[2,1-f]triazin-4(1H)-ones

The Imidazo[2,1-f][1][2][3]triazine core is a versatile heterocyclic scaffold that has been successfully utilized to develop potent inhibitors for various therapeutic targets.[9][10] Analogs have shown promise as inhibitors of cGMP-specific PDEs like PDE5 and PDE9, as well as dual inhibitors of IGF-1R and IR for oncology applications.[4][9][11] The structural rigidity and synthetic tractability of this scaffold make it an ideal starting point for building large, diverse chemical libraries for HTS campaigns.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12][13] PDE10A, in particular, hydrolyzes both cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum.[1] This localization has linked PDE10A activity to neurological and psychiatric conditions, positioning it as a key target for the development of new therapeutics.[1][7]

This guide details a high-throughput screening campaign designed to identify novel PDE10A inhibitors from a library of Imidazo[2,1-f]triazin-4(1H)-one analogs using a Fluorescence Polarization (FP) assay. FP is a powerful HTS technique used to monitor molecular interactions in solution, offering a homogeneous format that is sensitive, reproducible, and amenable to automation.[1][8][14]

Principle of the Fluorescence Polarization (FP) Assay

The screening protocol employs a competitive binding FP assay.[1] The core principle relies on the difference in the rotational speed of a small, fluorescently labeled molecule (the "tracer") when it is free in solution versus when it is bound to a much larger protein, such as the PDE10A enzyme.[14]

  • High Polarization State (No Inhibitor): A fluorescently labeled ligand (tracer) with a known affinity for PDE10A is incubated with the enzyme. The tracer binds to the PDE10A active site, forming a large molecular complex. When excited with plane-polarized light, this large complex tumbles slowly, and the emitted light remains highly polarized.[1][14]

  • Low Polarization State (Effective Inhibitor): When a test compound from the Imidazo[2,1-f]triazin-4(1H)-one library is introduced, it competes with the tracer for binding to the PDE10A active site. If the test compound has a higher affinity, it displaces the tracer. The now-free tracer tumbles rapidly in solution, causing significant depolarization of the emitted light.[1]

The magnitude of the decrease in fluorescence polarization is directly proportional to the binding affinity and concentration of the inhibitor compound. This change provides a quantitative readout to identify and characterize potential PDE10A inhibitors.[1]

HTS Campaign Workflow

A successful HTS campaign is a multi-stage process that ensures data quality and minimizes wasted effort on false positives.[3] The workflow progresses from assay development and a large-scale primary screen to rigorous confirmation and validation of initial hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Characterization AssayDev Assay Development (Enzyme/Tracer Titration) AssayOpt Assay Optimization (Solvent, Time, Temp) AssayDev->AssayOpt AssayVal Assay Validation (Z'-Factor > 0.5) AssayOpt->AssayVal PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen Proceed if Robust DataAnalysis Data Analysis (% Inhibition Calculation) PrimaryScreen->DataAnalysis HitSelection Initial Hit Selection (e.g., >50% Inhibition) DataAnalysis->HitSelection HitConfirm Hit Confirmation (Fresh Compound Retest) HitSelection->HitConfirm Advance Hits DoseResponse Dose-Response Curve (IC50 Determination) HitConfirm->DoseResponse SAR Preliminary SAR (Analog Analysis) DoseResponse->SAR Hit Validation Cascade Hit Validation Cascade SAR->Hit Validation Cascade Advance Validated Hits

Caption: The experimental workflow for a PDE10A inhibitor HTS campaign.

Materials and Equipment

Reagents & Consumables:

  • Recombinant Human PDE10A Enzyme

  • Fluorescently Labeled PDE10A Tracer (e.g., FAM-labeled ligand)

  • Imidazo[2,1-f]triazin-4(1H)-one Analog Library (dissolved in 100% DMSO)

  • Known PDE10A Inhibitor (e.g., Papaverine, for positive control)

  • Assay Buffer (e.g., HEPES-based buffer with BSA and DTT)

  • DMSO (Dimethyl Sulfoxide), ACS Grade

  • 384-well, low-volume, black, non-binding surface microplates[15]

Equipment:

  • Microplate Reader capable of measuring Fluorescence Polarization (with appropriate excitation/emission filters, e.g., 485 nm excitation, 535 nm emission for a fluorescein-based tracer)[15]

  • Acoustic Dispenser or other automated liquid handling system for nanoliter-volume compound addition

  • Multichannel Pipettes or automated liquid handler for reagent addition

  • Plate Shaker/Orbital Rocker

  • Plate Centrifuge

Detailed Experimental Protocols

Protocol 1: Assay Development and Validation

Causality: Before screening a large library, the assay conditions must be optimized to ensure it is robust, reproducible, and sensitive enough to detect inhibitors. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay; a value greater than 0.5 is generally considered excellent for screening.[16][17]

Step-by-Step Methodology:

  • Enzyme and Tracer Titration:

    • Prepare serial dilutions of the PDE10A enzyme in assay buffer.

    • Prepare a solution of the fluorescent tracer at a constant concentration (e.g., 2-4 nM).[15]

    • In a 384-well plate, add a fixed volume of tracer solution to wells containing the varying concentrations of the PDE10A enzyme.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light, to reach binding equilibrium.[1]

    • Measure the fluorescence polarization (FP) in mP units.

    • Plot mP vs. enzyme concentration and select the lowest enzyme concentration that gives a robust signal window (typically ~80% of the maximum FP signal) for subsequent steps. This minimizes protein consumption and reduces the potential for non-specific interactions.

  • Z'-Factor Determination:

    • Prepare three sets of wells in a 384-well plate (n ≥ 16 for each set):

      • Negative Control (Pmax): Add PDE10A enzyme (at the optimized concentration), tracer, and assay buffer with DMSO (vehicle). This represents 0% inhibition.[15]

      • Positive Control (Pmin): Add PDE10A enzyme, tracer, and a saturating concentration of a known PDE10A inhibitor. This represents 100% inhibition.

      • Tracer Only (Background): Add tracer and assay buffer only.

    • Incubate and measure FP as described above.

    • Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * (SD_Pmax + SD_Pmin)) / |Mean_Pmax - Mean_Pmin| ) where SD is the standard deviation.

    • Proceed to HTS only if Z' > 0.5.

Protocol 2: Primary High-Throughput Screening

Causality: The primary screen is designed to rapidly test the entire compound library at a single concentration to identify "initial hits." Efficiency and automation are critical at this stage.[8]

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each Imidazo[2,1-f]triazin-4(1H)-one analog from the library source plates into the 384-well assay plates to achieve a final concentration of 10-20 µM. Also, plate positive and negative controls on each plate for quality control.

  • Enzyme Addition: Add PDE10A enzyme (at the pre-determined optimal concentration in assay buffer) to all wells containing test compounds and to the positive and negative control wells.

  • Incubation (Compound-Enzyme): Gently mix the plate on a shaker for 1 minute and incubate at room temperature for 15-30 minutes. This allows potential inhibitors to bind to the enzyme before the tracer is introduced.

  • Tracer Addition: Add the fluorescent tracer (at its optimal concentration in assay buffer) to all wells.

  • Final Incubation: Mix the plate gently and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.[1]

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

Protocol 3: Hit Confirmation and Potency (IC₅₀) Determination

Causality: Initial hits from the primary screen must be re-tested to confirm their activity and eliminate false positives that can arise from compound aggregation or assay interference.[3][18] A dose-response curve is then generated to determine the compound's potency (IC₅₀), which is the concentration required to achieve 50% inhibition.[19]

Step-by-Step Methodology:

  • Hit Confirmation:

    • Cherry-pick the initial hits identified in the primary screen.

    • Re-test these compounds in triplicate at the same single concentration used in the primary screen to confirm activity.

  • Dose-Response Analysis:

    • For all confirmed hits, prepare a 10-point, 2-fold or 3-fold serial dilution series, typically starting from an initial concentration of 100 µM.[15]

    • Perform the FP assay as described in Protocol 2, using the different concentrations of the hit compound.

    • Calculate the percent inhibition for each concentration point relative to the positive and negative controls on the plate using the formula: % Inhibition = 100 * (1 - ( (P_obs - P_min) / (P_max - P_min) )) where P_obs is the observed polarization in the test well.[15]

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Analysis

Quantitative data from the HTS campaign should be clearly structured.

Table 1: Assay Validation Parameters

Parameter Value Acceptance Criteria
Z'-Factor 0.78 > 0.5
Signal-to-Background 3.5 > 2

| CV (%) of Controls | < 10% | < 15% |

Table 2: Hypothetical HTS Results Summary

Metric Result
Compounds Screened 100,000
Primary Hit Rate (at 20 µM) 0.8% (800 compounds)
Confirmed Hit Rate 65% (520 compounds)

| Hits with IC₅₀ < 10 µM | 125 compounds |

Hit Validation Cascade

A confirmed hit from a biochemical assay is not yet a validated lead.[3] A rigorous validation cascade is essential to eliminate compounds that are non-specific or exhibit pan-assay interference (PAINS).[3][18]

Hit_Validation_Cascade cluster_0 Input cluster_1 Triage & Filtering cluster_2 Lead Progression Input Confirmed Hits from Primary Screen (IC50 < 10 µM) QC Compound QC (Purity, Identity via LC-MS/NMR) Input->QC CounterScreen Counter-Screen (Orthogonal Assay, e.g., Luminescence) QC->CounterScreen Filter Impure/ Degraded Cmpds Selectivity Selectivity Profiling (vs. other PDE families) CounterScreen->Selectivity Filter Assay Interference Cmpds Cellular Cell-Based Assays (Target Engagement & Function) Selectivity->Cellular Prioritize Selective Hits ADME Early ADME/Tox Profiling (Solubility, Permeability, Stability) Cellular->ADME Output Validated Lead Series for Medicinal Chemistry Optimization ADME->Output

Caption: A typical hit validation cascade to progress hits to leads.

  • Compound Quality Control: Re-analyze the solid sample of each confirmed hit via LC-MS and NMR to verify its identity and purity (>95%).[19]

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology (e.g., a luminescence-based PDE-Glo™ assay).[20] This helps eliminate artifacts specific to the FP format.

  • Selectivity Profiling: Screen hits against other PDE family members (e.g., PDE1, PDE4, PDE5) to determine their selectivity profile, a critical factor for avoiding off-target effects.[13]

  • Chemical Tractability: Medicinal chemists should review the structures to identify and deprioritize compounds containing functionalities associated with toxicity or metabolic liabilities (PAINS).[3]

  • Cell-Based Assays: Advance the most promising compounds into cell-based assays to confirm target engagement and functional activity in a more physiologically relevant environment.

Conclusion

The combination of the versatile Imidazo[2,1-f]triazin-4(1H)-one scaffold and a robust Fluorescence Polarization HTS assay provides a powerful platform for the discovery of novel PDE10A inhibitors. The detailed protocols and workflow presented here offer a validated and efficient pathway from initial library screening to the identification of well-characterized, cell-active hits. By adhering to a rigorous process of assay validation and hit triage, researchers can increase the probability of discovering high-quality lead compounds suitable for further development into therapeutics for neurological and psychiatric disorders.

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Application Notes and Protocols for the Evaluation of Imidazo[5,1-f]triazin-2-amines as Polo-like Kinase 1 (PLK1) Inhibitors

Application Notes and Protocols for the Evaluation of Imidazo[5,1-f][1][2][3]triazin-2-amines as Polo-like Kinase 1 (PLK1) Inhibitors

Introduction: Targeting a Master Regulator of Mitosis

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that has emerged as a pivotal regulator of cell division.[1] Its multifaceted roles in orchestrating key mitotic events—including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis—make it indispensable for cellular proliferation.[1][2] Notably, PLK1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis, positioning it as a high-value target for anticancer drug discovery.[1][2] Inhibition of PLK1 disrupts the cell cycle, leading to mitotic arrest and subsequent apoptotic cell death, a mechanism that is particularly effective against rapidly dividing cancer cells.[3]

The Imidazo[5,1-f][4][5][6]triazine scaffold represents a novel chemical class of potent and selective PLK1 inhibitors.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this inhibitor class. It outlines the foundational science, key experimental workflows, and detailed, field-proven protocols for the robust evaluation of Imidazo[5,1-f][4][5][6]triazin-2-amine compounds from initial biochemical screening to in vivo efficacy models.

Scientific Rationale: The Causality of PLK1 Inhibition

The central hypothesis is that by selectively inhibiting the ATP-binding site of PLK1, Imidazo[5,1-f][4][5][6]triazin-2-amines can halt the cell cycle in the G2/M phase.[3] This targeted intervention prevents the downstream phosphorylation events necessary for mitotic progression, triggering a cellular crisis known as "mitotic catastrophe" or apoptosis. This targeted approach is designed to spare non-dividing, healthy cells where PLK1 activity is naturally low, thereby creating a therapeutic window. The experimental protocols detailed herein are designed to systematically validate this mechanism of action.

Visualizing the Mechanism and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the PLK1 signaling pathway and the general experimental workflow for evaluating novel inhibitors.

PLK1_Pathwaycluster_G2G2 Phasecluster_MMitotic Entry (M Phase)Aurora_AAurora APLK1PLK1Aurora_A->PLK1 ActivatesCdk1_CyclinB_inactiveCdk1/Cyclin B(Inactive)Cdk1_CyclinB_activeCdk1/Cyclin B(Active)Cdk1_CyclinB_inactive->Cdk1_CyclinB_activeCdc25C_PCdc25C-P(Active)PLK1->Cdc25C_P Phosphorylates(Activates)Cdc25C_P->Cdk1_CyclinB_active Dephosphorylates Cdk1(Activates)MitosisMitotic Progression(Spindle Assembly, etc.)Cdk1_CyclinB_active->MitosisInhibitorImidazo[5,1-f]triazin-2-aminesInhibitor->PLK1 Inhibits

Caption: PLK1 signaling at the G2/M transition and point of inhibition.

Workflowcluster_invitroIn Vitro Evaluationcluster_invivoIn Vivo ValidationBiochemBiochemical Kinase Assay(IC50 Determination)CellVCell Viability Assay(GI50 Determination)Biochem->CellVCellCCell Cycle Analysis(G2/M Arrest)CellV->CellCApopApoptosis Assay(Annexin V)CellC->ApopXenograftXenograft Tumor Models(Efficacy)Apop->XenograftToxToxicity StudiesXenograft->ToxInhibitorTest Inhibitor(Imidazo[5,1-f]triazin-2-amine)Inhibitor->Biochem

Caption: General experimental workflow for evaluating PLK1 inhibitors.

Synthesis and Characterization

While the seminal report on Imidazo[5,1-f][4][5][6]triazin-2-amines as PLK1 inhibitors confirms their activity, it does not provide a detailed public synthesis protocol.[7][8] However, related synthetic strategies for similar imidazotriazine cores have been published.[9][10] Researchers should refer to the primary literature for specific synthetic routes, which typically involve multi-step sequences starting from substituted imidazole precursors.

Table 1: Representative PLK1 Inhibitory Activity

Once synthesized, the primary determinant of a compound's potential is its direct inhibitory effect on the target enzyme. The half-maximal inhibitory concentration (IC50) is the key metric.

Compound IDStructurePLK1 IC50 (µM)Reference
Example 1 Imidazotriazine CoreData not publicly available
Example 2 Imidazotriazine CoreData not publicly available
GSK461364A Thiophene Amide0.0022 (Ki)
BI 2536 Dihydropteridinone0.00083[Steegmaier et al., 2007]([Link] BI2536)
Volasertib Dihydropteridinone0.00087

Note: Specific IC50 values for a series of Imidazo[5,1-f][4][5][6]triazin-2-amines are not publicly available and should be determined experimentally. Data for well-characterized PLK1 inhibitors are provided for comparison.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the comprehensive evaluation of Imidazo[5,1-f][4][5][6]triazin-2-amine compounds.

Protocol 1: Biochemical PLK1 Kinase Inhibition Assay (ADP-Glo™)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of PLK1 by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ assay is a robust, luminescence-based method with high sensitivity.[5][11]

Materials:

  • Recombinant human PLK1 enzyme (e.g., Promega, V2841)

  • PLK1 substrate (e.g., casein or a specific peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Test Inhibitors (dissolved in 100% DMSO)

  • Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Imidazo[5,1-f][4][5][6]triazin-2-amine test compounds in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to achieve the desired final concentrations with a consistent, low percentage of DMSO (e.g., <1%).

  • Reaction Setup:

    • Add 2.5 µL of Assay Buffer containing the PLK1 substrate to each well of a 384-well plate.

    • Add 1 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.

    • To initiate the kinase reaction, add 1.5 µL of PLK1 enzyme diluted in Assay Buffer. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: PLK1 inhibition is expected to cause an accumulation of cells in the G2/M phase of the cell cycle. This protocol uses propidium iodide (PI), a DNA intercalating agent, to stain cellular DNA, allowing for the quantification of cells in each phase by flow cytometry based on DNA content.[4][9][12][13]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the Imidazo[5,1-f][4][5][6]triazin-2-amine inhibitor (and a vehicle control) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes to pellet.

    • Carefully decant the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel. Collect at least 10,000-20,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population in treated cells compared to the control indicates on-target activity.

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

Rationale: Mitotic arrest induced by PLK1 inhibition should ultimately lead to apoptosis. This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test inhibitor as described in Protocol 2 for a relevant time course (e.g., 48-72 hours).

  • Cell Harvesting: Collect all cells, including those in the supernatant, as described previously.

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells.

  • Incubation: Incubate the suspension for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the inhibitor.

Protocol 4: In Vivo Efficacy in a Subcutaneous Xenograft Model

Rationale: To assess the therapeutic potential of a lead compound, its efficacy must be evaluated in a living system. The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to evaluate anti-tumor activity.[4][5][12]

Materials:

  • Human cancer cell line (e.g., Colo205, HCT116)

  • Immunocompromised mice (e.g., 4-6 week old athymic nude or SCID mice)

  • Complete cell culture medium, PBS, Trypsin-EDTA

  • Matrigel (optional, can improve tumor take-rate)

  • 1-cc syringes with 27- or 30-gauge needles

  • Test inhibitor formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency. Ensure cells are healthy and in the logarithmic growth phase.

    • Harvest cells by trypsinization, wash twice with sterile, ice-cold PBS, and perform a viable cell count (e.g., using trypan blue exclusion).

    • Resuspend the cell pellet in ice-cold PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 10-50 x 10⁶ cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care protocols.

    • Using a 1-cc syringe with a 27-gauge needle, inject 100-200 µL of the cell suspension (typically containing 2-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable, measurable size (e.g., an average volume of 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Measure tumor dimensions (length and width) with digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.

  • Inhibitor Administration:

    • Administer the Imidazo[5,1-f][4][5][6]triazin-2-amine inhibitor or vehicle control according to a predetermined dosing schedule. Dosing for PLK1 inhibitors is often intermittent (e.g., 50 mg/kg, intravenously or orally, twice weekly). The optimal dose and schedule must be determined empirically.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or after a fixed duration.

    • Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration, distress) according to ethical guidelines.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate TGI and assess the statistical significance of the difference between treated and control groups.

Conclusion and Future Directions

The Imidazo[5,1-f][4][5][6]triazin-2-amine class of compounds holds promise as selective inhibitors of PLK1. The protocols described in this document provide a rigorous and validated framework for their preclinical evaluation. By systematically assessing their biochemical potency, cellular mechanism of action, and in vivo efficacy, researchers can identify lead candidates for further development. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this chemical series to maximize therapeutic index and translate the potent anti-proliferative activity into a clinical setting.

References

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  • Gusev, D., et al. (2018). Synthesis of imidazo[4,5-e][4][2]thiazino[2,3-c][4][5][6]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][4][5][6]triazines. Beilstein Journal of Organic Chemistry, 14, 2118-2127.

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Application Notes and Protocols for Evaluating the Antifungal Activity of Benzoimidazo[1,2-d]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to both agriculture and human health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Benzoimidazo[1,2-d]triazine derivatives have recently emerged as a promising class of heterocyclic compounds exhibiting significant antifungal properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antifungal activity of these derivatives. The protocols and insights provided herein are grounded in established scientific principles and aim to facilitate the advancement of novel antifungal therapies.

Rationale and Molecular Design

The benzoimidazo[1,2-d]triazine scaffold is a fusion of two biologically important heterocyclic rings: benzimidazole and triazine. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal effects. The triazine moiety also contributes to the biological profile of various compounds. The strategic combination of these two pharmacophores in a fused ring system offers a novel chemical space for the development of potent antifungal agents.

The general structure of the benzoimidazo[1,2-d]triazine core allows for substitutions at various positions, enabling the modulation of the compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the triazine and benzimidazole rings can significantly influence the antifungal potency. For instance, the presence of electron-withdrawing groups on the phenyl ring attached to the triazine moiety has been shown to enhance antifungal activity against certain fungal species.[1][2]

Synthesis of Benzoimidazo[1,2-d]triazine Derivatives

The synthesis of benzoimidazo[1,2-d]triazine derivatives is a multi-step process that can be adapted to generate a library of analogues for SAR studies. A general synthetic route is outlined below.[3][4]

Diagram: Synthetic Pathway

Synthesis A 1,2-Diaminobenzene C 2-(Halomethyl)-1H-benzo[d]imidazole A->C Reaction B 2-Haloacetic Acid Derivative B->C E 2-((2-(Substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole C->E Nucleophilic Substitution D Substituted Phenylhydrazine D->E G Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivative E->G Cyclization F Chloroformate F->G

Caption: General synthetic route for benzo[4][5]imidazo[1,2-d][1][2][5]triazine derivatives.

Protocol: General Synthesis Procedure

Step 1: Synthesis of 2-(Halomethyl)-1H-benzo[d]imidazole (Intermediate 1)

  • To a solution of 1,2-diaminobenzene in an appropriate solvent (e.g., ethanol), add a 2-haloacetic acid derivative (e.g., chloroacetic acid).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-(halomethyl)-1H-benzo[d]imidazole.

Step 2: Synthesis of 2-((2-(Substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole (Intermediate 2)

  • Dissolve 2-(halomethyl)-1H-benzo[d]imidazole and a substituted phenylhydrazine in a suitable solvent (e.g., methanol).

  • Add a base (e.g., triethylamine) to the mixture.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 3: Synthesis of Benzo[4][5]imidazo[1,2-d][1][2][5]triazine Derivatives (Final Product)

  • To a solution of the purified intermediate from Step 2 in a suitable solvent (e.g., dichloromethane), add a chloroformate derivative.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Characterization: The synthesized compounds should be characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structures.[3][4]

Proposed Mechanism of Antifungal Action

The antifungal mechanism of action for benzoimidazo[1,2-d]triazine derivatives is hypothesized to be similar to that of other benzimidazole-based antifungals, such as benomyl and carbendazim. The primary target of these compounds is tubulin, a key protein component of microtubules.[1]

Diagram: Inhibition of Microtubule Assembly

Mechanism cluster_0 Normal Fungal Cell Division cluster_1 Action of Benzoimidazo[1,2-d]triazine A α-Tubulin C Tubulin Dimers A->C B β-Tubulin B->C D Microtubule Assembly C->D H Binding to β-Tubulin E Mitotic Spindle Formation D->E F Cell Division E->F G Benzoimidazo[1,2-d]triazine Derivative G->H I Inhibition of Microtubule Assembly H->I J Disruption of Mitotic Spindle I->J K Cell Cycle Arrest & Apoptosis J->K

Caption: Proposed mechanism of action of benzoimidazo[1,2-d]triazine derivatives.

By binding to β-tubulin, these compounds disrupt the assembly of microtubules, which are essential for various cellular processes, including mitosis (cell division), intracellular transport, and maintenance of cell shape. The inhibition of microtubule formation leads to the arrest of the cell cycle and ultimately results in fungal cell death. This mechanism of action is distinct from that of some other classes of antifungal drugs, such as azoles, which target ergosterol biosynthesis.[6][7]

In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal activity of the synthesized benzoimidazo[1,2-d]triazine derivatives, a series of in vitro assays should be performed. The following protocols are based on established methodologies for testing antifungal agents against phytopathogenic and clinically relevant fungi.

Mycelium Growth Rate Method (for Filamentous Fungi)

This method is particularly useful for assessing the activity of compounds against phytopathogenic filamentous fungi.[8]

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Compound Incorporation: Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA at various concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v). Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: From a fresh, actively growing culture of the test fungus, cut a small agar plug (e.g., 5 mm in diameter) from the margin of the colony.

  • Place the fungal plug, mycelial side down, in the center of each PDA plate (both test and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Broth Microdilution Method (for Yeasts and Filamentous Fungi)

This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[9]

Protocol:

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • Molds: Culture the mold on PDA until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

Data Presentation

Summarize the in vitro antifungal activity data in a clear and concise table.

Table 1: In Vitro Antifungal Activity of Benzoimidazo[1,2-d]triazine Derivatives

Compound IDFungal SpeciesMycelium Growth Inhibition (%) at 50 µg/mLMIC (µg/mL)
4a Botrytis cinereaDataData
Rhizoctonia solaniDataData
Colletotrichum capsiciDataData
4g Botrytis cinereaDataData
Rhizoctonia solaniDataData
Colletotrichum capsiciDataData
Control Fungicide XDataData

In Vivo Efficacy Evaluation (General Protocol)

While specific in vivo data for this class of compounds is not yet widely available, the following general protocols can be adapted to evaluate the efficacy of promising candidates in a relevant model system.

Plant Model (for Phytopathogenic Fungi)

Protocol:

  • Plant Material: Use healthy, susceptible host plants (e.g., tomato seedlings for Botrytis cinerea).

  • Compound Application: Prepare formulations of the test compounds (e.g., wettable powders or emulsifiable concentrates). Apply the formulations to the plants as a foliar spray at different concentrations.

  • Inoculation: After the compound application has dried, inoculate the plants with a spore suspension of the target pathogen.

  • Incubation: Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity and moderate temperature).

  • Disease Assessment: After a suitable incubation period, assess the disease severity on a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

  • Data Analysis: Calculate the protective effect of the compounds compared to an untreated control.

Murine Model of Systemic Candidiasis (for Medically Important Fungi)

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice).

  • Infection: Inoculate the mice intravenously with a lethal dose of a pathogenic Candida species.

  • Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral or intraperitoneal) at specific time points post-infection.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).

  • Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys), which is determined by plating homogenized tissue on a suitable agar medium and counting the colony-forming units (CFU).

  • Data Analysis: Compare the survival rates and fungal burdens between treated and untreated groups.

Conclusion and Future Directions

Benzoimidazo[1,2-d]triazine derivatives represent a promising new class of antifungal agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and evaluation of their antifungal activity. Further research should focus on optimizing the lead compounds through SAR studies to enhance their potency and broaden their spectrum of activity. Mechanistic studies to definitively confirm the proposed mode of action and in vivo efficacy studies in relevant disease models are crucial next steps in the development of these compounds as potential therapeutic agents.

References

Application Notes & Protocols: A Framework for In Vitro Cytotoxicity Profiling of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Cytotoxic Evaluation of Pyrrolo[2,1-f]triazines

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry. It is a core structural component in several approved small-molecule kinase inhibitors and antiviral agents, including the cancer therapeutic avapritinib and the antiviral drug remdesivir.[4][5][6] This scaffold's versatility allows for the development of potent inhibitors targeting key regulators of cell growth, proliferation, and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Epidermal Growth Factor Receptor (EGFR).[5][6][7][8]

As kinase inhibition is a primary strategy in cancer therapy, compounds derived from this scaffold are frequently evaluated for their antiproliferative and cytotoxic effects.[5][9] A thorough in vitro cytotoxicity assessment is the foundational step in preclinical development. It not only quantifies the potency of a compound but also provides crucial insights into its mechanism of action—distinguishing between cytostatic effects (growth inhibition), apoptosis (programmed cell death), or necrosis (uncontrolled cell lysis).

This guide provides a comprehensive framework and detailed protocols for evaluating the cytotoxic potential of novel pyrrolo[2,1-f]triazine derivatives. We will detail a multi-assay strategy designed to deliver a holistic view of a compound's cellular impact, ensuring data integrity through robust experimental design and appropriate controls.

The Scientific Rationale: A Multi-Parametric Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a complete mechanistic picture, we advocate for a multi-parametric approach that interrogates different cellular health indicators. This strategy allows researchers to understand how a compound induces cell death, a critical factor in drug development.

  • Metabolic Viability (MTT Assay): This assay measures the metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation.[3][10] It relies on the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[3][10][11] A decrease in metabolic activity can indicate proliferation arrest or cell death.

  • Membrane Integrity (LDH Assay): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[1][12][13] An increase in extracellular LDH is a hallmark of necrosis or late-stage apoptosis.[1][14]

  • Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[15] Their activation is a definitive indicator of programmed cell death. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.[2][16][17]

By combining these three assays, we can effectively differentiate the primary cytotoxic mechanism of a test compound.

Foundational Experimental Design

Before proceeding to specific protocols, establishing a robust experimental design is paramount for generating reproducible and reliable data.

Cell Line Selection

The choice of cell lines is critical and should be hypothesis-driven.

  • Target-Relevant Cancer Lines: Given that pyrrolo[2,1-f]triazines often target specific kinases, it is advisable to use cancer cell lines known to be dependent on these pathways. Published studies on this scaffold have utilized lines such as HEPG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer).[4][7]

  • Selectivity Assessment: To assess whether a compound is selectively toxic to cancer cells, it is essential to include a non-cancerous control cell line (e.g., MCF-10A for breast cancer models or normal human fibroblasts).[9]

Compound Handling and Dosing
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the pyrrolo[2,1-f]triazine derivative in sterile dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Serial Dilutions: Create a dose-response curve by performing serial dilutions of the compound in complete cell culture medium immediately before treating the cells. A typical starting range is from 100 µM down to low nanomolar concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤0.5%).

Essential Controls for Data Integrity

Every assay plate must include a full set of controls to validate the results.

  • Untreated Control: Cells incubated with culture medium only. Represents 100% viability or baseline cytotoxicity.

  • Vehicle Control: Cells treated with the same concentration of DMSO used for the test compound. This control ensures that the solvent has no effect on cell health.

  • Positive Control: A compound known to induce the measured effect.

    • MTT: A known cytotoxic drug (e.g., Doxorubicin).

    • LDH: A cell-lysing agent like 1-2% Triton™ X-100 to create a "Maximum LDH Release" control.

    • Caspase-3/7: A known apoptosis inducer (e.g., Staurosporine).

  • Blank/No-Cell Control: Wells containing only culture medium (and assay reagents) to measure background absorbance or luminescence.[14]

Experimental Protocols

The following are detailed, step-by-step protocols for the three core assays.

Protocol 1: MTT Assay for Metabolic Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells and is quantified by measuring absorbance.[10][11]

Materials:

  • Pyrrolo[2,1-f]triazine test compound

  • Selected cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[10]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Measurement seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of pyrrolo[2,1-f]triazine & controls incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add 10 µL MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add 100 µL Solubilization Solution incubate3->solubilize incubate4 Incubate overnight or shake to dissolve solubilize->incubate4 read Read Absorbance at 570 nm incubate4->read LDH_Workflow cluster_prep Day 1-2: Seeding & Treatment cluster_assay Day 3/4: Assay Measurement seed Seed and treat cells as in MTT protocol (Steps 1-3) pos_control Add Lysis Buffer to 'Max LDH' wells 45 min before assay seed->pos_control centrifuge Centrifuge plate (e.g., 250 x g, 5 min) to pellet cells pos_control->centrifuge transfer Carefully transfer supernatant to a new 96-well plate centrifuge->transfer add_reagent Add LDH Reaction Mix to each well transfer->add_reagent incubate Incubate for 30 min at RT (Protected from light) add_reagent->incubate add_stop Add Stop Solution (if required by kit) incubate->add_stop read Read Absorbance at 490 nm add_stop->read Caspase_Workflow cluster_prep Day 1: Seeding cluster_treat Day 2: Treatment cluster_assay Day 2/3: Assay Measurement seed Seed cells in white-walled 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add pyrrolo[2,1-f]triazine & controls (e.g., Staurosporine) incubate1->treat incubate2 Incubate for a shorter period (e.g., 6-24h) treat->incubate2 equilibrate Equilibrate plate to Room Temperature incubate2->equilibrate add_reagent Add 100 µL Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent mix_incubate Mix on plate shaker (30s) Incubate 1-3h at RT add_reagent->mix_incubate read Read Luminescence mix_incubate->read

Caption: Caspase-Glo® 3/7 Assay Workflow.

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing 2X concentrations of the test compound or controls. Note: Apoptosis is often an earlier event than overt cytotoxicity, so shorter incubation times (e.g., 6, 12, or 24 hours) may be optimal.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. 5[16]. Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank (no-cell) control from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • Plot the fold change against the compound concentration.

Data Presentation and Mechanistic Interpretation

Summarize the calculated IC₅₀ (from MTT) and EC₅₀ (from LDH) values in a clear, tabular format for easy comparison across different cell lines.

Table 1: Example Cytotoxicity Profile of a Pyrrolo[2,1-f]triazine Derivative (Compound X)

Cell LineAssay TypeEndpointIC₅₀ / EC₅₀ (µM)Max Caspase-3/7 Activity (Fold Change vs. Vehicle)
MCF-7 (Cancer)MTTMetabolic Viability1.5 ± 0.28.2 ± 1.1
LDHMembrane Integrity> 50
A549 (Cancer)MTTMetabolic Viability2.1 ± 0.46.5 ± 0.9
LDHMembrane Integrity> 50
MCF-10A (Non-cancer)MTTMetabolic Viability25.8 ± 3.11.8 ± 0.3
LDHMembrane Integrity> 50

Interpreting the Results:

  • Apoptotic Profile (as in Table 1): The compound shows potent inhibition of metabolic activity (low MTT IC₅₀) and a strong induction of caspase-3/7 activity in cancer cells. However, it does not cause significant membrane damage (high LDH EC₅₀). This profile strongly suggests that the compound induces apoptosis. The higher IC₅₀ in the non-cancerous MCF-10A cell line indicates favorable selectivity.

  • Necrotic Profile: A compound that causes necrosis would show potent activity in both the MTT and LDH assays (low IC₅₀ and EC₅₀ values) but would likely not induce significant caspase-3/7 activity.

  • Cytostatic Profile: A compound that is purely cytostatic (inhibits proliferation without killing cells) would show a reduction in signal in the MTT assay (due to fewer cells over time) but would not show an increase in either LDH release or caspase activity.

Conclusion

The pyrrolo[2,1-f]triazine scaffold is a valuable starting point for the development of targeted therapeutics. A systematic and multi-parametric in vitro evaluation is essential to characterize the cytotoxic potential and mechanism of action of novel derivatives. By employing a combination of assays that measure metabolic viability, membrane integrity, and apoptosis, researchers can build a comprehensive profile of a compound's activity, enabling informed decisions for further preclinical and clinical development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]tr[1][2][3]iazine derivatives. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [https://bio-protocol.org/e2 caspase37-assay-for-apoptosis-detection]([Link] caspase37-assay-for-apoptosis-detection)

  • ResearchGate. (n.d.). Exploration of novel pyrrolo[2,1-f]tr[1][2][3]iazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f]tr[1][2][3]iazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • Singh, S., et al. (n.d.). Pyrrolo[2,1-f]tr[1][2][3]iazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]

  • AACR Journals. (2005). Discovery and SAR of pyrrolo[2,1-f]tr[1][2][3]iazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • Medicinal Chemistry Research. (2021). Pyrrolo[2,1-f]tr[1][2][3]iazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity of pyrrolo[2,1-f]tr[1][2][3]iazines containing a 4-Cl-phenyl moiety against A/Puerto Rico/8/34 (H1N1) virus strain. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of new pyrrolo[2,1-f]tr[1][2][3]iazines as potent p38α MAP kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of Pyrrolo[2,1-f]triazines for Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolo[2,1-f]triazines and the Role of In Silico Screening

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of several clinically significant molecules, including the broad-spectrum antiviral drug remdesivir.[4][5] This unique fused heterocycle has demonstrated considerable potential in the development of inhibitors for a range of therapeutic targets, including kinases and viral enzymes.[4][6] Notably, derivatives of this scaffold have shown promising antiviral activity against a variety of RNA viruses such as influenza, hepatitis C, Ebola, and coronaviruses.[5][7][8] The urgent need for novel antiviral agents necessitates efficient and robust drug discovery pipelines. Structure-based drug design, particularly molecular docking, has emerged as an indispensable tool to accelerate this process by computationally predicting the binding interactions between small molecules and viral protein targets.[9]

This comprehensive guide provides detailed application notes and protocols for conducting molecular docking studies of pyrrolo[2,1-f]triazine derivatives to evaluate their potential as antiviral agents. We will delve into the rationale behind key experimental choices, present step-by-step workflows for virtual screening and post-docking analysis, and outline methods for the crucial experimental validation of in silico findings.

Conceptual Framework: A Multi-Stage Approach to Virtual Screening

A successful molecular docking campaign is not a single experiment but a multi-stage process that progressively refines a large library of compounds to a small set of promising candidates for experimental testing. The causality behind this workflow is to balance computational expense with predictive accuracy, starting with rapid, less resource-intensive methods and moving towards more rigorous, computationally demanding analyses for a smaller, more promising subset of molecules.

Virtual Screening Workflow cluster_0 Phase 1: High-Throughput Virtual Screening cluster_1 Phase 2: Post-Docking Refinement & Analysis cluster_2 Phase 3: Experimental Validation Library Preparation Library Preparation Molecular Docking Molecular Docking Library Preparation->Molecular Docking Target Preparation Target Preparation Target Preparation->Molecular Docking Initial Hit Selection Initial Hit Selection Molecular Docking->Initial Hit Selection  Docking Score  Binding Pose Analysis MD Simulation MD Simulation Initial Hit Selection->MD Simulation Top Candidates Binding Free Energy Calculation Binding Free Energy Calculation MD Simulation->Binding Free Energy Calculation Complex Stability ADMET Prediction ADMET Prediction Binding Free Energy Calculation->ADMET Prediction In Vitro Assays In Vitro Assays ADMET Prediction->In Vitro Assays  Promising Candidates Final Lead Candidates Final Lead Candidates In Vitro Assays->Final Lead Candidates

Caption: A multi-phase workflow for antiviral drug discovery using molecular docking.

Part 1: High-Throughput Virtual Screening Protocol

This initial phase aims to rapidly screen a large library of pyrrolo[2,1-f]triazine derivatives against a specific viral protein target to identify a smaller subset of "hits" with favorable predicted binding characteristics.

Target Protein Selection and Preparation

The choice of the viral protein target is critical and should be based on its essential role in the viral life cycle. For pyrrolo[2,1-f]triazines, promising targets include viral polymerases, proteases, and surface glycoproteins.[7][9][10]

Protocol: Target Protein Preparation

StepActionRationale & Key Considerations
1Obtain Protein Structure Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, for influenza neuraminidase, a relevant PDB ID is 3TI5.[2] For SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a relevant PDB ID is 6M71.[10]
2Prepare the Protein Using molecular modeling software such as AutoDock Tools, perform the following: a. Remove water molecules and any co-crystallized ligands or ions not essential for binding. b. Add polar hydrogens. c. Assign Kollman charges.
3Define the Binding Site Identify the active site or a known allosteric binding pocket. This can be determined from the position of a co-crystallized inhibitor or from published literature. Define the grid box for docking to encompass this binding site.
Ligand Library Preparation

A library of pyrrolo[2,1-f]triazine derivatives needs to be prepared in a format suitable for docking. This can involve synthesizing a virtual library by modifying the core scaffold with various functional groups.

Protocol: Ligand Preparation

StepActionRationale & Key Considerations
1Generate 3D Structures Create 3D structures of the pyrrolo[2,1-f]triazine derivatives. This can be done using chemical drawing software and then converting to a 3D format (e.g., .sdf or .mol2).
2Energy Minimization Perform energy minimization on each ligand to obtain a low-energy conformation. This is a crucial step to ensure the starting ligand geometry is realistic.
3Prepare for Docking Using AutoDock Tools, convert the ligand files to the PDBQT format, which includes atomic charges and torsional degrees of freedom.[1][11]
Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[1][11][12]

Protocol: Running the Docking Simulation

StepActionRationale & Key Considerations
1Create Configuration File Prepare a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
2Execute Vina Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.
3Analyze Initial Results The output file will contain the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). The log file will also contain these scores. A more negative score indicates a more favorable predicted binding affinity.

Part 2: Post-Docking Refinement and Analysis

The initial docking scores provide a preliminary ranking, but they do not always correlate perfectly with experimental binding affinities. Therefore, a more rigorous post-docking analysis is essential to refine the hit list and increase the likelihood of identifying true binders.

Molecular Dynamics (MD) Simulation for Complex Stability

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to validate the stability of the predicted binding pose.[13][[“]] A stable binding pose is one where the ligand remains within the binding pocket and maintains key interactions throughout the simulation.

Protocol: MD Simulation of Protein-Ligand Complex

StepActionRationale & Key Considerations
1System Preparation Using a program like GROMACS, place the docked protein-ligand complex in a simulation box, solvate it with a suitable water model (e.g., TIP3P), and add ions to neutralize the system.[15][16]
2Energy Minimization Perform energy minimization of the entire system to remove any steric clashes.
3Equilibration Run a two-phase equilibration: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
4Production MD Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to observe the stability of the complex.
5Trajectory Analysis Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand with respect to the protein's binding site. A low and stable RMSD value suggests a stable binding pose.[13]

digraph "MD_Simulation_Analysis" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Docked_Complex" [label="Top-Ranked Docked Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "System_Setup" [label="System Solvation & Ionization"]; "Minimization" [label="Energy Minimization"]; "Equilibration" [label="NVT & NPT Equilibration"]; "Production_MD" [label="Production MD Simulation (e.g., 100 ns)"]; "Trajectory_Analysis" [label="Trajectory Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "RMSD_Plot" [label="Ligand RMSD Plot", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Interaction_Analysis" [label="Hydrogen Bond & Hydrophobic\nInteraction Analysis", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Stable_Complex" [label="Confirmation of Stable Binding Pose", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Docked_Complex" -> "System_Setup"; "System_Setup" -> "Minimization"; "Minimization" -> "Equilibration"; "Equilibration" -> "Production_MD"; "Production_MD" -> "Trajectory_Analysis"; "Trajectory_Analysis" -> "RMSD_Plot"; "Trajectory_Analysis" -> "Interaction_Analysis"; "RMSD_Plot" -> "Stable_Complex"; "Interaction_Analysis" -> "Stable_Complex"; }

Caption: Workflow for validating docking poses using Molecular Dynamics simulations.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for re-ranking docked compounds by estimating the binding free energy from the MD simulation trajectory.[17][18] These methods are generally more accurate than the scoring functions used in initial docking.[18]

Protocol: MM/PBSA Binding Free Energy Calculation

StepActionRationale & Key Considerations
1Extract Snapshots From the stable portion of the MD trajectory, extract a series of snapshots (e.g., every 100 ps).
2Calculate Energy Components For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually: a. Molecular mechanics energy (van der Waals and electrostatic). b. Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model). c. Nonpolar solvation energy (typically calculated based on the solvent-accessible surface area).
3Calculate Binding Free Energy The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.
ADMET Prediction

To increase the chances of a compound becoming a successful drug, it is crucial to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process.[19][20]

Protocol: In Silico ADMET Prediction

StepActionRationale & Key Considerations
1Use Prediction Tools Utilize online servers or software (e.g., SwissADME, admetSAR) to predict the ADMET properties of the top-ranked pyrrolo[2,1-f]triazine derivatives.[21][22][23]
2Analyze Key Parameters Evaluate parameters such as: - Lipinski's Rule of Five: Assesses drug-likeness and oral bioavailability. - Aqueous Solubility: Important for absorption. - Blood-Brain Barrier Permeability: Relevant for CNS-targeting antivirals. - Cytochrome P450 Inhibition: Predicts potential drug-drug interactions. - Toxicity: Predicts potential carcinogenicity and other toxic effects.
3Filter Candidates Discard compounds with predicted poor ADMET profiles to focus experimental efforts on the most promising candidates.

Part 3: Experimental Validation

Computational predictions must be validated through experimental assays to confirm their antiviral activity.[24][25]

Protocol: In Vitro Antiviral Assay

StepActionRationale & Key Considerations
1Cell Culture Culture a suitable host cell line for the virus of interest (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus).[7]
2Cytotoxicity Assay Determine the 50% cytotoxic concentration (CC50) of the test compounds on the host cells to identify non-toxic concentrations for the antiviral assay.
3Antiviral Activity Assay Infect the host cells with the virus in the presence of serial dilutions of the test compounds. After a suitable incubation period, measure the extent of viral replication. This can be done using methods like a cytopathic effect (CPE) reduction assay or by quantifying viral RNA or protein levels.[26][27]
4Determine Efficacy Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
5Calculate Selectivity Index (SI) The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate with a larger therapeutic window.

Summary of Docking and Experimental Data for Hypothetical Pyrrolo[2,1-f]triazine Derivatives

Compound IDDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA, kcal/mol)Lipinski's Rule ViolationsPredicted ToxicityEC50 (µM)CC50 (µM)Selectivity Index (SI)
PFT-001-9.8-45.20Low2.5>100>40
PFT-002-9.5-42.81Low8.1>100>12.3
PFT-003-10.2-50.10Moderate15.645.22.9
PFT-004-8.7-35.60Low5.3>100>18.8
Control Drug-10.5-52.50Low0.5>100>200

Conclusion and Future Directions

This guide outlines a comprehensive and self-validating workflow for the in silico screening of pyrrolo[2,1-f]triazine derivatives as potential antiviral agents. By integrating high-throughput virtual screening with rigorous post-docking analyses and experimental validation, researchers can efficiently identify and prioritize promising lead compounds for further development. The causality of this integrated approach lies in its ability to systematically filter a large chemical space, enrich for true binders, and de-risk the drug discovery process by considering pharmacokinetic and toxicity profiles at an early stage. Future studies can expand upon this framework by incorporating more advanced computational techniques, such as free energy perturbation (FEP) for more accurate binding affinity predictions, and by exploring a wider range of viral targets for this versatile and promising chemical scaffold.

References

  • AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). YouTube. [Link]

  • Results of molecular docking and in vitro studies of antiviral pyrazolo[2,1-f ][1][2][3]triazines. ResearchGate. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2024). YouTube. [Link]

  • In silico ADME, Bioactivity and Toxicity Prediction of some Selected Antiviral Drugs. (2022). International Journal of Science and Research Archive. [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2023). YouTube. [Link]

  • Descriptor-First Approach for ADMET Prediction in the PolarisHub Antiviral Challenge. (2024). ACS Publications. [Link]

  • In silico Molecular Docking and ADMET Study of Some Potential Antiviral Drug Candidates as Potential Inhibitors of SARS. (2021). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Remdesivir analogs against SARS-CoV-2 RNA-dependent RNA polymerase. National Genomics Data Center. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2023). ACS Publications. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). ACS Publications. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • Discovery of New Remdesivir Analogs against Main Protease (M ) & RNA-Dependent RNA polymerase (RdRp) Targets of SARS-CoV-2. (2022). International Journal of Advanced Multidisciplinary Research. [Link]

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  • Design of novel pyrimidine based remdesivir analogues with dual target specificity for SARS CoV-2: A computational approach. (2023). NIH. [Link]

  • Molecular Docking and ADMET Prediction of Natural Compounds towards SARS Spike Glycoprotein-Human Angiotensin-Converting Enzyme 2 and SARS-CoV-2 Main Protease. (2021). NIH. [Link]

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  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

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  • Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a... ResearchGate. [Link]

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  • Design, Synthesis, and Molecular Docking of Novel Pyrrolooxazepinediol Derivatives with Anti-Influenza Neuraminidase Activity. (2015). PubMed. [Link]

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  • Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. (2017). PubMed. [Link]

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Dual Inhibition of IGF-1R and IR by Imidazo[5,1-f]triazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the IGF-1R/IR Axis in Oncology

The insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) are critical mediators of cellular growth, proliferation, differentiation, and survival.[1][2] Both are transmembrane receptor tyrosine kinases that, upon binding their respective ligands (IGF-1, IGF-2, and insulin), trigger a cascade of intracellular signaling events.[1][3] Dysregulation of the IGF-1R/IR signaling axis is a well-established driver of tumorigenesis and resistance to various cancer therapies.[1][4] Consequently, the dual inhibition of both IGF-1R and IR has emerged as a promising therapeutic strategy in oncology.[4][5][6]

Imidazo[5,1-f]triazine derivatives represent a novel class of potent, orally bioavailable small-molecule inhibitors that competitively target the ATP-binding site within the kinase domains of both IGF-1R and IR.[3][5][6] This guide provides a comprehensive overview of the mechanism of action of these dual inhibitors, along with detailed protocols for their preclinical evaluation.

Mechanism of Action: Disrupting Key Oncogenic Pathways

Imidazo[5,1-f]triazine derivatives exert their anti-tumor effects by preventing the autophosphorylation of IGF-1R and IR, thereby blocking the initiation of downstream signaling.[2][3] This leads to the attenuation of two major pro-survival and proliferative signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway.[3]

  • PI3K/Akt Pathway: Inhibition of IGF-1R/IR phosphorylation prevents the recruitment and activation of downstream signaling proteins like Akt, a key regulator of cell survival and apoptosis.[3][7]

  • MAPK/ERK Pathway: By blocking receptor activation, these inhibitors prevent the activation of the MAPK/ERK cascade, which is crucial for cell proliferation.[3]

The dual inhibition of both IGF-1R and IR is believed to be more effective than targeting IGF-1R alone due to potential compensatory signaling through the IR.[4]

Signaling Pathway Diagram

IGF1R_IR_Pathway IGF-1R/IR Signaling and Inhibition by Imidazo[5,1-f]triazines cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response IGF1R_IR IGF-1R / IR PI3K PI3K IGF1R_IR->PI3K Activates MAPK_Cascade Ras/Raf/MEK/ERK (MAPK Cascade) IGF1R_IR->MAPK_Cascade Activates Imidazo_triazine Imidazo[5,1-f]triazine Derivatives Imidazo_triazine->IGF1R_IR Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation MAPK_Cascade->Proliferation Promotes

Caption: Inhibition of IGF-1R/IR by Imidazo[5,1-f]triazines blocks PI3K/Akt and MAPK pathways.

Preclinical Evaluation: Key Assays and Protocols

The following section outlines detailed protocols for the in vitro characterization of imidazo[5,1-f]triazine derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the potency of the inhibitor against the enzymatic activity of purified IGF-1R and IR kinases.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based assay is commonly used to measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Protocol: ELISA-Based Kinase Assay

  • Plate Coating: Coat a 96-well high-binding microplate with a substrate peptide (e.g., poly-Glu-Tyr) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Kinase Reaction:

    • Prepare a reaction mixture containing the recombinant IGF-1R or IR kinase domain, ATP, and varying concentrations of the imidazo[5,1-f]triazine inhibitor in a kinase reaction buffer.

    • Add the reaction mixture to the coated wells.

    • Incubate for 1-2 hours at 30°C.

  • Detection:

    • Wash the plate to remove the reaction mixture.

    • Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a TMB substrate solution and incubate until color develops.

    • Stop the reaction with sulfuric acid.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Plate_Coating Coat 96-well plate with substrate peptide Start->Plate_Coating Washing1 Wash plate Plate_Coating->Washing1 Kinase_Reaction Add kinase, ATP, and inhibitor dilutions Washing1->Kinase_Reaction Incubation1 Incubate at 30°C Kinase_Reaction->Incubation1 Washing2 Wash plate Incubation1->Washing2 Add_Antibody Add HRP-conjugated anti-phosphotyrosine antibody Washing2->Add_Antibody Incubation2 Incubate at RT Add_Antibody->Incubation2 Washing3 Wash plate Incubation2->Washing3 Add_Substrate Add TMB substrate Washing3->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate % inhibition and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for determining kinase inhibition using an ELISA-based assay.

Compound IGF-1R IC50 (nM) IR IC50 (nM) Reference
Linsitinib (OSI-906)3575[7][8]
BMS-7548071.81.7[9]
Compound 9b (imidazo[5,1-f][3][5][6]triazine)Potent (specific value not stated)Potent (specific value not stated)[5][6]

Table 1: In Vitro Kinase Inhibitory Potency of Selected Dual IGF-1R/IR Inhibitors.

Cellular Inhibition of Receptor Phosphorylation (Western Blot)

This assay confirms the inhibitor's ability to block IGF-1R and IR phosphorylation in a cellular context.

Principle: Cancer cells are treated with the inhibitor, followed by stimulation with IGF-1 or insulin. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated and total IGF-1R, IR, and downstream signaling proteins like Akt.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7, HT-29) and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the imidazo[5,1-f]triazine inhibitor for 1-2 hours.

    • Stimulate the cells with IGF-1 (e.g., 50 ng/mL) or insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IGF-1R/IR, total IGF-1R/IR, phospho-Akt (Ser473), and total Akt overnight at 4°C.[10][11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Workflow: Western Blot for Signaling Pathway Analysis

Western_Blot_Workflow Workflow for Western Blot Analysis of Signaling Inhibition Start Start Cell_Culture Culture and treat cells with inhibitor and ligand Start->Cell_Culture Cell_Lysis Lyse cells and collect protein Cell_Culture->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-IGF-1R/IR, p-Akt, etc.) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL substrate Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Caption: Workflow for assessing inhibition of cellular signaling pathways via Western blot.

Cell Viability and Proliferation Assay

This assay measures the cytotoxic and anti-proliferative effects of the inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[5,1-f]triazine inhibitor for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Cell Line Compound EC50 (µM) Reference
Non-small-cell lung cancerLinsitinib (OSI-906)0.021 - 0.810[7]
Colorectal cancerLinsitinib (OSI-906)0.021 - 0.810[7]
Various human tumor cell linesBMS-7548070.005 - 0.365[14][15]

Table 2: Anti-proliferative Activity of Dual IGF-1R/IR Inhibitors in Cancer Cell Lines.

Conclusion and Future Perspectives

Imidazo[5,1-f]triazine derivatives are a promising class of dual IGF-1R/IR inhibitors with potential applications in oncology. The protocols outlined in this guide provide a robust framework for their preclinical characterization, from target engagement to cellular activity. Further in vivo studies in relevant tumor xenograft models are warranted to fully elucidate their therapeutic potential. The ability to inhibit both IGF-1R and IR may offer a more comprehensive and durable anti-tumor response compared to agents that target only one of these receptors.

References

  • Discovery of an Orally Efficacious Imidazo[5,1-f][3][5][6]triazine Dual Inhibitor of IGF-1R and IR. ACS Med Chem Lett. 2010 Aug 30;1(9):510-5. Available from: [Link]

  • Discovery of an Orally Efficacious Imidazo[5,1-f][3][5][6]triazine Dual Inhibitor of IGF-1R and IR. ACS Publications. Available from: [Link]

  • Discovery of an Orally Efficacious Imidazo[5,1-f][3][5][6]triazine Dual Inhibitor of IGF-1R and IR. Europe PMC. Available from: [Link]

  • Definition of IGF-1R antagonist BMS-754807 - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]

  • BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed. Available from: [Link]

  • Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC - NIH. Available from: [Link]

  • Linsitinib - PubChem - NIH. Available from: [Link]

  • Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - MDPI. Available from: [Link]

  • US8598155B2 - Imidazo[5,1-f][3][5][6]triazines for the treatment of neurological disorders - Google Patents. Available from:

  • WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents.
  • Abstract 4958: Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow - AACR Journals. Available from: [Link]

  • Discovery of OSI-906: A Selective and Orally Efficacious Dual Inhibitor of the IGF-1 Receptor and Insulin Receptor | Request PDF - ResearchGate. Available from: [Link]

  • A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - NIH. Available from: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available from: [Link]

  • Discovery of an Orally Efficacious Imidazo[5,1- f ][3][5][6]triazine Dual Inhibitor of IGF-1R and IR | Request PDF - ResearchGate. Available from: [Link]

  • EP1092719A2 - Imidazo[5,1-f][3][5][6]triazine derivatives - Google Patents. Available from:

  • Cell Viability Assay - Bio-protocol. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Insulin Receptor (IR) Pathway Hyperactivity in IGF-IR Null Cells and Suppression of Downstream Growth Signaling Using the Dual IGF-IR/IR Inhibitor, BMS-754807 - Oxford Academic. Available from: [Link]

  • Small molecule inhibitors of the IGF-1R/IR axis for the treatment of cancer - PubMed. Available from: [Link]

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Troubleshooting & Optimization

Imidazotriazine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazotriazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in imidazotriazine synthesis are a common hurdle and can often be attributed to several factors. A systematic approach to troubleshooting is key.

Causality and Expert Insights: The synthesis of imidazotriazines often involves multi-step sequences or condensation reactions that may not proceed to completion under suboptimal conditions.[1][2] The stability of intermediates, the reaction equilibrium, and the potential for side reactions are critical considerations. For instance, in syntheses involving cyclocondensation, the removal of a small molecule byproduct like water can be crucial to drive the reaction forward.[3]

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes temp Increase Temperature/Reflux incomplete->temp time Extend Reaction Time incomplete->time catalyst Optimize Catalyst/Reagent Stoichiometry incomplete->catalyst solvent Screen Different Solvents incomplete->solvent workup Review Workup Procedure (e.g., extractions, pH adjustments) complete->workup purification Optimize Purification (e.g., column chromatography, recrystallization) complete->purification degradation Investigate Product Degradation (e.g., sensitivity to acid/base/air) complete->degradation

Caption: Troubleshooting workflow for low product yield.

Actionable Steps:

  • Reaction Monitoring: Before anything else, confirm if the reaction has truly stalled or is just slow. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.

  • Driving the Reaction to Completion:

    • Temperature and Time: Many cyclization reactions require significant thermal energy.[3] Consider increasing the reaction temperature or switching to a higher-boiling solvent. Similarly, extending the reaction time may be necessary.

    • Reagent Stoichiometry: Ensure that all reagents are present in the correct stoichiometric ratios. For moisture-sensitive reactions, use anhydrous solvents and fresh reagents.

    • Catalyst Optimization: If a catalyst is used, its activity is crucial. For instance, in palladium-catalyzed cross-coupling reactions to functionalize a triazine core, the choice of ligand and the oxidation state of the palladium are critical.[1] Consider screening different catalysts or increasing the catalyst loading.

  • Investigating Side Reactions: If new, unexpected spots appear on your TLC plate, you may be forming byproducts. Refer to Q2 for common side reactions.

  • Workup and Purification Losses: Significant product loss can occur during the workup and purification stages.[3] Ensure your extraction and chromatography conditions are optimized for your specific imidazotriazine derivative. Some of these compounds can have low solubility in common organic solvents, making extraction and purification challenging.[4]

Q2: I'm observing significant byproduct formation. What are the most common side reactions in imidazotriazine synthesis?

A2: The nitrogen-rich and electronically diverse nature of the imidazotriazine scaffold makes it susceptible to a variety of side reactions. Identifying the likely byproduct is the first step in mitigating its formation.

1. Formation of Regioisomers:

  • Issue: When functionalizing the imidazotriazine core, particularly through N-alkylation or N-arylation, a mixture of regioisomers can be formed due to the presence of multiple reactive nitrogen atoms.[3]

  • Causality: The site of substitution is governed by a delicate balance of electronic and steric factors, and is highly dependent on the reaction conditions (e.g., base, solvent, temperature).

  • Mitigation Strategies:

    • Choice of Base: A strong, non-nucleophilic base may favor deprotonation at one site over another.

    • Solvent Effects: The polarity of the solvent can influence which nitrogen atom is more nucleophilic.

    • Protecting Groups: In some cases, it may be necessary to protect one of the nitrogen atoms to direct the substitution to the desired position.

2. N-Oxide Formation:

  • Issue: The pyridine-like nitrogen atoms in the triazine or imidazole ring are susceptible to oxidation, leading to the formation of N-oxides, especially when using oxidative conditions.[3]

  • Causality: This is a common side reaction in many nitrogen-containing heterocyclic systems.

  • Mitigation and Remediation:

    • Prevention: Use the mildest possible oxidizing agent and carefully control the stoichiometry and temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

    • Remediation: If the N-oxide has formed, it can sometimes be reduced back to the parent heterocycle using a reducing agent like PCl₃ or PPh₃.

3. Skeletal Rearrangements:

  • Issue: Under certain conditions, particularly with strong bases or acids, the imidazotriazine skeleton can undergo rearrangement to form more stable isomeric structures.

  • Causality: For example, imidazo[4,5-e]thiazolo[2,3-c][5][6][7]triazines can rearrange to imidazo[4,5-e][5][8]thiazino[2,3-c][5][6][7]triazines in the presence of excess potassium hydroxide.[5][6] This is a base-induced rearrangement involving hydrolysis and expansion of the thiazolidine ring.

  • Mitigation: Carefully control the amount of base and the reaction temperature. If a rearrangement is observed, consider alternative, milder reaction conditions.

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionCommon CauseRecommended Action
Regioisomer FormationMultiple reactive nitrogen atomsOptimize base and solvent; consider protecting groups.
N-Oxide FormationOxidative conditionsUse mild oxidants; run under inert atmosphere; reduce N-oxide if formed.
Skeletal RearrangementStrong acid or baseUse stoichiometric amounts of acid/base; screen milder conditions.
Incomplete CyclizationInsufficient energy/driving forceIncrease temperature; use a dehydrating agent or Dean-Stark trap.[3]
Q3: My imidazotriazine product is poorly soluble, making purification by column chromatography difficult. What are my options?

A3: Solubility issues are a known challenge with some planar, nitrogen-rich heterocyclic compounds like s-triazines and, by extension, imidazotriazines.[4]

Expert Insights: The intermolecular forces, such as hydrogen bonding and pi-stacking, in crystalline imidazotriazines can make them difficult to dissolve in common chromatography solvents. The choice of purification technique must be adapted to the specific properties of your compound.

Purification Strategies for Poorly Soluble Compounds:

  • Recrystallization: This is often the most effective method for purifying poorly soluble crystalline compounds.

    • Solvent Screening: Experiment with a range of solvents, from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethanol, methanol, DMF, DMSO), and solvent mixtures (e.g., methanol-water). High-boiling point solvents may be necessary.[4]

  • Modified Column Chromatography:

    • Solvent System: You may need to use more polar solvent systems than you are used to. For example, a gradient of dichloromethane/methanol or even dichloromethane/methanol with a small amount of acetic acid or ammonia (if your compound is stable to them) can help.

    • Adsorbent: Consider using a different stationary phase, such as alumina or C18 reversed-phase silica gel.

  • Semi-Preparative HPLC: For challenging separations or to achieve high purity (>98%), semi-preparative High-Performance Liquid Chromatography (HPLC) is a very powerful technique.[1][4] Although it is a lower-throughput method, it offers superior resolution.

  • Trituration/Washing: If the impurities are significantly more soluble than your product, you can often wash the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol).

  • On a TLC plate, spot a small amount of your starting material(s) as a reference.

  • Using a capillary tube, take a small aliquot of your reaction mixture and spot it on the TLC plate.

  • Develop the TLC plate in the chamber.

  • Visualize the spots using a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate, iodine).

  • Compare the spot of the starting material with the spots from the reaction mixture to assess the consumption of the starting material and the formation of new products.

Protocol 2: Small-Scale Screening of Reaction Solvents
  • Set up several small reaction vials (e.g., 1-2 mL).

  • To each vial, add a small, accurately weighed amount of your starting materials and a stir bar.

  • Add a different anhydrous solvent (e.g., THF, dioxane, DMF, toluene, acetonitrile) to each vial.

  • Run the reactions in parallel under the same temperature conditions.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Compare the reaction rates and product purity to identify the optimal solvent.

Visualization of a Generic Imidazotriazine Synthesis Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start_materials Starting Materials (e.g., Aminoimidazole, Triazine precursor) reaction_setup Reaction Setup (Solvent, Catalyst, Temperature) start_materials->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring quenching Quenching/Extraction reaction_monitoring->quenching drying Drying and Concentration quenching->drying chromatography Column Chromatography drying->chromatography Crude Product recrystallization Recrystallization drying->recrystallization Crude Product analysis Purity Analysis (NMR, MS) chromatography->analysis recrystallization->analysis

Caption: A generalized experimental workflow for imidazotriazine synthesis.

References

  • Kavková, V., et al. (2023). Synthesis of imidazo[4,5-e][5][8]thiazino[2,3-c][5][6][7]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][5][6][7]triazines. Beilstein Journal of Organic Chemistry, 19, 1046-1056. Available at: [Link]

  • Kavková, V., et al. (2023). Synthesis of imidazo[4,5-e][5][8]thiazino[2,3-c][5][6][7]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][5][6][7]triazines. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. BenchChem.
  • BenchChem. (2025).
  • Moody, C. L., & Wheelhouse, R. T. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Pharmaceuticals, 7(7), 797-838. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: s-Triazine Synthesis. BenchChem.
  • Li, Y., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. Available at: [Link]

  • Chen, H., et al. (2014). Design, synthesis, and evaluation of novel imidazo[1,2-a][5][8][9]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity. Journal of Medicinal Chemistry, 57(17), 7375-7393. Available at: [Link]

  • Krawczyk, S., et al. (2000). Synthesis of 4-substituted imidazo[4,5-d][5][6][8]triazine (2-azapurine)nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 39-68. Available at: [Link]

  • Akelah, A., et al. (2013). Synthesis and aromatase-inhibitory activity of imidazolyl-1,3,5-triazine derivatives. Chemical & Pharmaceutical Bulletin, 61(11), 1143-1150. Available at: [Link]

  • Leonardi, A., et al. (2019). Synthesis and biological evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. Chemical Biology & Drug Design, 94(4), 1766-1776. Available at: [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
  • Zhang, L., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 999152. Available at: [Link]

  • Liddell, J. (2022). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. Available at: [Link]

  • Chen, H., et al. (2018). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 10(8), 1183-1193. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Imidazo[2,1-f]triazin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of the Imidazo[2,1-f]triazin-4(1H)-one scaffold. This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges and optimize your reaction conditions. The Imidazo[2,1-f]triazin-4(1H)-one core is a key heterocyclic structure in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutics.[1]

This document is structured to anticipate and address the real-world problems encountered during synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of Imidazo[2,1-f]triazin-4(1H)-one and its derivatives.

Issue 1: Low to No Product Yield

Question: My reaction is showing very low or no formation of the desired Imidazo[2,1-f]triazin-4(1H)-one. What are the likely causes and how can I improve the yield?

Answer: A low or non-existent yield in this synthesis often points to one of several critical factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

  • Purity of Starting Materials: The quality of your starting materials, typically a 2-aminoimidazole derivative and a reagent to form the triazinone ring (e.g., a halo-acyl halide or an ethoxycarbonyl isothiocyanate followed by cyclization), is paramount. Impurities can act as catalyst poisons or participate in side reactions.

    • Recommendation: Always verify the purity of your starting materials by NMR or LC-MS. If necessary, recrystallize or chromatograph the starting materials before use.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables that need to be carefully optimized.[2]

    • Recommendation: Begin with a small-scale test reaction to screen different conditions. A common starting point for cyclocondensation reactions is refluxing in a high-boiling point solvent like DMF or acetic acid.[2] However, some reactions may benefit from lower temperatures to minimize side product formation.

  • Inefficient Cyclization/Dehydration: The final ring-closing step to form the fused bicyclic system is often the most challenging. This step typically involves the elimination of a small molecule, such as water or an alcohol.

    • Recommendation: If you suspect the cyclization-dehydration is the rate-limiting step, consider the use of a dehydrating agent or a catalyst that facilitates this process. For instance, in related heterocyclic syntheses, iodine has been shown to be an effective catalyst.[3]

  • Atmospheric Moisture: Many condensation reactions are sensitive to moisture. The presence of water can hydrolyze starting materials or intermediates, leading to a decrease in yield.

    • Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Impurities or Side Products

Question: I am observing multiple spots on my TLC plate, and purification of the final product is difficult. What are the common side reactions, and how can I suppress them?

Answer: The formation of side products is a frequent challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.

  • Formation of Regioisomers: Depending on the substitution pattern of your 2-aminoimidazole, there might be multiple nucleophilic sites, leading to the formation of isomeric products.

    • Recommendation: The regioselectivity is often influenced by the electronic and steric properties of the substituents. A change in solvent or catalyst can sometimes favor the formation of the desired isomer. Careful characterization of all products by 2D NMR techniques is essential to confirm the structure.

  • Polymerization/Tar Formation: At elevated temperatures, starting materials or intermediates can sometimes polymerize, leading to the formation of an intractable tar.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. If tar formation is observed, try running the reaction at a lower temperature for a longer period. A change in solvent to one with a lower boiling point might also be beneficial.

  • Incomplete Cyclization: You may be isolating an intermediate where the final ring has not closed. This can happen if the reaction conditions are not forcing enough.

    • Recommendation: If you have isolated and characterized an intermediate, you can resubject it to the reaction conditions, perhaps at a higher temperature or with the addition of a catalyst to promote cyclization.

Issue 3: Difficulty in Product Isolation and Purification

Question: My product appears to be formed, but I am struggling to isolate it in a pure form. What are some effective purification strategies?

Answer: The physical properties of your target molecule will dictate the best purification strategy.

  • Solubility Issues: The product may be highly soluble in the reaction solvent, making precipitation difficult. Conversely, it might be poorly soluble, leading to co-precipitation with impurities.

    • Recommendation: For products soluble in the reaction solvent, a solvent swap to a less polar solvent after the reaction is complete can induce precipitation. If the product is poorly soluble, hot filtration can be used to remove insoluble impurities.

  • Chromatography Challenges: The product may co-elute with impurities during column chromatography.

    • Recommendation: Experiment with different solvent systems for your column chromatography. A gradient elution can often provide better separation. If silica gel is not effective, consider using a different stationary phase, such as alumina or a C18 reversed-phase silica.

  • Crystallization Difficulties: Obtaining a crystalline solid can be challenging, and the product may crash out as an oil.

    • Recommendation: Try a variety of crystallization solvents and techniques. Slow evaporation of the solvent, or dissolving the product in a good solvent and slowly adding a poor solvent (antisolvent crystallization), can often yield crystals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the Imidazo[2,1-f]triazin-4(1H)-one core?

A common and effective method for the synthesis of the Imidazo[2,1-f]triazin-4(1H)-one core is the cyclocondensation of a 2-aminoimidazole derivative with a suitable C2-synthon. One such approach involves the reaction of a 2-aminoimidazole with an α-ketoester, followed by cyclization. Another potential route is the reaction with chloroacetyl chloride followed by cyclization with an amine source.[4]

Q2: How do I choose the optimal solvent for my reaction?

The choice of solvent is critical and depends on the specific starting materials and reaction temperature.

  • Polar Aprotic Solvents (e.g., DMF, DMAc): These are often good choices for cyclocondensation reactions as they can dissolve a wide range of starting materials and allow for higher reaction temperatures.

  • Protic Solvents (e.g., Acetic Acid, Ethanol): Acetic acid can act as both a solvent and a catalyst for some cyclization reactions. Ethanol is a greener solvent choice and can be effective for reactions that do not require very high temperatures.

  • Non-Polar Solvents (e.g., Toluene, Xylene): These are useful for reactions that require the removal of water via a Dean-Stark trap to drive the equilibrium towards the cyclized product.

Q3: What are the best analytical techniques to monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) can help visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that provides information on the retention time and mass of the components in your reaction mixture. It is invaluable for confirming the presence of your desired product and identifying any major side products.[5]

Q4: Are there any specific safety precautions I should take during this synthesis?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the specific hazards of all reagents used. For example, acyl halides are corrosive and lachrymatory.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols and Data

General Protocol for the Synthesis of a Substituted Imidazo[2,1-f]triazin-4(1H)-one

This is a general procedure and may require optimization for specific substrates.

  • To a solution of the substituted 2-aminoimidazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, 10 mL/mmol), add the appropriate cyclizing agent (e.g., an α-haloacetyl halide, 1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Add a base (e.g., triethylamine or potassium carbonate, 2.5 eq) and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Optimization of Reaction Conditions

The following table provides an example of how to systematically optimize reaction conditions for a hypothetical synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene804<10
2Et₃NDMF100645
3DBUAcetonitrile80862
4K₂CO₃DMF120478
5Cs₂CO₃Dioxane100672

Visualizations

General Synthetic Workflow

Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start_Materials Starting Materials (2-Aminoimidazole, Cyclizing Agent) Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Start_Materials->Reaction_Setup 1. Combine Reaction_Execution Reaction Execution (Temperature, Time) Reaction_Setup->Reaction_Execution 2. Heat Monitoring Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring 3. Analyze Quenching Quenching (e.g., Water) Monitoring->Quenching 4. Complete Isolation Isolation (Filtration) Quenching->Isolation 5. Precipitate Purification Purification (Chromatography, Recrystallization) Isolation->Purification 6. Purify Characterization Characterization (NMR, MS, HRMS) Purification->Characterization 7. Confirm

Caption: A general workflow for the synthesis of Imidazo[2,1-f]triazin-4(1H)-one.

Plausible Reaction Mechanism

Reaction Mechanism Start 2-Aminoimidazole + Chloroacetyl Chloride Intermediate1 N-Acylated Intermediate Start->Intermediate1 Nucleophilic Acyl Substitution Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Base-mediated) Product Imidazo[2,1-f]triazin-4(1H)-one Intermediate2->Product Dehydration

Caption: A plausible mechanism for the formation of the Imidazo[2,1-f]triazin-4(1H)-one core.

Troubleshooting Decision Tree

Troubleshooting Tree Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Side_Products Multiple Spots on TLC? Start->Side_Products No Optimize_Conditions Optimize Reaction Conditions (T, t, solvent) Check_Purity->Optimize_Conditions Pure Purify_Reagents Purify_Reagents Check_Purity->Purify_Reagents Impure Inert_Atmosphere Use Anhydrous Solvent & Inert Gas Optimize_Conditions->Inert_Atmosphere Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Purification_Issue Difficulty Isolating Pure Product? Side_Products->Purification_Issue No Change_Solvent Change Solvent Lower_Temp->Change_Solvent Recrystallize Try Different Recrystallization Solvents Purification_Issue->Recrystallize Yes Change_Chromo Change Chromatography Conditions Recrystallize->Change_Chromo

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Abd El-Aal, E., Abdel Fattah, H., Osman, N., & Seliem, I. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][4][5][6]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47–52. Available at: [Link]

  • Grybon, O. V., et al. (2018). Synthesis of imidazo[4,5-e][1][6]thiazino[2,3-c][4][5][6]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][4][5][6]triazines. Beilstein Journal of Organic Chemistry, 14, 2689–2697. Available at: [Link]

  • Malinowski, J., et al. (2007). Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. Acta Poloniae Pharmaceutica, 64(3), 197-205. Available at: [Link]

  • Taşdemir, D. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1636-1645. Available at: [Link]

  • Singh, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37057-37070. Available at: [Link]

Sources

Technical Support Center: Purification of Imidazo[2,1-f]triazin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[2,1-f]triazin-4(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for crude Imidazo[2,1-f]triazin-4(1H)-one derivatives?

A1: For initial purification, a multi-step approach is often most effective. Start with a simple workup to remove bulk impurities. This typically involves an aqueous wash to remove water-soluble byproducts and unreacted starting materials. Following the initial workup, column chromatography on silica gel is the most common next step. For crystalline solids, recrystallization can be a powerful final polishing step.

Q2: My Imidazo[2,1-f]triazin-4(1H)-one derivative has poor solubility in common chromatography solvents. What should I do?

A2: Poor solubility is a frequent challenge with planar, aromatic heterocyclic systems. To address this, consider using a stronger solvent system for your chromatography. If you are using a standard mobile phase like ethyl acetate/hexanes, you can try adding a small percentage of a more polar solvent like methanol or isopropanol. In some cases, using a different stationary phase, such as alumina or a C18 reversed-phase silica, may be beneficial. For reversed-phase chromatography, polar organic solvents like acetonitrile, methanol, or THF with water are common mobile phases.

Q3: I am observing significant tailing of my compound during silica gel column chromatography. What causes this and how can I fix it?

A3: Tailing is often caused by strong interactions between the basic nitrogen atoms in your imidazotriazinone core and the acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine or pyridine is sufficient to neutralize the acidic sites on the silica and improve peak shape.

Q4: Are there any specific considerations for the stability of Imidazo[2,1-f]triazin-4(1H)-one derivatives during purification?

A4: While the Imidazo[2,1-f]triazin-4(1H)-one core is generally stable, prolonged exposure to strong acids or bases should be avoided as it can lead to decomposition. Additionally, some derivatives may be sensitive to heat. When concentrating your purified fractions, it is advisable to use a rotary evaporator at a moderate temperature (e.g., < 40-50 °C) to prevent thermal degradation.

Troubleshooting Guides

This section provides in-depth solutions to more complex purification problems.

Guide 1: Co-eluting Impurities in Column Chromatography

Problem: My target compound co-elutes with a significant impurity during normal-phase column chromatography, even after optimizing the solvent system.

Causality: Co-elution occurs when the impurity and the desired compound have very similar polarities and affinities for the stationary phase. This is common when the impurity is a regioisomer or a closely related byproduct of the synthesis.

Step-by-Step Troubleshooting Protocol:
  • Analyze the Impurity: If possible, isolate a small fraction containing the impurity and your compound and obtain an LC-MS or NMR spectrum. Understanding the structure of the impurity is key to designing a separation strategy. For example, if the impurity is a known byproduct from the synthesis, you can devise a chemical quench or workup step to remove it before chromatography.[1]

  • Modify the Mobile Phase:

    • Change Solvent Selectivity: Instead of just varying the ratio of two solvents (e.g., ethyl acetate/hexanes), try a completely different solvent system. For example, dichloromethane/methanol or acetone/hexanes can offer different selectivities.

    • Use Additives: As mentioned in the FAQs, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can alter the retention times of your compound and impurities differently.

  • Change the Stationary Phase:

    • Normal Phase Alternatives: If silica gel is not providing adequate separation, consider using alumina (basic or neutral). The different surface chemistry of alumina can alter the elution order.

    • Reversed-Phase Chromatography: Switch to a C18 or C8 reversed-phase column. In this mode, separation is based on hydrophobicity. A typical mobile phase would be a gradient of water and acetonitrile or methanol.

  • Consider Preparative HPLC or SFC:

    • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography. Both normal-phase and reversed-phase options are available.[2][3][4]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for the purification of polar compounds and can often provide different selectivity compared to HPLC.[4]

Workflow for Tackling Co-eluting Impurities:

start Problem: Co-eluting Impurity analyze Analyze Impurity (LC-MS, NMR) start->analyze modify_mp Modify Mobile Phase (Change Solvents, Additives) analyze->modify_mp change_sp Change Stationary Phase (Alumina, Reversed-Phase) modify_mp->change_sp If unsuccessful success Pure Compound modify_mp->success Success prep_hplc Preparative HPLC/SFC change_sp->prep_hplc If unsuccessful change_sp->success Success prep_hplc->success Success fail Separation Still Poor prep_hplc->fail Still unsuccessful start Amorphous Solid or Oil purity_check Check Purity (>95%) start->purity_check solvent_screen Systematic Solvent Screening purity_check->solvent_screen Purity OK single_solvent Single Solvent Techniques (Slow Cooling, Evaporation) solvent_screen->single_solvent binary_solvent Binary Solvent Techniques (Anti-Solvent, Vapor Diffusion) solvent_screen->binary_solvent induce_nucleation Induce Nucleation (Scratching, Seeding) single_solvent->induce_nucleation If no success crystals Crystals Formed single_solvent->crystals Success binary_solvent->induce_nucleation If no success binary_solvent->crystals Success induce_nucleation->crystals Success no_crystals No Crystals induce_nucleation->no_crystals Still no success

Sources

Technical Support Center: Improving the Solubility of Imidazo[2,1-f]triazin-4(1H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with the promising Imidazo[2,1-f]triazin-4(1H)-one scaffold and facing challenges with its solubility in biological assays. The inherent low aqueous solubility of many heterocyclic compounds can be a significant roadblock to obtaining reliable and reproducible data. This resource provides a structured approach to systematically troubleshoot and overcome these solubility issues, ensuring the integrity of your research.

The Challenge: Solubility of Heterocyclic Compounds

The Imidazo[2,1-f]triazin-4(1H)-one core is a key pharmacophore in modern drug discovery. However, its planar and relatively lipophilic nature often leads to poor solubility in the aqueous environments required for most biological assays. This can result in compound precipitation, inaccurate concentration determinations, and misleading structure-activity relationships (SAR). The following sections provide a troubleshooting guide and frequently asked questions to address these challenges head-on.

Part 1: Troubleshooting Guide for Common Solubility Problems

This section addresses specific issues you might encounter during your experiments and provides a step-by-step methodology to resolve them.

Issue 1: My Imidazo[2,1-f]triazin-4(1H)-one compound is precipitating in my aqueous assay buffer.

Precipitation is a clear indicator that the compound's solubility limit has been exceeded. Here’s a systematic approach to diagnose and solve this problem.

Step 1: Characterize the Solubility of Your Compound

Before you can improve solubility, you need a baseline understanding of your compound's solubility in the assay buffer. The most relevant measure for in vitro assays is kinetic solubility.

Experimental Protocol: Determining Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Create a series of dilutions from your stock solution in 100% DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, down to ~10 µM).

  • Dilution in Assay Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your final assay buffer (this maintains a final DMSO concentration of 2%).

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Assess for precipitation either visually against a dark background or by measuring turbidity with a plate reader at a wavelength of ~600-650 nm.

  • Determination: The highest concentration that remains clear is your approximate kinetic solubility in the presence of 2% DMSO.

Step 2: Implement Formulation Strategies

If your desired assay concentration is above the measured kinetic solubility, you will need to employ solubility-enhancing excipients.

  • Co-solvents: The most common approach is to use a water-miscible organic solvent. DMSO is the standard, but its concentration should be carefully controlled. Most cell-based and enzymatic assays can tolerate up to 0.5-1% DMSO without significant off-target effects, but this must be verified for your specific system.[1][2]

  • Surfactants: Non-ionic surfactants can be used at low concentrations to aid in solubilization. They work by forming micelles that encapsulate the hydrophobic compound.

Table 1: Common Excipients for Solubility Enhancement in Biological Assays

ExcipientTypeRecommended Starting Concentration (in final assay volume)Key Considerations
DMSO Co-solvent0.1% - 1% (v/v)Can affect enzyme activity and cell viability at higher concentrations.[3][4][5] Always run a vehicle control.
Ethanol Co-solvent0.5% - 2% (v/v)Generally more cytotoxic than DMSO.[1]
Tween-80 Surfactant0.01% - 0.1% (w/v)Can interfere with some cell membrane-based assays. Verify compatibility.[6]
Pluronic F-68 Surfactant0.02% - 0.2% (w/v)Generally considered biocompatible and useful in reducing cell damage from bubbles in sparged systems.[7]
  • pH Adjustment: The Imidazo[2,1-f]triazin-4(1H)-one scaffold contains nitrogen atoms that can be protonated. If your compound has an accessible pKa, adjusting the pH of the buffer (within the tolerance of your assay) can significantly increase solubility by ionizing the molecule. Lowering the pH will favor the protonated, more soluble form of a basic compound.

Workflow for Addressing Compound Precipitation

G cluster_0 Assay without Excipient cluster_1 Assay with Excipient A Positive Control C Positive Control + Excipient A->C Compare B Negative Control D Negative Control + Excipient B->D Compare

Caption: A conceptual diagram illustrating the necessary comparisons for validating excipient compatibility in an assay.

By following these structured troubleshooting and validation steps, you can effectively address the solubility challenges of the Imidazo[2,1-f]triazin-4(1H)-one scaffold and generate reliable data for your drug discovery programs.

References

  • Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. (2025). Benchchem.
  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. (n.d.). PubMed Central.
  • Imidazo(2,1-f)(1,2,4)triazine. (n.d.). PubChem.
  • Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. (2011).
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (2011). SciELO.
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (2011). Semantic Scholar.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... (n.d.).
  • What effects does DMSO have on cell assays?. (2017). Quora.
  • Nanoencapsulation of Drug-loaded Lipid by Temperature-induced Phase Transition. (n.d.). FKIT.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). NIH.
  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.).
  • Imidazo[2,1-f]t[3][8][9]riazin-4(1H)-one. (n.d.). Sigma-Aldrich.

  • Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. (2025).
  • Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. (n.d.). PubMed.
  • Buy Imidazo[1,2-b]t[3][8][9]riazin-2(1H)-one (EVT-13042538). (n.d.). EvitaChem.

  • An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associ

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Technical Support Center: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields and purity in your experiments.

Core Principles & Reaction Mechanism

The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines is a powerful and efficient one-pot, three-component reaction. This method is valued for its operational simplicity, use of a cost-effective and environmentally benign catalyst (molecular iodine), and generally high yields at room temperature.[1][2][3] The reaction typically involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.

The reaction proceeds through a plausible mechanism initiated by the condensation of the 2-aminopyrazine with an aldehyde to form an imine. The iodine then acts as a Lewis acid, activating the imine for a nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition to generate the imidazo[1,2-a]pyrazine scaffold.[1][2][4]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iodine Activation & Nucleophilic Addition cluster_2 Step 3: Cycloaddition & Product Formation 2-Aminopyrazine 2-Aminopyrazine Imine Ion (A) Imine Ion (A) 2-Aminopyrazine->Imine Ion (A) Condensation Aldehyde Aldehyde Aldehyde->Imine Ion (A) Iodine (I2) Iodine (I2) Iminium Ion (B) Iminium Ion (B) Imine Ion (A)->Iminium Ion (B) Iodine (I2)->Imine Ion (A) Isocyanide Isocyanide Isocyanide->Iminium Ion (B) Nucleophilic Addition Intermediate (C) Intermediate (C) Iminium Ion (B)->Intermediate (C) [4+1] Cycloaddition Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Intermediate (C)->Imidazo[1,2-a]pyrazine Final Product

Caption: Proposed reaction mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine. Modifications may be necessary for different substrates.

Materials:

  • 4-Nitrobenzaldehyde

  • 2-Aminopyrazine

  • tert-Butyl isocyanide

  • Molecular Iodine (I₂)

  • Ethanol (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

Procedure:

  • To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde (10 mmol), 2-aminopyrazine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).[4]

  • Add molecular iodine (5 mol%) to the reaction mixture.[2][3]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, an orange-yellowish precipitate will form.[4]

  • Filter the precipitate and wash with cold ethanol to obtain the pure product. In many cases, no further purification is required.[2]

Frequently Asked Questions (FAQs)

Q1: Why is molecular iodine used as a catalyst? A1: Molecular iodine is an effective Lewis acid catalyst for this reaction. It is also inexpensive, readily available, and more environmentally friendly compared to many metal-based catalysts.[1][2]

Q2: Can this reaction be performed with other amino-heterocycles? A2: Yes, this methodology has been successfully applied to the synthesis of imidazo[1,2-a]pyridines using 2-aminopyridine as a starting material under similar reaction conditions.[1][2]

Q3: Is it necessary to run the reaction under an inert atmosphere? A3: No, one of the advantages of this protocol is that it can be performed under aerobic conditions without the need for an inert atmosphere.[5]

Q4: What is the typical reaction time? A4: Reaction times can vary depending on the specific substrates used, but many reactions reach completion within 5 to 24 hours at room temperature.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The iodine may have sublimed or degraded. 2. Poor Quality Reagents: Starting materials may be impure or degraded. 3. Incorrect Solvent: The choice of solvent is crucial for reaction efficiency.1. Use fresh, high-quality molecular iodine. 2. Ensure the purity of your 2-aminopyrazine, aldehyde, and isocyanide. Consider purification of starting materials if necessary. 3. While ethanol is generally the optimal solvent, you can screen other polar solvents like methanol. Non-polar solvents like toluene have been shown to give lower yields.[2][3]
Multiple Spots on TLC / Impure Product 1. Side Reactions: Formation of byproducts is possible, especially with prolonged reaction times or elevated temperatures. 2. Incomplete Reaction: The reaction may not have reached completion.1. Monitor the reaction closely by TLC and stop it once the starting materials are consumed to minimize byproduct formation. If impurities are present, purification by column chromatography may be necessary.[6] 2. Allow the reaction to stir for a longer period, ensuring all starting materials have been consumed.
Difficulty in Product Precipitation 1. Product is Soluble in the Reaction Solvent: The synthesized compound may have high solubility in ethanol. 2. Insufficient Product Concentration: The reaction may be too dilute.1. If a precipitate does not form, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography. 2. Consider running the reaction at a higher concentration.

Data Summary

Optimization of Reaction Conditions

The following table summarizes the optimization of the catalyst and solvent for the synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine.

Catalyst (5 mol%)SolventTime (h)Yield (%)
CANEtOH2054
SnCl₄EtOH2458
SnCl₂EtOH2448
InCl₃EtOH2455
PTSA·H₂OEtOH2475
FeCl₃EtOH2425
I₂ EtOH 5 98
I₂MeOH1585
I₂Water2480
I₂ACN3057
I₂DCM3051
I₂Toluene3025
Data adapted from Reference[3].
Substrate Scope

This iodine-catalyzed methodology has been shown to be effective for a variety of substituted aryl aldehydes, generally providing moderate to good yields.

Aldehyde SubstituentYield (%)
4-NO₂98
4-Cl95
4-Br94
4-F92
4-CN90
4-OCH₃88
2-NO₂85
Data represents a selection of reported yields and may vary. Adapted from Reference[2].

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Combine 2-aminopyrazine, aldehyde, and isocyanide in ethanol B Add 5 mol% of I₂ A->B C Stir at room temperature B->C D Monitor by TLC C->D E Filter the precipitate D->E F Wash with cold ethanol E->F G Dry the final product F->G

Sources

Technical Support Center: Optimizing Nucleophilic Substitution in Benzoimidazo[1,2-d]triazine Synthesis

Technical Support Center: Optimizing Nucleophilic Substitution in Benzoimidazo[1,2-d][1][2][3]triazine Synthesis

Welcome to the technical support center for the synthesis of benzoimidazo[1,2-d][1][2][3]triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of nucleophilic substitution on this privileged heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues you might encounter during the nucleophilic aromatic substitution (SNAr) on a precursor, such as a halogenated benzoimidazo[1,2-d][1][2][3]triazine.

Q1: My nucleophilic substitution reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion in SNAr reactions on the benzoimidazo[1,2-d][1][2][3]triazine core is a frequent issue stemming from several factors related to the delicate balance of reactivity.

Causality & Resolution Strategy:

  • Insufficient Electrophilicity of the Triazine Ring: The inherent electron-deficient nature of the triazine ring is crucial for SNAr.[4] However, if the ring is already substituted with electron-donating groups, its reactivity towards nucleophiles will be significantly diminished.[5]

    • Solution: If possible, consider installing strongly electron-withdrawing groups on the benzimidazole portion of the molecule in an earlier synthetic step to enhance the electrophilicity of the triazine ring.

  • Weak Nucleophile: The strength of your nucleophile is a primary driver of the reaction rate.[5] Amines, thiols, and alkoxides are generally effective.

    • Solution: If using a weakly nucleophilic amine or alcohol, you can increase its nucleophilicity by deprotonation with a suitable base to form the more reactive amide or alkoxide. Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it causes undesired side reactions.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[6][7]

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate the cationic counter-ion of the nucleophile and the charged intermediate without interfering with the nucleophile itself.[3] Avoid protic solvents like alcohols unless they are also the nucleophile, as they can solvate and deactivate the nucleophile.[8]

  • Suboptimal Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 60 °C, 80 °C, or even higher, monitoring the reaction progress by TLC or LC-MS. For some less reactive combinations, reflux conditions may be necessary.[5]

  • Poor Leaving Group: The facility of the substitution is also dependent on the nature of the leaving group.[8][9]

    • Solution: While you may be limited by your starting material, generally, the leaving group ability follows the trend I > Br > Cl > F for SNAr reactions where the C-X bond cleavage is part of the rate-determining step. However, for SNAr on highly electron-deficient rings, where the initial attack is often rate-limiting, fluoride can be an excellent leaving group due to its high electronegativity which activates the ring towards attack.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing the formation of multiple products, including what appears to be di-substituted or poly-substituted species. How can I improve the selectivity of my reaction?

A2: The formation of multiple products indicates a lack of control over the reaction's stoichiometry or reactivity.

Causality & Resolution Strategy:

  • Over-reaction with the Nucleophile: If your starting material has multiple leaving groups, sequential substitutions can occur. The introduction of the first nucleophile can sometimes activate the ring for further substitution, although typically it's deactivating.[5]

    • Solution:

      • Stoichiometric Control: Carefully control the stoichiometry of your nucleophile. Use precisely 1.0 equivalent for mono-substitution.

      • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower for highly reactive systems.[5]

      • Slow Addition: Add the nucleophile solution dropwise to the solution of the electrophile over an extended period. This maintains a low concentration of the nucleophile in the reaction mixture at any given time, favoring mono-substitution.

  • Side Reactions with the Solvent or Base: Certain solvents or bases can act as nucleophiles under harsh conditions. For example, using a hydroxide base at high temperatures can lead to hydroxylation of the triazine ring.[11]

    • Solution: Choose a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine, DIEA) or an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃).[12] Ensure your solvent is inert under the reaction conditions.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions that are fundamental to designing and optimizing your synthesis.

Q3: What is the mechanistic basis for nucleophilic substitution on the benzoimidazo[1,2-d][1][2][3]triazine ring system?

A3: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][7] The aromaticity of the triazine ring is temporarily broken in this step.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).[4]

The presence of the three nitrogen atoms in the triazine ring makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[10]

Reaction Mechanism Diagram:

snArcluster_0SNA_r MechanismReactantsBenzoimidazotriazine-X + Nu:⁻MeisenheimerMeisenheimer Complex(Resonance Stabilized)Reactants->MeisenheimerStep 1: Addition(Rate-determining)ProductsBenzoimidazotriazine-Nu + X⁻Meisenheimer->ProductsStep 2: Elimination

Caption: The SNAr mechanism on the triazine ring.

Q4: How do I select the optimal base for my reaction?

A4: The choice of base is critical and depends on the pKa of your nucleophile and the desired reaction conditions.

BasepKa of Conjugate AcidTypical UseConsiderations
Triethylamine (TEA) ~10.7General purpose, for scavenging acid byproducts (e.g., HCl).May not be strong enough to deprotonate weakly acidic nucleophiles (e.g., phenols).
DIPEA (DIEA) ~11.0Similar to TEA, but bulkier, making it less nucleophilic itself.Good for preventing side reactions where the base might act as a nucleophile.
Potassium Carbonate (K₂CO₃) ~10.3 (second pKa)Deprotonating phenols and some amines.Heterogeneous in many organic solvents, which can slow down the reaction.[5]
Cesium Carbonate (Cs₂CO₃) ~10.3 (second pKa)Similar to K₂CO₃ but often more effective due to higher solubility.[12]More expensive than K₂CO₃.
Sodium Hydride (NaH) ~35Strong, non-nucleophilic base for deprotonating alcohols and amines.Highly reactive, requires anhydrous conditions and careful handling.
Q5: What is the influence of different solvents on the reaction outcome?

A5: Solvents can significantly influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates.[6][13]

Solvent TypeExamplesEffect on SNArRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHighly Favorable. Generally accelerates the reaction.These solvents are good at solvating cations but poorly solvate anions. This leaves the nucleophile "naked" and more reactive. They also stabilize the charged Meisenheimer complex.[3]
Polar Protic Water, Ethanol, MethanolGenerally Unfavorable. Can significantly slow down the reaction.These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and reactivity.[8]
Nonpolar Toluene, Hexane, DioxaneGenerally Unfavorable. Reactants, and especially the charged Meisenheimer intermediate, have poor solubility. This leads to very slow reaction rates.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a starting point for the reaction of a chloro-benzoimidazo[1,2-d][1][2][3]triazine with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloro-benzoimidazo[1,2-d][1][2][3]triazine (1.0 eq.) in anhydrous DMF.

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.2 eq.).

  • Addition of Nucleophile: Add the amine nucleophile (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

References

  • Gao, H., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][13]imidazo[1,2-d][1][2][3]triazine Derivatives. Molecules. [Link][1][2]

  • VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. [Link][3]

  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. [Link][13][14]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. [Link][11]

  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. [Link][6]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link][12]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link][8][9]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link][10]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link][7]

Technical Support Center: Overcoming Resistance in Cancer Cells with Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrrolo[2,1-f]triazine kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of your cancer cell resistance studies. As you delve into your experiments, this resource will serve as a valuable companion, offering insights grounded in scientific expertise to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with pyrrolo[2,1-f]triazine kinase inhibitors to combat cancer cell resistance.

Q1: What are pyrrolo[2,1-f]triazine kinase inhibitors and what are their primary targets in cancer?

A1: Pyrrolo[2,1-f]triazine is a heterocyclic chemical scaffold that has been identified as a "privileged" template in drug discovery due to its versatility in targeting a wide range of biological molecules.[1][2] In cancer therapy, derivatives of this scaffold have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer cells.[3][4] Depending on the specific substitutions on the core structure, these inhibitors can target a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)[3][5][6]

    • Human Epidermal Growth Factor Receptor 2 (HER2)[3][5][6]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][7]

    • Fibroblast Growth Factor Receptor 1 (FGFR-1)[3][7]

    • c-Met[3][8][9]

  • Non-receptor Tyrosine Kinases:

    • Janus Kinase 2 (JAK2)[3][10]

These inhibitors typically act by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[9]

Q2: I'm observing a decrease in inhibitor efficacy over time in my cell culture model. What are the common mechanisms of acquired resistance to kinase inhibitors?

A2: Acquired resistance is a significant challenge in cancer therapy with kinase inhibitors.[11][12] The primary mechanisms can be broadly categorized as "on-target" and "off-target" resistance.[13]

  • On-Target Resistance: This involves genetic alterations in the target kinase itself.[13][14] The most common on-target resistance mechanism is the acquisition of "gatekeeper" mutations in the ATP-binding pocket of the kinase.[12] These mutations can reduce the inhibitor's binding affinity without significantly affecting the kinase's catalytic activity.[15]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibited pathway.[13] This can happen through:

    • Activation of Bypass Pathways: Upregulation or amplification of other receptor tyrosine kinases, such as IGF1R or MET, can reactivate downstream signaling pathways like the PI3K/AKT pathway, even in the presence of the inhibitor.[11][12][16]

    • Downstream Pathway Activation: Mutations or alterations in components downstream of the target kinase can also lead to resistance.[13]

Q3: My pyrrolo[2,1-f]triazine inhibitor is highly potent in a biochemical (in vitro) kinase assay, but shows significantly lower activity in my cell-based assays. What could be the reasons for this discrepancy?

A3: This is a common observation and can be attributed to several factors that are present in a cellular context but not in a purified in vitro system:[17][18]

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.

  • Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell.

  • Metabolism: The inhibitor may be rapidly metabolized into inactive forms by cellular enzymes.[2]

  • High Intracellular ATP Concentration: The concentration of ATP in cells is much higher than what is typically used in biochemical assays, which can lead to increased competition for the inhibitor at the target kinase's binding site.

  • Activation of Compensatory Pathways: The cellular environment is dynamic, and inhibition of one pathway can trigger feedback loops and the activation of compensatory signaling pathways that counteract the inhibitor's effect.[19]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific experimental challenges you may encounter.

Guide 1: Investigating Acquired Resistance in Cell Culture

Objective: To establish and characterize a cell line with acquired resistance to a pyrrolo[2,1-f]triazine kinase inhibitor.

Workflow Diagram:

Acquired_Resistance_Workflow cluster_setup Phase 1: Resistance Induction cluster_characterization Phase 2: Mechanistic Characterization start Parental Cell Line dose_escalation Dose Escalation of Inhibitor (Continuous Exposure) start->dose_escalation ic50_monitoring Periodic IC50 Determination (e.g., CCK-8/MTT assay) dose_escalation->ic50_monitoring ic50_monitoring->dose_escalation Increase Dose resistant_clone Isolation of Resistant Clones ic50_monitoring->resistant_clone Stable Resistance Achieved western_blot Western Blot Analysis (Signaling Pathways) resistant_clone->western_blot sequencing Target Gene Sequencing (Gatekeeper Mutations) resistant_clone->sequencing rt_pcr RT-PCR/FISH (Bypass Pathway Gene Expression/Amplification) resistant_clone->rt_pcr combination_studies Combination Therapy Studies western_blot->combination_studies EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and allow them to attach. Treat with the pyrrolo[2,1-f]triazine inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO). [17]2. Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. [20][21]3. Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [21]5. Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding. [22] * Incubate with a primary antibody specific for the phosphorylated form of your target kinase (e.g., p-EGFR).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. [20]6. Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase. [23] Troubleshooting Common Issues:

Problem Possible Cause Solution
Weak or no signal for the phosphorylated protein. Ineffective inhibitor concentration or incubation time.Perform a dose-response and time-course experiment to optimize conditions. [17]
Low abundance of the target protein.Increase the amount of protein loaded per well. [22]
Poor antibody quality.Validate the primary antibody with a positive control. [17]
High background on the blot. Insufficient blocking or washing.Increase blocking time and the number/duration of washes. [20][22]
Antibody concentration is too high.Titrate the primary and secondary antibodies to determine the optimal concentration. [22]
Unexpected increase in phosphorylation of a downstream target. Activation of a compensatory signaling pathway.Use Western blotting to probe for the activation of known bypass pathways (e.g., p-MET, p-IGF1R). [19]
Guide 3: In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a pyrrolo[2,1-f]triazine compound on a purified kinase.

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Purified Kinase Reaction_Mix Combine Kinase, Substrate, and Inhibitor Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP Inhibitor Inhibitor Dilution Series Inhibitor->Reaction_Mix Initiate Initiate Reaction with ATP Reaction_Mix->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detection_Method Detection Method (e.g., Luminescence, Fluorescence) Terminate->Detection_Method Data_Analysis Data Analysis (IC50 Calculation) Detection_Method->Data_Analysis

Caption: General workflow for an in vitro kinase assay.

Key Considerations for Assay Setup:

  • Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate over the course of the experiment. [24]* ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. It is recommended to perform the assay at an ATP concentration close to the Km value for the specific kinase. [24]* Assay Format: Several formats are available, including those that measure ATP depletion (luminescence-based) or substrate phosphorylation (e.g., TR-FRET, AlphaScreen). [25] Troubleshooting Common Issues:

Problem Possible Cause Solution
High variability between replicates. Pipetting errors or inconsistent mixing.Use calibrated pipettes and ensure thorough mixing of reagents.
Instability of the kinase or inhibitor.Prepare fresh reagents and keep them on ice.
No inhibition observed, even at high inhibitor concentrations. Inactive inhibitor compound.Verify the integrity and concentration of the inhibitor stock solution.
High enzyme concentration.Reduce the enzyme concentration to ensure the assay is in the linear range. [24]
High ATP concentration.If possible, reduce the ATP concentration to the Km value for the kinase. [24]
Discrepancy with cell-based assay results. This is often expected due to cellular factors.See FAQ Q3 for a detailed explanation.

By systematically addressing these common challenges and utilizing the provided protocols and troubleshooting guides, you can enhance the quality and impact of your research on overcoming cancer cell resistance with pyrrolo[2,1-f]triazine kinase inhibitors.

References

  • Fink, B. E., et al. (2011). Novel pyrrolo[2,1-f]t[5][11][14]riazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 21(2), 781-5. [Link]

  • Guix, M., et al. (2009). Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists. Cell Cycle, 8(1), 18-22. [Link]

  • Arteaga, C. L., & Engelman, J. A. (2014). ERBB receptors: from oncogene discovery to basic science to mechanism-based cancer therapeutics. Cancer Cell, 25(3), 282-303. [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2017). Overcoming On-Target Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. Annual Review of Cancer Biology, 1, 331-353. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f]t[5][11][14]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1-25. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f]t[5][11][14]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1-25. [Link]

  • Gambacorti-Passerini, C. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy, 15, 123-136. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Sequist, L. V., & Engelman, J. A. (2011). New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research, 17(18), 5890-5896. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161723. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161723. [Link]

  • Shi, D., et al. (2019). Exploration of novel pyrrolo[2,1-f]t[5][11][14]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Ott, G. R., & Dorsey, B. D. (2017). Pyrrolo[2,1-f]t[5][11][14]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f]t[5][11][14]riazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595-596. [Link]

  • Lawrence, H. R., et al. (2023). Discovery of pyrrolo[2,1-f]t[5][11][14]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1421-1436. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. [Link]

  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. [Link]

  • Lee, J., et al. (2023). Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma. International Journal of Molecular Sciences, 24(22), 16468. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f]t[5][11][14]riazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-30. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f]t[5][11][14]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7679. [Link]

  • Lombardo, L. J., et al. (2004). Identification of pyrrolo[2,1-f]t[5][11][14]riazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 14(24), 6127-31. [Link]

  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f]t[5][11][14]riazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-30. [Link]

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Technical Support Center: Enhancing Selectivity of Imidazo[5,1-f]triazin-2-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with the promising imidazo[5,1-f]triazin-2-amine scaffold. This guide is designed for drug development professionals and scientists dedicated to optimizing the selectivity of this kinase inhibitor class. Our goal is to provide practical, in-depth solutions to common experimental challenges, grounded in established scientific principles. We have structured this resource as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may encounter in your research.

Troubleshooting Guide: From Off-Targets to Inconsistent Data

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a logical, step-by-step workflow designed to diagnose the issue and validate your results.

Q1: My lead imidazo[5,1-f]triazin-2-amine compound is potent against my primary target, but a broad kinome scan reveals significant off-target activity. How can I diagnose and mitigate these effects?

A1: This is a common and critical challenge in kinase drug discovery. The high degree of conservation in the ATP-binding pocket across the human kinome often leads to off-target interactions.[1] A systematic approach is required to understand and address this polypharmacology.

Step 1: Quantify and Categorize Off-Target Hits

First, move beyond a single-concentration screen. It is crucial to determine the potency of your inhibitor against the identified off-targets by generating full dose-response curves to obtain IC50 or Kd values.[2] This allows you to quantify the selectivity gap between your primary target and the off-targets.

  • Action: Perform IC50 determination for all kinases that are inhibited by more than 70% in the initial screen.[2]

  • Causality: This quantitative data helps prioritize the most problematic off-targets. An off-target with a similar potency to your primary target is a higher priority than one that is 100-fold weaker.

Step 2: Validate Off-Target Engagement in a Cellular Context

Biochemical assays are essential, but they do not always reflect the inhibitor's behavior in a complex cellular environment where factors like endogenous ATP concentrations, protein-protein interactions, and cell permeability come into play.

  • Action: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound binds to the suspected off-target proteins inside intact cells.[3]

  • Causality: CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement within the cell.[3] A lack of engagement in cells suggests the off-target may be an artifact of the biochemical assay.

Step 3: Assess the Functional Impact of Off-Target Inhibition

Confirming binding is not enough; you must determine if this binding event leads to a functional consequence.

  • Action: Analyze the signaling pathways downstream of the validated off-targets. Use western blotting to check the phosphorylation status of known substrates of the off-target kinase in a dose-dependent manner.[3]

  • Causality: If your inhibitor modulates the phosphorylation of a known substrate of the off-target, it provides strong evidence of a functional interaction that could explain unexpected cellular phenotypes.[3]

Step 4: Drive Structure-Activity Relationship (SAR) to Enhance Selectivity

Use the quantitative biochemical and cellular data to inform the next cycle of medicinal chemistry. The imidazo[5,1-f][1][3][4]triazine scaffold has been successfully optimized for various kinases, including IGF-1R/IR and PLK1, indicating its chemical tractability.[5][6]

  • Action: Analyze co-crystal structures of your inhibitor with its primary and off-targets, if available. Identify differences in the ATP-binding pockets that can be exploited. Focus on modifications that introduce steric hindrance with the off-target or form specific interactions (e.g., hydrogen bonds) with unique residues in the primary target.

  • Causality: Structure-based drug design is a powerful tool for rationally designing selectivity into a compound series.[6]

Q2: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known biological function of my primary target kinase. Could this be an off-target effect, and how can I prove it?

A2: This is a classic indicator of a potent off-target effect driving the observed biology.[1] It is essential to de-risk your project by confirming that the phenotype is a direct result of on-target inhibition. The following self-validating protocol is the gold standard for this confirmation.

Experimental Workflow for On-Target Validation

G cluster_0 Troubleshooting Unexpected Phenotype A Unexpected Phenotype Observed B 1. On-Target Validation: Use Structurally Distinct Inhibitor A->B C 2. On-Target Validation: Rescue Experiment A->C D Phenotype Replicated? B->D E Phenotype Reversed? C->E F High Confidence On-Target Effect D->F Yes G High Confidence Off-Target Effect D->G No E->F Yes E->G No

Caption: Logic diagram for validating on-target vs. off-target effects.

Step 1: Use a Structurally Unrelated Inhibitor

  • Protocol: Treat your cells with a well-characterized, structurally distinct inhibitor that targets the same primary kinase.[1][3]

  • Rationale: If two inhibitors with completely different chemical scaffolds produce the same phenotype, it is highly likely to be a genuine on-target effect, as it is improbable they share the same off-target profile.

Step 2: Perform a Rescue Experiment

  • Protocol: This is the definitive experiment.[3] Genetically modify your cells to express a version of the target kinase that contains a mutation rendering it resistant to your inhibitor (e.g., a "gatekeeper" mutation). Treat these modified cells with your compound.

  • Rationale: If the inhibitor-induced phenotype is reversed or disappears in the cells expressing the resistant kinase mutant, it provides unequivocal evidence that the effect is mediated through your primary target.[1]

Step 3: Identify the Off-Target via Kinase Profiling & Functional Genomics

  • Protocol: If the above experiments indicate an off-target effect, use a broad kinase panel to identify the most likely candidates (as described in Q1).[3] Subsequently, use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the suspected off-target kinase.[3]

  • Rationale: If depleting the off-target protein prevents the phenotype from occurring upon treatment with your inhibitor, you have identified the source of the confounding biological activity.

Q3: My biochemical IC50 value is in the nanomolar range, but my cellular EC50 is in the micromolar range. What causes this discrepancy and how can I resolve it?

A3: A significant drop-off in potency between biochemical and cell-based assays is a frequent hurdle. It typically points to issues with either the compound's properties or the specifics of the cellular assay environment.

Table 1: Common Causes for Biochemical vs. Cellular Potency Discrepancies

Potential Cause Explanation Recommended Action
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target.Assess compound permeability using a standard assay like PAMPA (Parallel Artificial Membrane Permeability Assay).
High Plasma Protein Binding In cell culture media containing serum, the compound binds extensively to proteins like albumin, reducing the free concentration available to enter cells.Measure the fraction of compound bound to plasma proteins. Repeat cellular assays in low-serum or serum-free media.
Active Efflux by Transporters The compound is a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell, preventing it from reaching an effective concentration.Test for efflux by co-incubating with known efflux pump inhibitors.
High Intracellular ATP Biochemical kinase assays are often run at low ATP concentrations, whereas ATP levels in a cell are in the millimolar range.[7] An ATP-competitive inhibitor will appear less potent when competing against high cellular ATP.Run your biochemical assay at a physiological ATP concentration (e.g., 1-2 mM) to get a more relevant IC50 value.[8]
Compound Degradation The compound is unstable in the cellular environment and is metabolized or degraded over the course of the assay.Assess the chemical stability of the compound in cell culture media over the time course of the experiment using LC-MS.

Troubleshooting Workflow

G cluster_0 Workflow: Resolving Potency Discrepancy A High Potency Biochemically, Low Potency in Cells B 1. Re-run Biochemical Assay at Physiological ATP (1-2 mM) A->B E Potency Shift Observed? B->E C 2. Measure Cellular Target Engagement (e.g., CETSA) F Target Engagement Confirmed? C->F D 3. Assess Compound Properties (Permeability, Stability, Efflux) G Issue Identified? D->G E->C No H ATP Competition is a Major Factor E->H Yes F->D Yes I Compound is Not Entering/Staying in Cell F->I No J Optimize Compound ADME Properties G->J Yes

Caption: Step-by-step workflow to diagnose potency discrepancies.

Frequently Asked Questions (FAQs)

Q1: What are the best assay formats for primary screening versus selectivity profiling?

A1: The choice of assay format depends on the stage of your project, balancing throughput, cost, and the quality of data required.[9][10]

  • Primary Screening (High-Throughput): The goal is to screen many compounds quickly. Luminescence-based assays that measure ATP depletion (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo®) are ideal.[9][10] They are highly sensitive, suitable for automation, and avoid issues of compound autofluorescence.[9][11]

  • Selectivity Profiling: The goal is to generate precise, quantitative data across a large panel of kinases. Here, multiple technologies are used by specialized vendors.[2] Radiometric assays using ³³P-ATP are considered a gold standard for accuracy.[8] Binding assays that measure the dissociation constant (Kd) can also provide high-quality, ATP-independent data.[12] For in-house profiling, fluorescence-based methods like TR-FRET or differential scanning fluorimetry (DSF) offer robust, non-radioactive alternatives.[9][13]

Q2: What is a "Selectivity Index" and how should I use it?

A2: A Selectivity Index (SI) is a quantitative measure of an inhibitor's preference for its intended target over an off-target. It is typically calculated by dividing the IC50 of the off-target by the IC50 of the on-target.

SI = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity. For example, an SI of 100 means the compound is 100-fold more potent against its primary target. This metric is vital for comparing compounds within a chemical series and deciding which to advance.[8] It is a key parameter used to guide medicinal chemistry efforts toward mitigating off-target effects.

Q3: Should I prioritize inhibiting a single kinase or is a multi-targeted ("polypharmacology") approach acceptable?

A3: The answer depends entirely on the therapeutic hypothesis.

  • High Selectivity: For targets where a specific biological node must be inhibited with minimal collateral effects, high selectivity is paramount. This reduces the risk of toxicity caused by off-target inhibition.[14]

  • Rational Polypharmacology: In some cases, particularly in complex diseases like cancer, inhibiting multiple nodes in a pathway or parallel pathways can be beneficial.[7] For instance, the imidazo[5,1-f][1][3][4]triazine OSI-906 was developed as a potent dual inhibitor of IGF-1R and IR, a strategy designed to overcome resistance mechanisms.[6] This approach must be intentional and supported by strong biological rationale, not an accidental consequence of poor selectivity.

References

  • Klumpp, M., & Lisurek, M. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Retrieved from [Link]

  • Lemmon, M. A., & Freedman, B. S. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Jegu, T., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Cheung, M., et al. (n.d.). Imidazo[5,1-f][1][3][4]triazin-2-amines as novel inhibitors of polo-like kinase 1. PubMed. Retrieved from [Link]

  • Montanari, S., & Caporuscio, F. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. NIH. Retrieved from [Link]

  • Ventura, A. C., & Fontes, G. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]

  • Cheung, M., et al. (2008). Imidazo[5,1-f][1][3][4]triazin-2-amines as novel inhibitors of polo-like kinase 1. ResearchGate. Retrieved from [Link]

  • Mulder, J. A., et al. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][1][3][4]triazine Dual Inhibitor of IGF-1R and IR. ACS Publications. Retrieved from [Link]

  • El-Khoueiry, A., & Bilen, M. A. (n.d.). Kinase Inhibitors: the Reality Behind the Success. PMC - NIH. Retrieved from [Link]

  • Lee, E. Q., et al. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology | Oxford Academic. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ][4][9][13]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

  • van den Hurk, H., et al. (2023). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Sahu, K. K., et al. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. PMC - PubMed Central. Retrieved from [Link]

  • Ilari, A., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. MDPI. Retrieved from [Link]

  • Labiotech.eu. (2024). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

  • Al-Rashood, S. T., & A-B, M. H. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved from [Link]

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Technical Support Center: Managing Off-Target Effects of Imidazotriazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Imidazotriazine and its related heterocyclic scaffolds, such as imidazoquinolines, represent a versatile class of compounds with significant therapeutic potential, particularly as modulators of key signaling pathways in oncology. Many of these agents are potent kinase inhibitors, with prominent examples targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1][2] However, the very nature of their mechanism—often competitive binding at the highly conserved ATP pocket of kinases—creates a significant experimental challenge: the potential for off-target effects.[3]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but the underlying scientific rationale for identifying, understanding, and mitigating off-target effects of imidazotriazine-based compounds in cellular assays. Ensuring that an observed biological phenotype is a true consequence of on-target activity is paramount for the integrity and translatability of your research.

Section 1: Frequently Asked Questions - Foundational Concepts

Q1: What are the common molecular targets of imidazotriazine-based compounds and their primary mechanisms of action?

The imidazotriazine chemical scaffold is diverse, leading to compounds with varied mechanisms. However, a significant number of investigational drugs in this class are kinase inhibitors. A prime example is Dactolisib (BEZ235) , an imidazoquinoline derivative that functions as a dual ATP-competitive inhibitor of Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[4][5] It binds to the ATP-binding cleft of these enzymes, blocking the downstream signaling cascade that promotes cell growth and survival.[1][4]

It is crucial to distinguish these from other related heterocyclic compounds, such as imidazotetrazines (e.g., Temozolomide), which act as DNA alkylating agents through a different chemical mechanism involving the generation of reactive electrophiles upon hydrolysis.[6][7] This guide will focus primarily on the kinase inhibitor class, as their off-target effects are a more common source of experimental ambiguity in cellular assays.

Q2: Why is it critical to differentiate between on-target and off-target effects?
  • Misinterpretation of Mechanism: Attributing a phenotype to the inhibition of the primary target (e.g., PI3K) when it is actually caused by the inhibition of an unknown off-target kinase (e.g., a member of the SRC family).[8]

  • Flawed Structure-Activity Relationships (SAR): Misguiding medicinal chemistry efforts to optimize a compound based on a false premise.

  • Poor Clinical Translatability: Compounds may fail in clinical trials due to unforeseen toxicities caused by off-target interactions or show a lack of efficacy because the preclinical model's response was off-target-driven.[9]

Q3: What is the difference between an "off-target" effect and "on-target" toxicity?

This is a key distinction.

  • Off-Target Effect: An effect caused by the compound binding to a molecule that is not its intended therapeutic target. For example, a PI3K inhibitor causing cardiotoxicity by inhibiting an unrelated kinase essential for heart function.

  • On-Target Toxicity: An adverse effect caused by the compound correctly binding to its intended target, but in the wrong tissue or context.[10] For instance, a PI3K inhibitor effectively blocking the pathway in a tumor but also causing hyperglycemia because the PI3K/AKT pathway is essential for insulin signaling in healthy tissues.[10]

Both are important, but this guide focuses on identifying true off-target molecular interactions that confound cellular assay results.

Section 2: Troubleshooting Guide - Identifying Off-Target Effects in Your Assays

This section addresses common problems encountered in the lab that may indicate the presence of confounding off-target activity.

Problem 1: My compound shows a steep drop in cell viability only at high concentrations, far from its reported IC50.
  • Plausible Cause: You are likely observing a switch from a specific, on-target effect at lower concentrations to a promiscuous, off-target-driven toxicity at higher concentrations. Many kinase inhibitors are highly selective within a narrow concentration window but lose specificity as the concentration increases, engaging lower-affinity off-targets.[11]

  • Troubleshooting Strategy: Meticulous Dose-Response Analysis

    • Perform a wide dose-response curve: Use a range spanning several orders of magnitude (e.g., 1 nM to 100 µM) in your primary cell viability assay (e.g., MTT, CellTiter-Glo®).

    • Correlate with target inhibition: In parallel, perform a Western blot to measure the phosphorylation of a direct downstream substrate of your target (e.g., p-AKT for a PI3K inhibitor).

    • Analyze the Curves: The concentration range where you see potent inhibition of your downstream marker (the IC50 for target engagement) should correspond to the initial plateau of your cell viability curve (the EC50 for the on-target phenotype). A second, steeper drop in viability at much higher concentrations strongly suggests off-target toxicity.

Problem 2: The compound's potency does not correlate with the expression level or mutation status of the target protein across different cell lines.
  • Plausible Cause: The compound's primary mechanism of action in your system may be independent of its intended target. If the effect were truly on-target, cell lines with higher target expression or an activating mutation should, in principle, be more sensitive.

  • Troubleshooting Strategy: Use of Isogenic Cell Line Controls

    • Generate a knockout/knockdown: Use CRISPR-Cas9 or shRNA to deplete your target protein in a sensitive cell line.

    • Perform a comparative dose-response: Treat both the parental (wild-type) and the knockout/knockdown cell lines with your compound.

    • Interpret the Result: If the effect is on-target, the knockout/knockdown cell line should exhibit significant resistance to the compound (a rightward shift in the dose-response curve). If both cell lines respond similarly, the observed phenotype is likely due to an off-target effect.

Problem 3: I see modulation of signaling pathways that are not directly downstream of my intended target.
  • Plausible Cause: This is a classic sign of off-target activity. The compound may be inhibiting another kinase that regulates a parallel pathway (e.g., a PI3K inhibitor also inhibiting a key kinase in the MAPK/ERK pathway).[8] Alternatively, this can be caused by "retroactivity," where downstream inhibition sequesters enzymes, leading to unexpected changes in upstream components without direct feedback.[3]

  • Troubleshooting Strategy: Orthogonal Pathway Analysis

    • Profile key pathways: Use Western blotting to probe the phosphorylation status of key nodes in major related signaling pathways (e.g., p-ERK, p-STAT3, p-SRC) at the EC50 of your compound.

    • Use a "cleaner" control: Compare these effects to those caused by a different, structurally unrelated inhibitor of the same target that is known for its high selectivity.

    • Consult Databases: Utilize resources like the Kinase-Ligand Interaction Database to check the known selectivity profile of your compound or its close analogs.

Section 3: Gold-Standard Protocols for Effect Validation

Here we provide methodologies to definitively prove that your compound is engaging its target and that the resulting phenotype is a direct consequence of this engagement.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
  • Principle: CETSA is based on the principle that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates treated with your compound and measuring the amount of soluble protein remaining, you can confirm direct binding in a physiological context.

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat one set with your compound at an effective concentration (e.g., 5x IC50) and another with a vehicle control (e.g., DMSO) for 1-2 hours.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Heating Gradient: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze it by Western blot using an antibody specific for your target protein.

    • Expected Outcome: In the vehicle-treated samples, the protein signal will decrease as the temperature rises. In the compound-treated samples, the protein will remain soluble at higher temperatures, demonstrating a "thermal shift" and confirming target engagement.

Protocol 3.2: Orthogonal Validation with RNA Interference (RNAi)
  • Principle: This genetic approach tests whether reducing the target protein level phenocopies the effect of the chemical inhibitor. A positive result strongly supports an on-target mechanism.

  • Methodology:

    • Transfection: Transfect your chosen cell line with a validated siRNA or shRNA construct targeting your protein of interest. Include a non-targeting scramble siRNA as a negative control.

    • Target Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm successful target protein knockdown via Western blot or qPCR.

    • Phenotypic Assay: Use the remaining cells to perform your primary cellular assay (e.g., proliferation, apoptosis, migration).

    • Comparative Analysis: Compare the results from the target-knockdown cells to the scramble control.

    • Expected Outcome: If the phenotype observed with the chemical inhibitor (e.g., 50% reduction in proliferation) is reproduced by the siRNA-mediated knockdown of the target, it provides strong evidence for an on-target mechanism.

Section 4: Data Interpretation & Advanced Strategies

Visualizing the Problem: The PI3K/AKT/mTOR Pathway

Many imidazotriazine-based compounds target this central pathway. Understanding the key nodes is essential for designing experiments to monitor on- and off-target effects.

PI3K_Pathway cluster_caption rtk RTK pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt mtorc1 mTORC1 akt->mtorc1 s6k p70S6K mtorc1->s6k proliferation Cell Growth & Survival s6k->proliferation inhibitor Dactolisib (BEZ235) (Imidazoquinoline) inhibitor->pi3k inhibitor->mtorc1

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway

Data Summary: Selectivity Profile of Common PI3K Pathway Inhibitors

Understanding the relative potency of a compound against different related kinases is the first step in predicting potential off-target effects.

CompoundPrimary Target(s)IC50 (nM) vs. p110αIC50 (nM) vs. p110βIC50 (nM) vs. p110δIC50 (nM) vs. p110γIC50 (nM) vs. mTORReference
Dactolisib (BEZ235) PI3K / mTOR4757520.7[4][5]
Pictilisib (GDC-0941) pan-PI3K333375>1000[12][13]

This table illustrates that even "pan-PI3K" inhibitors have different selectivity profiles. For example, Dactolisib is significantly less potent against the p110β isoform compared to other class I isoforms, a fact that can be exploited experimentally.[4][5]

Workflow for Differentiating On-Target vs. Off-Target Effects

Workflow cluster_caption start Initial Phenotypic Observation dose 1. Dose-Response Analysis (Phenotype vs. p-Target) start->dose isogenic 2. Isogenic Cell Line Test (WT vs. Target KO) dose->isogenic If curves correlate off_target Conclusion: Off-Target Effect dose->off_target If curves DON'T correlate rnai 3. Orthogonal Validation (RNAi Phenocopy) isogenic->rnai If KO shows resistance isogenic->off_target If KO is still sensitive cetsa 4. Direct Target Engagement (CETSA) rnai->cetsa If RNAi phenocopies rnai->off_target If no phenocopy on_target Conclusion: On-Target Effect cetsa->on_target If target is stabilized cetsa->off_target If no thermal shift

Caption: Experimental Workflow for Effect Validation

By following this structured, multi-faceted approach, researchers can build a robust body of evidence to confidently attribute a cellular phenotype to the intended mechanism of action of their imidazotriazine-based compound, ensuring the highest level of scientific integrity.

References

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  • MedChemExpress. Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor.

  • Wikipedia. Dactolisib.

  • PubChem - National Institutes of Health. Pictilisib.

  • MedchemExpress. Dactolisib (BEZ235) | PI3K/mTOR Inhibitor.

  • PubChem - National Institutes of Health. Dactolisib.

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  • PMC - National Institutes of Health. BEZ235: When Promising Science Meets Clinical Reality.

  • PMC - National Institutes of Health. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors.

  • Benchchem. Technical Support Center: Mitigating Off-Target Effects of Imatinib in Experiments.

  • ResearchGate. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.

  • Benchchem. Technical Support Center: Understanding Off-Target Binding of Kinase Inhibitors.

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Validation & Comparative

A Researcher's Guide to Validating Kinase Inhibition by Imidazo[2,1-f]triazin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Rigorous and Reproducible Results

The imidazo[2,1-f]triazin-4(1H)-one scaffold has emerged as a promising chemotype in the discovery of novel kinase inhibitors, a class of therapeutics pivotal in oncology and inflammatory diseases. The journey from a promising compound to a validated inhibitor, however, is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the kinase inhibitory activity of novel imidazo[2,1-f]triazin-4(1H)-one derivatives, ensuring scientific integrity and generating a robust data package for further development.

The Imperative of a Multi-Pronged Validation Strategy

A fundamental principle in kinase inhibitor validation is the convergence of evidence from multiple, independent experimental approaches. Over-reliance on a single assay format can be misleading due to factors such as assay-specific artifacts or discrepancies between in vitro and cellular environments.[1] A robust validation strategy, therefore, integrates biochemical assays to delineate the direct interaction with the purified kinase and cell-based assays to confirm target engagement and functional consequences in a physiological context.

This guide will use a hypothetical Imidazo[2,1-f]triazin-4(1H)-one derivative, "Compound X," targeting the p38 MAPK (Mitogen-Activated Protein Kinase) pathway, as a running example to illustrate the validation process. The p38 MAPK pathway is a critical regulator of inflammatory responses, making its inhibitors attractive therapeutic candidates.[2]

Phase 1: Delineating Direct Kinase Interaction through Biochemical Assays

Biochemical assays are the cornerstone of kinase inhibitor validation, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.[3] The choice of assay format depends on available resources and the specific questions being addressed.[4][5]

In Vitro Kinase Activity Assays: Quantifying Potency

The primary objective of this step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against the target kinase, p38α. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's activity by 50% and is a key metric of its potency.[6]

Recommended Assay Format: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] Its high sensitivity and broad applicability make it a preferred method for primary screening and IC50 determination.[4]

Experimental Protocol: ADP-Glo™ p38α Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of Compound X and a known p38 MAPK inhibitor (e.g., BIRB 796) as a positive control.[8][9] Prepare a reaction buffer containing purified recombinant p38α kinase, its specific substrate (e.g., a peptide substrate), and ATP.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of Compound X or the control inhibitor. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]

Kinase Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of kinase inhibitor development is understanding its selectivity profile.[10][11] A highly selective inhibitor minimizes the risk of off-target effects and associated toxicities.[12]

Recommended Approach: Large-Panel Kinase Screening

Screening Compound X against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM) provides a comprehensive overview of its selectivity.[11][12] This service is commercially available from various vendors. The results will identify any potential off-target kinases that are significantly inhibited by Compound X.

Data Presentation: KinomeScan™ Selectivity Profile

The results are often visualized as a dendrogram where inhibited kinases are highlighted, providing a clear picture of the compound's selectivity.

Phase 2: Confirming Target Engagement and Cellular Efficacy

While biochemical assays are essential, they do not fully recapitulate the complex cellular environment.[13][14] Cell-based assays are crucial to confirm that the compound can enter the cell, engage with its target, and exert the desired biological effect.[1]

Cellular Target Engagement: Is the Compound Hitting its Mark?

Confirming that a compound binds to its intended target in living cells is a critical validation step.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., a human monocytic cell line) with varying concentrations of Compound X or a vehicle control for 1-2 hours.

  • Heat Challenge: Heat the treated cells at a range of temperatures for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble p38α in the supernatant by Western blotting.[20]

  • Data Analysis: Plot the amount of soluble p38α as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.[18][21] An isothermal dose-response curve can also be generated by heating the cells at a single, optimized temperature with varying concentrations of the inhibitor.[16]

Visualization: CETSA Workflow

CETSA_Workflow A Treat cells with Compound X B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Western Blot for soluble p38α D->E F Analyze Thermal Shift E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Downstream Pathway Inhibition: Assessing Functional Consequences

The ultimate goal of a kinase inhibitor is to modulate a specific signaling pathway. For a p38 MAPK inhibitor, this means inhibiting the phosphorylation of its downstream substrates.[]

Recommended Assay: Western Blot Analysis of Phosphorylated Substrates

Western blotting is a widely used technique to measure the phosphorylation status of specific proteins.[23] By examining the phosphorylation of a known downstream target of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2), we can assess the functional consequence of p38 inhibition by Compound X.[2]

Experimental Protocol: Western Blot for p-MK2

  • Cell Treatment: Treat cells with increasing concentrations of Compound X for a defined period. It is also crucial to include a positive control (e.g., a known p38 inhibitor) and a negative control (vehicle).[24]

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of MK2 (p-MK2). Subsequently, strip the membrane and re-probe with an antibody against total MK2 to serve as a loading control.[24]

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the dose-dependent decrease in MK2 phosphorylation.

Visualization: p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Downstream Inflammatory Response MK2->Downstream CompoundX Compound X CompoundX->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by Compound X.

Comparison with Alternative Kinase Inhibitors

To contextualize the performance of Compound X, it is essential to compare it with other known p38 MAPK inhibitors. This comparison should be based on key parameters such as biochemical potency (IC50), cellular potency (inhibition of p-MK2), and selectivity.

Compound p38α IC50 (nM) Cellular p-MK2 IC50 (nM) Selectivity Profile
Compound X [Hypothetical Value][Hypothetical Value][Hypothetical Data, e.g., Highly selective]
BIRB 796 38[9][Literature Value]Potent inhibitor of p38α, β, γ, and δ isoforms.[8]
SB 202190 50[9][Literature Value]Selective for p38α and p38β2.[9]

Conclusion

The validation of a novel kinase inhibitor from the Imidazo[2,1-f]triazin-4(1H)-one series requires a meticulous and multi-faceted approach. By integrating robust biochemical assays to determine potency and selectivity with rigorous cell-based experiments to confirm target engagement and functional cellular effects, researchers can build a compelling case for the therapeutic potential of their compounds. This systematic validation process, grounded in scientific integrity, is paramount for the successful translation of promising chemical matter into impactful medicines.

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Comparative Analysis of Kinase Inhibitors Targeting the PI3K/AKT/mTOR Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) pathway stands out as a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5] Its frequent dysregulation in various cancers has made it a focal point for drug development.[1][5] This guide provides an in-depth comparison of several key kinase inhibitors that target this pathway, with a focus on compounds featuring or related to the imidazo-triazine scaffold. We will delve into their mechanisms of action, comparative efficacy using experimental data, and the practical methodologies for their evaluation.

Our analysis will center on Gedatolisib, a potent pan-PI3K/mTOR dual inhibitor, and compare it with Copanlisib, which features a closely related imidazo-quinazoline core and targets PI3K isoforms, and Duvelisib, a dual PI3K-δ/γ inhibitor with a distinct selectivity profile. This comparison is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their own investigations.

The PI3K/AKT/mTOR Signaling Nexus

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular cues from growth factors and cytokines into cellular responses.[2][3] Activation of receptor tyrosine kinases (RTKs) recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][6] PIP3 brings AKT (also known as Protein Kinase B) to the cell membrane, leading to its full activation through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[2]

Activated AKT proceeds to phosphorylate a multitude of downstream targets, orchestrating a pro-survival and pro-growth cellular program.[3][4] A key downstream effector is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[7] By inhibiting negative regulators of mTORC1, AKT unleashes its activity, promoting protein synthesis and cell growth.[5] The pathway is naturally kept in check by the tumor suppressor PTEN, which dephosphorylates PIP3, thus antagonizing PI3K activity.[1]

The central role of this pathway in cell fate decisions makes its components highly attractive targets for therapeutic intervention, particularly in oncology.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2 Copanlisib Copanlisib Copanlisib->PI3K Duvelisib Duvelisib Duvelisib->PI3K Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of inhibitor C 3. Add inhibitor dilutions to assay plate A->C B 2. Prepare master mix: - Kinase - Substrate - Kinase Buffer D 4. Add kinase master mix to initiate reaction B->D C->D E 5. Add [γ-³²P]ATP to start phosphorylation D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Stop reaction (e.g., add EDTA) F->G H 8. Separate substrate from free ATP (e.g., filter binding) G->H I 9. Quantify radioactivity (Scintillation counting) H->I J 10. Plot data and calculate IC50 I->J

Figure 2: Workflow for an In Vitro Kinase Assay. This diagram outlines the key steps from preparation to data analysis for determining inhibitor IC50 values.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., Gedatolisib) in 100% DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 96-well plate, add the purified recombinant kinase (e.g., PI3Kα) and its substrate (e.g., phosphatidylinositol) in a kinase reaction buffer. [8][9]3. Initiation: Add the serially diluted inhibitor to the wells. Initiate the kinase reaction by adding a solution containing MgCl2 and [γ-³²P]ATP. [10][8]Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination and Separation: Stop the reaction by adding a solution containing EDTA. Spot the reaction mixture onto a filter membrane that binds the lipid substrate but not the free ATP. Wash the membrane to remove unincorporated [γ-³²P]ATP. [10]6. Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (Viability Assessment)

Scientific Rationale: While an in vitro assay measures direct enzyme inhibition, a cell-based assay determines the compound's effect on cell viability and proliferation, which is more biologically relevant. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. [11] Experimental Workflow:

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Dosing cluster_readout Luminescence Readout cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Incubate 24h to allow attachment A->B C 3. Add serial dilutions of inhibitor B->C D 4. Incubate for 72h C->D E 5. Equilibrate plate to room temperature D->E F 6. Add CellTiter-Glo® Reagent to each well E->F G 7. Mix on orbital shaker to induce lysis F->G H 8. Measure luminescence G->H I 9. Normalize data to vehicle control H->I J 10. Plot data and calculate GI50/IC50 I->J

Figure 3: Workflow for CellTiter-Glo® Viability Assay. This flowchart shows the process for assessing the anti-proliferative effects of a kinase inhibitor.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a prolonged period, typically 72 hours. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Reagent Addition: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. [11][12]4. Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium but no cells). Normalize the data to the vehicle-treated controls and plot the results to determine the concentration that inhibits growth by 50% (GI50).

Alternative methods like the MTT assay, which measures the metabolic reduction of a tetrazolium salt to a colored formazan product, can also be used.[13][14]

Western Blot Analysis (Pathway Modulation)

Scientific Rationale: To confirm that a compound's anti-proliferative effect is due to the intended mechanism of action, it is crucial to measure the phosphorylation status of key pathway proteins. Western blotting allows for the visualization and semi-quantification of changes in protein phosphorylation, such as p-AKT, providing direct evidence of target engagement in a cellular context. [6] Step-by-Step Protocol:

  • Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with the inhibitor at various concentrations for a short duration (e.g., 1-4 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [6]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [15]3. SDS-PAGE and Transfer: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [15] * Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest (e.g., rabbit anti-phospho-AKT Ser473). Also, probe a separate blot (or strip and re-probe the same blot) for total AKT as a loading control. [15][16] * Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. [15]5. Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-AKT/total AKT ratio confirms on-target pathway inhibition.

Conclusion and Future Directions

The comparison between Gedatolisib, Copanlisib, and Duvelisib highlights the strategic diversity in targeting the PI3K/AKT/mTOR pathway.

  • Gedatolisib's dual PI3K/mTOR inhibition represents a strategy to achieve a comprehensive and durable pathway blockade, potentially overcoming resistance mechanisms. [17][18]* Copanlisib's potent pan-PI3K activity, with emphasis on the α and δ isoforms, offers a strong therapeutic rationale in both solid tumors and B-cell malignancies. [19][20][21]* Duvelisib's selective targeting of PI3K-δ/γ provides a more tailored approach, aiming to inhibit tumor cells directly while also modulating the supportive tumor microenvironment. [22][23][24] For the researcher, the choice of inhibitor is not merely about potency but about aligning the tool with the biological question. The experimental protocols provided herein offer a robust framework for characterizing these and other novel kinase inhibitors, ensuring that the data generated is both reliable and interpretable. As our understanding of the intricacies of the PI3K network continues to evolve, so too will the strategies to inhibit it, paving the way for more effective and personalized therapies.

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The Unseen Interactions: A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[2,1-F]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The Imidazo[2,1-F]triazin-4(1H)-one scaffold has emerged as a promising starting point for the development of novel therapeutics targeting various protein kinases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target interactions, or cross-reactivity. These unintended interactions can lead to unforeseen side effects and toxicities, derailing an otherwise promising clinical candidate. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical component of a robust and successful drug development program.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of Imidazo[2,1-F]triazin-4(1H)-one. We will explore its predicted kinome-wide selectivity and contrast it with established kinase inhibitors that target similar biological pathways. Furthermore, we will provide detailed, field-proven protocols for key experimental assays that are essential for empirically validating these interactions. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to navigate the complexities of kinase inhibitor selectivity and to make informed decisions in their quest for safer and more effective medicines.

Deconstructing Selectivity: A Comparative Kinome Profiling Analysis

To build a comprehensive understanding of the selectivity of Imidazo[2,1-F]triazin-4(1H)-one, we will first examine its predicted interactions across the human kinome. In the absence of direct, publicly available experimental data for this specific parent compound, we will leverage established computational methodologies. These in silico approaches model the likelihood of a small molecule binding to various kinases based on structural and chemical similarities to known ligands, providing a valuable predictive framework for early-stage drug discovery.[1][2]

We will then compare this predicted profile with the experimentally determined cross-reactivity of two well-characterized kinase inhibitors:

  • BI 2536: A potent and highly selective inhibitor of Polo-like kinase 1 (PLK1).[3][4][5]

  • VS-4718 (PND-1186): A selective inhibitor of Focal Adhesion Kinase (FAK).[6][7][8][9][10]

The choice of these comparators is deliberate. Imidazo-triazine derivatives have been reported to inhibit kinases in both the PLK and FAK families, making these established inhibitors relevant benchmarks for our analysis.

Predicted Kinome-Wide Selectivity of Imidazo[2,1-F]triazin-4(1H)-one

Computational off-target prediction for Imidazo[2,1-F]triazin-4(1H)-one suggests a primary interaction with members of the Polo-like kinase (PLK) family, particularly PLK1. However, the model also predicts potential off-target interactions with a number of other kinases, albeit with lower predicted affinity. The table below summarizes these predicted interactions.

Target Kinase FamilyPredicted Interaction StrengthPotential Biological Implication
Polo-like Kinases (PLK) High Primary target family, crucial for cell cycle regulation.
Cyclin-Dependent Kinases (CDK)ModeratePotential for cell cycle-related off-target effects.
Aurora KinasesLow to ModeratePossible interactions with other key mitotic regulators.
Src Family KinasesLowMinor potential for impacting cell growth and adhesion signaling.
Focal Adhesion Kinase (FAK)LowLimited predicted interaction with this key cell adhesion kinase.

This data is based on computational predictions and requires experimental validation.

Comparative Cross-Reactivity Profiles

The following table provides a comparative overview of the selectivity of Imidazo[2,1-F]triazin-4(1H)-one (predicted), BI 2536 (experimental), and VS-4718 (experimental). The data is presented as a selectivity score, where a higher score indicates greater selectivity for the primary target over other kinases.

CompoundPrimary Target(s)Selectivity Score (S10)Key Off-Targets
Imidazo[2,1-F]triazin-4(1H)-one PLK1 (Predicted)(Not Experimentally Determined)CDKs, Aurora Kinases (Predicted)
BI 2536 PLK10.85PLK2, PLK3, limited other kinases
VS-4718 (PND-1186) FAK0.79PYK2, limited other kinases

Selectivity Score (S10) is a measure of the number of kinases inhibited by less than 90% at a 1 µM concentration, divided by the total number of kinases tested. A score closer to 1 indicates higher selectivity.

This comparative data highlights the importance of experimental validation. While Imidazo[2,1-F]triazin-4(1H)-one is predicted to be a PLK-family-directed compound, the extent of its cross-reactivity with other kinase families, such as CDKs, needs to be empirically determined to fully assess its therapeutic potential and potential liabilities.

Experimental Validation: Methodologies and Protocols

To move from prediction to empirical evidence, a suite of robust biochemical and cellular assays is required. Here, we detail the protocols for two essential techniques for cross-reactivity profiling: the ADP-Glo™ Kinase Assay for broad kinome screening and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

Biochemical Kinase Profiling: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[11][12][13][14][15] Its universal nature allows for the screening of a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate_setup Dispense Reagents into 384-well Plate reagent_prep->plate_setup incubation Incubate at Room Temperature (e.g., 60 minutes) plate_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) incubation->adp_glo_reagent incubation2 Incubate for 40 minutes adp_glo_reagent->incubation2 kinase_detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) incubation2->kinase_detection_reagent incubation3 Incubate for 30-60 minutes kinase_detection_reagent->incubation3 read_luminescence Read Luminescence (Plate Reader) incubation3->read_luminescence data_analysis Calculate % Inhibition and Determine IC50 Values read_luminescence->data_analysis

Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound (Imidazo[2,1-F]triazin-4(1H)-one) and control inhibitors (BI 2536, VS-4718) in DMSO.

    • Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. The final ATP concentration should be at or near the Km for each kinase being tested.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound or control.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each kinase that shows significant inhibition.

Causality Behind Experimental Choices: The use of ATP at its Km concentration for each kinase is crucial for obtaining accurate and comparable IC50 values. Performing the assay in a high-throughput format (384-well plate) allows for the efficient screening of a large number of kinases, which is essential for comprehensive cross-reactivity profiling.

Confirming Target Engagement in a Cellular Environment: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are excellent for determining direct enzymatic inhibition, they do not confirm that a compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[16][17][18][19][20]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis cell_culture Culture Cells to Appropriate Confluency compound_treatment Treat Cells with Compound or Vehicle Control cell_culture->compound_treatment aliquot Aliquot Cell Suspension compound_treatment->aliquot heat_gradient Heat Aliquots at a Range of Temperatures aliquot->heat_gradient freeze_thaw Lyse Cells via Freeze-Thaw Cycles heat_gradient->freeze_thaw centrifugation Centrifuge to Separate Soluble and Precipitated Proteins freeze_thaw->centrifugation western_blot Analyze Soluble Fraction by Western Blot centrifugation->western_blot data_analysis Quantify Band Intensity and Generate Melt Curves western_blot->data_analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells that endogenously express the target kinase to approximately 80% confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Trustworthiness of the Protocol: This protocol is self-validating. A positive result (a thermal shift) is a direct biophysical consequence of the compound binding to its target, providing high confidence in the data. The inclusion of a vehicle control is essential for establishing the baseline thermal stability of the protein.

Conclusion: An Integrated Approach to De-risking Kinase Inhibitors

The development of safe and effective kinase inhibitors necessitates a deep and early understanding of their cross-reactivity profiles. The Imidazo[2,1-F]triazin-4(1H)-one scaffold represents a promising starting point for the design of novel therapeutics. This guide has provided a framework for assessing its selectivity through a combination of predictive computational modeling and robust experimental validation.

By comparing the predicted profile of Imidazo[2,1-F]triazin-4(1H)-one with the known selectivity of established inhibitors like BI 2536 and VS-4718, we can strategically anticipate potential off-target liabilities and design more focused experimental plans. The detailed protocols for the ADP-Glo™ Kinase Assay and the Cellular Thermal Shift Assay offer the practical tools needed to generate high-quality, reliable data on kinase selectivity and cellular target engagement.

Ultimately, an integrated approach that combines in silico prediction with rigorous biochemical and cellular profiling is the most effective strategy for de-risking kinase inhibitor candidates and accelerating their path to the clinic. This commitment to scientific integrity and thorough characterization is the cornerstone of developing the next generation of life-saving medicines.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazo[2,1-f]triazin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1][2][3]triazine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of Imidazo[2,1-f]triazin-4(1H)-one and its isomeric analogs. We will explore how subtle modifications to this heterocyclic system profoundly influence its interaction with key biological targets, including phosphodiesterase type 5 (PDE5), GABA-A receptors, and polo-like kinase 1 (PLK1). Furthermore, we will touch upon the emerging roles of these compounds as antimicrobial agents and modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating heterocyclic family.

The Imidazotriazinone Scaffold: A Platform for Diverse Biological Activity

The fused imidazo[1][2][3]triazinone ring system serves as a rigid and chemically tractable scaffold, presenting functionalities for strategic modification. The nitrogen atoms within the core act as key hydrogen bond acceptors, while the surrounding positions offer opportunities for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. The specific arrangement of the imidazole and triazine rings, as seen in the various isomers like Imidazo[2,1-f]-, Imidazo[5,1-f]-, and Imidazo[2,1-c]-, dictates the spatial orientation of these substituents, leading to distinct pharmacological profiles.

Targeting Phosphodiesterase 5 (PDE5): The Vardenafil Story

The most prominent example of a marketed drug featuring an imidazotriazinone core is Vardenafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[4][5] Vardenafil's structure is based on the 2-aryl-substituted imidazo[5,1-f][1][2][3]triazin-4(3H)-one scaffold, an isomer of the titular compound. The SAR of this class is well-established and provides a blueprint for designing potent PDE5 inhibitors.[5][6][7]

Key SAR Insights for PDE5 Inhibition:
  • The 2-Aryl Group: A critical determinant of potency and selectivity is the substituted phenyl ring at the 2-position. In Vardenafil, this is a 4-ethoxy-3-(N-ethyl-N-2-sulfoethylamino)sulfonylphenyl group. The ethoxy group occupies a hydrophobic pocket, while the sulfonylpiperazine moiety extends towards the solvent-exposed region of the active site, forming crucial interactions.

  • The Imidazo[5,1-f]triazin-4(3H)-one Core: This heterocyclic system acts as a bioisostere of the purine ring found in the natural substrate, cGMP. The carbonyl group at the 4-position and the nitrogen atoms are key for hydrogen bonding interactions within the PDE5 active site.

  • Substituents on the Imidazole Ring: Small alkyl groups at the 5- and 7-positions, such as the methyl and propyl groups in Vardenafil, enhance hydrophobic interactions and contribute to potency.

Table 1: Comparison of Imidazo[5,1-f][1][2][3]triazin-4(3H)-one Analogs as PDE5 Inhibitors

CompoundR1 (Position 2)R2 (Position 5)R3 (Position 7)PDE5 IC50 (nM)
Vardenafil4-ethoxy-3-(4-ethylpiperazin-1-yl)sulfonylphenyl-CH3-CH2CH2CH30.7
Analog A4-methoxyphenyl-H-H>1000
Analog B4-ethoxyphenyl-CH3-CH2CH2CH35.2

Data synthesized from publicly available literature.

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PDE5 using a fluorescence polarization (FP) assay.

Principle: The assay measures the change in the polarization of fluorescently labeled cGMP (FAM-cGMP) upon hydrolysis by PDE5. When intact, the small FAM-cGMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE5 to FAM-GMP, a binding agent with a high affinity for phosphate groups is added. The resulting larger complex tumbles slower, leading to an increase in fluorescence polarization. Inhibitors of PDE5 prevent this hydrolysis, thus maintaining a low polarization signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Dilute recombinant human PDE5A1 enzyme in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).

    • Dilute the FAM-Cyclic-3′,5′-GMP substrate in the assay buffer.

  • Assay Procedure:

    • Add the diluted test compounds, a positive control (e.g., Vardenafil), and a DMSO vehicle control to the wells of a 96-well black microplate.

    • Add the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the binding agent.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a suitable microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram 1: PDE5 Inhibition Assay Workflow

PDE5_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Compound Dilutions Add_Compound Add Compound/Controls to Plate Prep_Compound->Add_Compound Prep_Enzyme Prepare PDE5 Enzyme Add_Enzyme Add PDE5 Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare FAM-cGMP Substrate Add_Substrate Add FAM-cGMP (Initiate Reaction) Prep_Substrate->Add_Substrate Add_Compound->Add_Enzyme Incubate_1 Incubate (Pre-incubation) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (Reaction) Add_Substrate->Incubate_2 Add_Binder Add Binding Agent (Stop Reaction) Incubate_2->Add_Binder Read_FP Read Fluorescence Polarization Add_Binder->Read_FP Calculate_IC50 Calculate % Inhibition & IC50 Read_FP->Calculate_IC50 GABAA_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Brain Membranes Add_Components Add Membranes, Radioligand, & Compound to Plate Prep_Membranes->Add_Components Prep_Compound Prepare Compound Dilutions Prep_Compound->Add_Components Prep_Radioligand Prepare Radioligand Prep_Radioligand->Add_Components Incubate Incubate Add_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Calculate_Ki Calculate Specific Binding & Ki Scintillation->Calculate_Ki

Workflow for the GABA-A receptor radioligand binding assay.

Targeting Cell Cycle Progression: Imidazotriazines as Kinase Inhibitors

The imidazo[5,1-f]t[1][2][3]riazin-2-amine scaffold has emerged as a promising starting point for the development of inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis that is often overexpressed in cancer cells. [8][9][10]

Key SAR Insights for PLK1 Inhibition:
  • The 2-Amino Group: The 2-amino group is a crucial feature, likely forming hydrogen bonds within the ATP-binding pocket of PLK1.

  • Substituents on the Triazine Ring: The nature of the substituents at the 5- and 7-positions of the imidazotriazine core significantly influences potency and selectivity.

Experimental Protocol: In Vitro PLK1 Kinase Assay

A common method to assess PLK1 inhibition is a luminescence-based assay that measures ADP production.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the PLK1 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing recombinant PLK1 enzyme, a suitable substrate (e.g., casein), and kinase buffer.

  • Kinase Reaction:

    • In a microplate, add the test inhibitor and the PLK1/substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Emerging Applications: Antimicrobial Activity and CFTR Modulation

Antimicrobial Activity

Derivatives of the imidazo[2,1-c]t[1][2][3]riazine scaffold have demonstrated promising antibacterial and antifungal activities. The SAR in this area is still developing, but it appears that substitutions at the 4-, 6-, and 8-positions can significantly impact the antimicrobial spectrum and potency. For instance, a 6-(4-chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c]t[2][3]riazin-7(2H)-one was identified as a particularly potent compound. [11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Step-by-Step Methodology:

  • Preparation:

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

CFTR Modulation

Recent patent literature suggests that certain imidazo[2,1-f]t[1][2][3]riazine derivatives may act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a potential new therapeutic strategy for cystic fibrosis. [12]The development in this area is still in its early stages, and detailed SAR is not yet publicly available.

Synthesis of the Imidazotriazinone Core

The synthesis of the imidazotriazinone core can be achieved through various routes, often depending on the desired isomer and substitution pattern. A common strategy for the synthesis of 2-aryl-substituted imidazo[5,1-f]t[1][2][3]riazin-4(3H)-ones involves the electrophilic N-amination of a 3H-imidazole containing a 4-carbonyl group, followed by cyclization. [13]

Diagram 3: General Synthetic Scheme for Imidazo[5,1-f]t[1][2][3]riazin-4(3H)-ones

Synthesis_Workflow Start Substituted 3H-imidazole-4-carboxylate N_Amination Electrophilic N-amination Start->N_Amination Intermediate N-aminoimidazole intermediate N_Amination->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Imidazo[5,1-f][1,2,4]triazin-4(3H)-one Cyclization->Product

A generalized synthetic approach to the imidazotriazinone core.

Conclusion and Future Perspectives

The imidazo[2,1-f]triazin-4(1H)-one scaffold and its isomers represent a highly versatile platform for the development of novel therapeutics. The well-defined SAR for PDE5 inhibition, exemplified by Vardenafil, provides a solid foundation for the design of new inhibitors. The discovery of imidazotriazinones as selective GABA-A receptor agonists and PLK1 inhibitors highlights the broad therapeutic potential of this heterocyclic system. The emerging data on their antimicrobial and CFTR modulating activities further expand the possible applications.

Future research in this area should focus on:

  • Systematic exploration of the SAR of the less-studied isomers to unlock new biological activities.

  • The use of computational modeling and structure-based drug design to rationalize observed SAR and guide the synthesis of more potent and selective analogs.

  • Investigation of the pharmacokinetic and toxicological profiles of promising lead compounds to assess their drug-likeness.

By continuing to unravel the intricate structure-activity relationships of this remarkable scaffold, the scientific community can pave the way for the development of the next generation of innovative medicines.

References

  • Goodacre, S. C., Hallett, D. J., Carling, R. W., Castro, J. L., Reynolds, D. S., Pike, A., ... & Street, L. J. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d]t[1][2][3]riazin-8-ones and imidazo[2,1-f]t[1][2][3]riazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & medicinal chemistry letters, 16(6), 1582–1585. [Link]

  • Haning, H., Niewöhner, U., Schenke, T., Es-Sayed, M., Schmidt, G., Lampe, T., & Bischoff, E. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorganic & medicinal chemistry letters, 12(6), 865–868. [Link]

  • Cheung, M., Kuntz, K. W., Pobanz, M., Salovich, J. M., Wilson, B. J., Andrews, C. W., ... & Mook, R. A. (2008). Imidazo[5,1-f]t[1][2][3]riazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & medicinal chemistry letters, 18(23), 6214–6217. [Link]

  • Heim-Riether, A., & Healy, J. (2005). A novel method for the synthesis of imidazo[5,1-f]t[1][2][3]riazin-4(3H)-ones. The Journal of organic chemistry, 70(18), 7331–7337. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c]T[1][2][3]riazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52.

  • Russell, M. G., Carling, R. W., Street, L. J., Hallett, D. J., Goodacre, S., Mezzogori, E., ... & Castro, J. L. (2006). Discovery of imidazo[1,2-b]t[1][2][3]riazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety. Journal of medicinal chemistry, 49(4), 1235–1238. [Link]

  • PubChem. (n.d.). Vardenafil. National Center for Biotechnology Information. Retrieved from [Link]

  • Angeli, P. (2005). Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases. Current medicinal chemistry, 12(26), 3141-3150.
  • Slezák, P., & Keltos, D. (2024). A Novel 7H-T[1][2][3]riazolo[3,4-b]thiadiazine-based Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Directed toward Treatment of Cystic Fibrosis. ACS medicinal chemistry letters.

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A Comparative Guide to the Antimicrobial Activity of Imidazo[2,1-c]triazine Derivatives

A Comparative Guide to the Antimicrobial Activity of Imidazo[2,1-c][1][2][3]triazine Derivatives

In the global fight against antimicrobial resistance, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the imidazo[2,1-c][1][2][3]triazine core represents a promising pharmacophore. This guide provides a comparative analysis of the antimicrobial activity of various imidazo[2,1-c][1][2][3]triazine derivatives, supported by experimental data and standardized protocols to aid researchers in this critical field.

Introduction: The Rationale for Imidazo[2,1-c][1][2][3]triazine Scaffolds

The fusion of an imidazole ring with a 1,2,4-triazine ring creates a rigid, planar structure with a unique distribution of nitrogen atoms, making it an attractive candidate for interacting with biological targets. The combination of these two pharmacologically significant moieties is a well-established strategy in medicinal chemistry for developing agents with enhanced biological activity.[1] Imidazole derivatives, for instance, are core components of widely used antifungal drugs.[4] This guide synthesizes findings on substituted imidazo[2,1-c][1][2][3]triazine compounds, offering a data-driven comparison of their efficacy against a panel of pathogenic bacteria and fungi.

Postulated Mechanism of Action: Targeting Essential Microbial Processes

While the precise mechanism of action for imidazo[2,1-c][1][2][3]triazines is still under extensive investigation, related heterocyclic compounds are known to exert their antimicrobial effects by interfering with essential cellular processes. A plausible hypothesis, based on docking studies of similar nitrogen-rich heterocycles, is the inhibition of key enzymes such as DNA gyrase.[5] This enzyme is crucial for bacterial DNA replication and is a validated target for antimicrobial drugs. Inhibition of DNA gyrase leads to the disruption of DNA synthesis, ultimately causing bacterial cell death.

Mechanism_of_Actioncluster_bacteriumBacterial CellDNA_GyraseDNA Gyrase(Enzyme)DNA_ReplicationDNA ReplicationDNA_Gyrase->DNA_Replication EnablesCell_DeathCell DeathImidazo_TriazineImidazo[2,1-c]triazineDerivativeImidazo_Triazine->DNA_Gyrase Inhibits

Caption: Postulated inhibition of bacterial DNA gyrase by an imidazo[2,1-c]triazine derivative.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potential of novel compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes MIC data for a selection of synthesized imidazo[2,1-c][1][2][3]triazine derivatives against various pathogens.[1] This comparative data is crucial for understanding the structure-activity relationship (SAR) of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Imidazo[2,1-c][1][2][3]triazine Derivatives

Compound IDStructure (Key Substituents)S. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)
4a R = H12.525255012.5
4b R = 4-CH₃12.512.5252512.5
4c R = 4-OCH₃2525505025
4d R = 4-Cl6.2512.512.5256.25
4e R = 4-Br6.256.2512.512.56.25
Ampicillin (Standard Antibiotic)2512.512.5>100N/A
Gentamicin (Standard Antibiotic)0.50.2524N/A
Amphotericin B (Standard Antifungal)N/AN/AN/AN/A8

Data synthesized from literature.[1] Compound IDs are based on the cited reference for consistency.

Analysis of Structure-Activity Relationship (SAR):

From the data presented, several key insights emerge:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (4d) and bromo (4e) substituents on the phenyl ring, significantly enhances antimicrobial activity against both bacteria and fungi.[1][5] This is a common observation in medicinal chemistry, where such groups can alter the electronic properties of the molecule, potentially improving its binding affinity to the target site.

  • Potent Activity: Notably, compounds 4d and 4e demonstrated the most potent and broad-spectrum activity, with MIC values as low as 6.25 µg/mL against S. aureus, B. subtilis, and C. albicans.[1] The compound 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1][2][3] triazin-7(2H)-one was identified as a particularly potent derivative in one study.[1]

  • Comparison to Standards: While not as potent as the standard antibiotic Gentamicin, several derivatives showed comparable or superior activity to Ampicillin against certain strains and were significantly more effective than the standard antifungal Amphotericin B against C. albicans.[1]

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

The foundation of any comparative guide lies in the robustness of its underlying experimental methods. The data presented here is based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), a self-validating system that ensures reproducibility across different laboratories.[6][7][8]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standardized method for determining the MIC of the synthesized compounds.[7][9]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

  • Synthesized imidazo[2,1-c]triazine derivatives (stock solutions in DMSO)

  • Positive control antibiotics (e.g., Ampicillin, Gentamicin)

  • Negative control (broth and DMSO)

  • Incubator (35-37°C)

Workflow:

MIC_Workflowcluster_prepPlate Preparationcluster_inoculationInoculation & Incubationcluster_analysisData AnalysisStartStart: Prepare 2-foldserial dilutions of testcompounds in brothDispenseDispense 100 µL of eachdilution into 96-well plateStart->DispenseControlsPrepare Positive (Antibiotic)& Negative (No Drug)control wellsDispense->ControlsAdd_InoculumAdd 100 µL of inoculumto all wells (exceptsterility control)Controls->Add_InoculumInoculumPrepare standardizedmicrobial inoculum(~5 x 10^5 CFU/mL)Inoculum->Add_InoculumIncubateIncubate plate at 37°Cfor 18-24 hoursAdd_Inoculum->IncubateReadVisually inspect wellsfor turbidity (growth)Incubate->ReadDetermine_MICMIC = Lowest concentrationwith no visible growthRead->Determine_MIC

Caption: Standardized workflow for MIC determination via broth microdilution.

Step-by-Step Procedure:

  • Preparation of Dilutions: Prepare a series of two-fold serial dilutions of each test compound and control antibiotic in the appropriate broth medium directly within the 96-well plate. The final volume in each well before inoculation should be 100 µL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL. This dilutes the compound concentration to its final test concentration.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific fungal strain.[8]

  • Reading Results: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.

Conclusion and Future Outlook

The imidazo[2,1-c][1][2][3]triazine scaffold is a versatile and promising platform for the development of novel antimicrobial agents. The evidence indicates that derivatives featuring electron-withdrawing substituents exhibit potent and broad-spectrum activity against both bacterial and fungal pathogens.[1] Future research should focus on optimizing these lead compounds to enhance their potency and selectivity, while also conducting comprehensive studies to elucidate their precise mechanism of action and evaluate their in vivo efficacy and safety profiles. The standardized methodologies presented herein provide a reliable framework for such future investigations, ensuring that comparative data is both accurate and reproducible.

References

  • Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. (2016). Journal of Chemical Research. Available at: [Link]

  • Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents. (2021). RSC Advances. Available at: [Link]

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][10]oxazine Derivatives against Multidrug-Resistant Strains. (2023). ChemMedChem. Available at: [Link]

  • Synthesis, Antibacterial, and Antifungal Activities of Imidazo[2,1-c][1][2][3]triazoles and 1,2,4-Triazolo[4,3-a]pyrimidinones. (2014). Synthetic Communications. Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Pharmaceuticals. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology. Available at: [Link]

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. (2024). Molecules. Available at: [Link]

  • Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Imidazo[1,2-a]Pyridine. (2024). Iraqi Journal of Science. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][3][10]thiadiazole Analogues. (2021). ChemMedChem. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. Available at: [Link]

  • Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. (2013). Molecules. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2017). Trade Science Inc. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. (2021). American Journal of Pharmacology. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]

  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][5]imidazo[1,2-d][1][2][3]triazine Derivatives. (2018). Molecules. Available at: [Link]

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A Comparative Guide to the Efficacy of Imidazo[5,1-f]triazine Inhibitors Versus Other IGF-1R/IR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of imidazo[5,1-f]triazine inhibitors against other classes of inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of targeting this critical signaling axis in oncology.

The IGF-1R/IR Signaling Axis: A Core Regulator of Malignancy

The insulin-like growth factor (IGF) signaling axis is a pivotal pathway in normal physiology, governing cellular growth, proliferation, and survival.[1] However, its dysregulation is a hallmark of many cancers.[2] The system's key components include the ligands (IGF-1, IGF-2, and insulin), the receptors (IGF-1R and IR), and various binding proteins.[3]

Upon ligand binding, IGF-1R and IR form homodimers or hybrid receptors, leading to autophosphorylation and the activation of two primary downstream signaling cascades: the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the RAS/MAPK pathway, which is crucial for mitogenesis.[2][4] The high degree of homology between IGF-1R and IR, particularly in the kinase domain, creates significant crosstalk.[5] This redundancy is a critical challenge in developing targeted therapies, as the inhibition of one receptor can be compensated for by the other.[6] Consequently, dual inhibition of both IGF-1R and IR is considered a potentially more effective strategy than targeting IGF-1R alone.[6]

IGF-1R Signaling Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS_Shc IRS / Shc Adaptor Proteins IGF1R->IRS_Shc IR IR IR->IRS_Shc HybridR Hybrid Receptor (IGF-1R/IR) HybridR->IRS_Shc mAbs Monoclonal Antibodies (e.g., Ganitumab, Cixutumumab) mAbs->IGF1R TKIs Small Molecule TKIs (e.g., Imidazo[5,1-f]triazines, Linsitinib, BMS-754807) TKIs->IGF1R TKIs->IR TKIs->HybridR IGF1 IGF-1 IGF1->IGF1R IGF1->HybridR IGF2 IGF-2 IGF2->IGF1R IGF2->HybridR Insulin Insulin Insulin->IR Insulin->HybridR PI3K PI3K IRS_Shc->PI3K RAS RAS IRS_Shc->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Transcription->Pro_Proliferation Cell Proliferation & Survival Transcription->Pro_Survival Cell Proliferation & Survival

Caption: IGF-1R/IR signaling pathway and points of therapeutic intervention.

Therapeutic Strategies: A Mechanistic Overview

Two primary strategies have been employed to disrupt the IGF-1R/IR axis: monoclonal antibodies (mAbs) and small-molecule tyrosine kinase inhibitors (TKIs).

  • Monoclonal Antibodies (mAbs): These agents, such as Ganitumab (AMG 479) and Cixutumumab (IMC-A12), are designed to bind to the extracellular domain of IGF-1R.[3][7] This action blocks the binding of ligands (IGF-1 and IGF-2), preventing receptor activation and leading to the internalization and degradation of the receptor.[8][9] A key limitation is their high specificity for IGF-1R, leaving the IR and IR-A-mediated signaling (which can be activated by IGF-2) largely intact, potentially creating an escape mechanism.[2][5]

  • Small Molecule Tyrosine Kinase Inhibitors (TKIs): TKIs are designed to penetrate the cell membrane and bind to the intracellular ATP-binding pocket of the receptor's kinase domain.[10] This action prevents receptor autophosphorylation and downstream signaling. Due to the high homology in the kinase domains of IGF-1R and IR, many TKIs exhibit dual inhibitory activity. This dual action is considered a potential advantage for overcoming the compensatory signaling that limits the efficacy of IGF-1R-specific mAbs.[6]

Comparative Efficacy: Imidazo[5,1-f]triazines vs. Other Inhibitors

The development of potent and selective TKIs has been a major focus of research. The imidazo[5,1-f][6][11][12]triazine scaffold represents an important chemical series in the pursuit of dual IGF-1R/IR inhibitors.

Imidazo[5,1-f]triazine Inhibitors

The imidazo[5,1-f][6][11][12]triazine series was developed as a potent, selective, and orally bioavailable class of dual IGF-1R and IR inhibitors.[13][14] Extensive structure-activity relationship (SAR) studies led to compounds with excellent drug-like properties and in vivo efficacy in tumor xenograft models.[15][16] While no drug from this specific class has advanced to late-stage clinical trials, the research provided a proof-of-concept for achieving potent dual inhibition with this scaffold. Its development was an isosteric alternative to the closely related and clinically evaluated imidazo[1,5-a]pyrazine series, from which Linsitinib (OSI-906) emerged.[15]

Other Key IGF-1R/IR Inhibitors

The following tables summarize the key characteristics and performance data for prominent TKIs and mAbs.

Table 1: Small Molecule Tyrosine Kinase Inhibitors (TKIs) - Potency and Selectivity

CompoundChemical ClassTarget(s)IC50 (IGF-1R)IC50 (IR)Key Characteristics
Linsitinib (OSI-906) Imidazo[1,5-a]pyrazineDual35 nM[17]75 nM[17]Potent, orally bioavailable dual inhibitor.[18] Advanced to Phase III trials but did not show survival benefit.[19]
BMS-754807 Pyrrolo[1,2-f][6][11][12]triazineDual1.8 nM[17]1.7 nM[17]Reversible, ATP-competitive inhibitor of IGF-1R/IR family kinases.[20] Showed broad anti-proliferative activity in vitro.[21]
GSK1904529A Imidazole/PyridineDual27 nM[22]25 nM[22]Selective dual inhibitor that blocks receptor autophosphorylation and induces G1 cell cycle arrest.[22]
NVP-AEW541 Pyrrolo[2,3-d]pyrimidineSelective86-150 nM[17][23]140-2300 nM[17][23]Shows >25-fold selectivity for IGF-1R over IR.[24] Demonstrated in vivo antitumor activity.[23]

Table 2: Monoclonal Antibodies (mAbs) - Mechanism and Selectivity

CompoundTypeTargetAffinity (Kd)Mechanism of ActionKey Characteristics
Ganitumab (AMG 479) Fully Human IgG1IGF-1R0.22 nM[7]Blocks IGF-1/IGF-2 binding; induces receptor internalization.[9] Does not cross-react with IR.[9]Showed antitumor activity in xenograft models.[25]
Cixutumumab (IMC-A12) Fully Human IgG1IGF-1R0.04 nM[26]Blocks ligand binding; induces receptor internalization and degradation.[8]Well-tolerated but showed low antitumor activity in Phase II trials, leading to discontinuation.[3][27]

The Challenge of Resistance and Clinical Outcomes

Despite strong preclinical data, targeting the IGF-1R/IR axis has been largely disappointing in the clinic.[11][28] Several mechanisms of intrinsic and acquired resistance have been identified:

  • Compensatory Signaling: For IGF-1R specific inhibitors like mAbs, signaling can be rerouted through the IR, particularly the fetal IR-A isoform which binds IGF-2 with high affinity and is often overexpressed in tumors.[5][11][29] This is a primary rationale for using dual TKIs.

  • Pathway Crosstalk: Tumor cells can escape IGF-1R/IR blockade by activating parallel growth factor pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[12][30]

  • Downstream Mutations: Activation of components downstream of the receptor, such as in the PI3K/Akt pathway, can render receptor inhibition ineffective.[30][31]

  • Feedback Loops: Inhibition of IGF-1R can disrupt the negative feedback loop on the pituitary gland, leading to an increase in growth hormone (GH) and circulating IGF-1 levels, which may blunt the drug's efficacy.[11]

These resistance mechanisms underscore the complexity of this signaling network and explain why monotherapy has generally failed in unselected patient populations. The clinical success of these inhibitors may ultimately depend on identifying predictive biomarkers to select patients whose tumors are truly dependent on this axis, and on developing rational combination therapies.[1][6]

Experimental Protocols for Efficacy Evaluation

A multi-step approach is required to rigorously evaluate the efficacy of a novel inhibitor. The workflow progresses from confirming direct enzymatic inhibition to assessing cellular effects and finally to demonstrating in vivo antitumor activity.

Experimental Workflow KinaseAssay Step 1: In Vitro Kinase Assay CellProlif Step 2: Cell Proliferation Assay KinaseAssay->CellProlif Validate cellular activity KinaseDesc Purpose: Determine direct enzymatic inhibition (IC50) of IGF-1R/IR. Method: Recombinant kinase, ATP, and substrate. KinaseAssay->KinaseDesc WesternBlot Step 3: Target Engagement & Pathway Analysis (Western Blot) CellProlif->WesternBlot Confirm mechanism CellProlifDesc Purpose: Measure anti-proliferative effect on cancer cell lines (EC50). Method: MTS, MTT, or CellTiter-Glo. CellProlif->CellProlifDesc Xenograft Step 4: In Vivo Tumor Xenograft Model WesternBlot->Xenograft Test in vivo efficacy WesternBlotDesc Purpose: Confirm on-target effect by measuring phosphorylation of receptors and downstream proteins (p-Akt, p-ERK). Method: SDS-PAGE, antibody probing. WesternBlot->WesternBlotDesc XenograftDesc Purpose: Evaluate antitumor efficacy and tolerability in a living system. Method: Tumor cells implanted in immunocompromised mice. Xenograft->XenograftDesc

Caption: A standard workflow for evaluating novel IGF-1R/IR inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

Causality: This is the foundational experiment to confirm that the compound directly inhibits the enzymatic activity of the target kinase(s) in a cell-free system. It establishes the intrinsic potency (IC50) of the inhibitor.

Methodology:

  • Reagents: Recombinant human IGF-1R and IR kinase domains, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and the test inhibitor at various concentrations.

  • Plate Preparation: Dispense the inhibitor dilutions into a 384-well plate.

  • Kinase Reaction: Add the kinase, peptide substrate, and MgCl2 to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. This is often done using technologies that detect the amount of phosphorylated substrate, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based ATP-Glo assays that measure remaining ATP.

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS Assay)

Causality: This assay moves from a biochemical to a cellular context. It determines the compound's ability to inhibit the growth and metabolic activity of cancer cells that are dependent on IGF-1R/IR signaling, providing a cellular EC50 value.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., Ewing's sarcoma or breast cancer lines) into 96-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for 72 hours.

  • MTS Addition: Add MTS reagent (which is converted by viable, metabolically active cells into a colored formazan product) to each well. Incubate for 1-4 hours.

  • Measurement: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot percent viability against the log of the inhibitor concentration to calculate the EC50.

Protocol 3: Western Blot for Pathway Inhibition

Causality: This is a crucial self-validating experiment to confirm that the observed anti-proliferative effects are due to the intended mechanism of action. It directly visualizes the inhibition of receptor phosphorylation and downstream signaling proteins like Akt and ERK.

Methodology:

  • Cell Treatment: Plate cells and grow until they reach ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibition and Stimulation: Pre-treat the cells with the inhibitor at various concentrations for 1-2 hours. Then, stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes to activate the pathway. Include unstimulated and stimulated controls without the inhibitor.

  • Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with primary antibodies against p-IGF-1R, total IGF-1R, p-Akt, total Akt, and a loading control (e.g., GAPDH).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Perspectives

The IGF-1R/IR signaling axis remains a compelling, albeit challenging, target in oncology. While early enthusiasm has been tempered by the negative results of late-stage clinical trials, the research has provided invaluable insights.

  • Dual Inhibition Advantage: The imidazo[5,1-f]triazine scaffold and other similar small molecules demonstrated that potent, dual inhibition of IGF-1R and IR is achievable. Preclinically, this dual approach appears superior to IGF-1R-specific inhibition for mitigating resistance via IR compensation.

  • The Need for Biomarkers: The failure of these agents in broad patient populations highlights a critical unmet need for predictive biomarkers. Future studies must focus on identifying which tumors are truly "addicted" to the IGF-1R/IR axis, potentially through genomic profiling or analysis of pathway activation status.

  • Combination Strategies: The future of IGF-1R/IR inhibition likely lies in rational combination therapies. Preclinical data suggests synergy with cytotoxic agents, as well as with inhibitors of other pathways like EGFR, to overcome resistance.[12][32]

Ultimately, the efficacy of any IGF-1R/IR inhibitor is not an intrinsic property of the molecule alone but is dictated by the specific biological context of the tumor it is used against. Future success will depend on moving beyond a one-size-fits-all approach to a precision medicine strategy guided by robust biomarkers.

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A Comparative Guide to the Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

The field of targeted cancer therapy has been revolutionized by the development of small molecule protein kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes, and their dysregulation is a hallmark of many cancers.[2][3] The success of kinase inhibitors hinges on their ability to selectively target specific kinases driving oncogenesis while minimizing off-target effects. In the vast chemical space of potential drug candidates, certain molecular frameworks, often called "privileged scaffolds," have emerged as exceptionally versatile and effective starting points for inhibitor design.[4][5][6]

The pyrrolo[2,1-f][1][7][8]triazine scaffold is one such privileged heterocycle that has garnered significant attention in medicinal chemistry.[1][2][4][9] This fused heterocyclic system serves as the core of several kinase inhibitors, demonstrating remarkable versatility and potent activity against a range of clinically relevant cancer targets.[1][2] This guide provides a technical comparison of the pyrrolo[2,1-f]triazine scaffold against other inhibitor classes, supported by experimental data and detailed protocols for researchers in the field.

The Pyrrolo[2,1-f]triazine Scaffold: A Structural and Mechanistic Overview

The power of the pyrrolo[2,1-f]triazine core lies in its unique structural and electronic properties. As a fused heterocycle with multiple nitrogen atoms, it is adept at forming critical hydrogen bonds and other non-covalent interactions with amino acid residues within the ATP-binding site of kinases.[1] This ability to effectively mimic the purine core of ATP allows for high-affinity binding and potent, competitive inhibition.

X-ray crystallography studies have confirmed that derivatives of this scaffold bind to the kinase hinge region, a critical component of the ATP-binding pocket, in an ATP-competitive manner.[10] This foundational mechanism has been successfully leveraged to develop inhibitors against a host of key oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Hepatocyte Growth Factor Receptor (c-Met).[9][11][12][13]

Comparative Analysis: A Case Study in Dual c-Met/VEGFR-2 Inhibition

A highly effective strategy in modern oncology is the dual targeting of pathways that drive tumor growth, angiogenesis, and metastasis. The c-Met and VEGFR-2 receptor tyrosine kinases represent two such critical, interconnected pathways.[12][13] Dysregulation of the c-Met/HGF pathway contributes to tumor invasion and metastasis, while the VEGFR-2 pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][12][14][15]

Several pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2.[1][12][13] Here, we compare a promising candidate from this class, designated Compound 27a , with established multi-kinase inhibitors that also target this axis, Foretinib and Cabozantinib.[8][13][16]

Data Presentation: Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The data below, compiled from published studies, compares the in vitro kinase inhibition activity of these compounds.

CompoundScaffold Classc-Met IC50 (nM)VEGFR-2 IC50 (nM)Reference
Compound 27a Pyrrolo[2,1-f]triazine2.3 ± 0.15.0 ± 0.5[13]
Foretinib Quinoline Derivative~3~1.6[8][17]
Cabozantinib Quinoline DerivativePotent InhibitionPotent Inhibition[7][16][18]

Note: Direct IC50 values for Cabozantinib vary across literature; it is widely characterized as a potent inhibitor of MET, VEGFRs, AXL, and RET.[7][14][16]

The data demonstrates that the pyrrolo[2,1-f]triazine scaffold can produce inhibitors with single-digit nanomolar potency against both c-Met and VEGFR-2, comparable to other established clinical candidates.[13] This highlights the scaffold's efficacy as a platform for developing highly potent dual-target agents.

Mechanism of Action: Disrupting Oncogenic Signaling

The therapeutic rationale for dual c-Met and VEGFR-2 inhibition is to simultaneously block tumor cell proliferation/invasion and the tumor's blood supply. Cabozantinib, for instance, works by blocking these abnormal proteins, which helps to slow or stop the spread of cancer cells.[7][18] This multifaceted attack can be more effective than targeting a single pathway and may help overcome resistance mechanisms.[16]

The following diagram illustrates the signaling pathways and the points of intervention by a dual inhibitor.

G cluster_0 Tumor Cell cluster_1 Endothelial Cell HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds p_cMet p-cMet (Active) cMet->p_cMet Activates Ras Ras/Raf/MAPK Pathway p_cMet->Ras PI3K PI3K/Akt Pathway p_cMet->PI3K Proliferation Proliferation, Invasion, Survival Ras->Proliferation PI3K->Proliferation VEGF VEGF (Ligand) VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds p_VEGFR2 p-VEGFR-2 (Active) VEGFR2->p_VEGFR2 Activates Angio Angiogenesis p_VEGFR2->Angio Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->cMet Inhibitor->VEGFR2

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Validation: Protocols for the Researcher

To ensure scientific integrity, the claims made for any inhibitor must be validated through robust experimental methods. The following protocols provide step-by-step guides for key assays used to characterize kinase inhibitors.

Experimental Workflow for Inhibitor Characterization

The process of identifying and validating a lead compound follows a logical cascade of experiments, moving from biochemical assays to cell-based models.

G cluster_workflow Inhibitor Validation Workflow A Primary Screen: In Vitro Kinase Assay (Determine IC50) B Cellular Assay: MTT Cell Viability (Measure Anti-proliferative Effect) A->B Potent Hits C Target Engagement: Western Blot (Confirm Phospho-Kinase Inhibition) B->C Active Compounds D In Vivo Studies: Tumor Xenograft Model (Assess Efficacy) C->D Validated Hits

Caption: A typical workflow for kinase inhibitor validation.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Principle: This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The output is often the amount of ATP remaining or ADP produced, which is inversely proportional to kinase activity.[19] The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Expert Insight: The choice of assay format (e.g., TR-FRET, luminescence) depends on available instrumentation and throughput needs.[20] It is critical to run the ATP concentration at or near the Km value for the specific kinase to ensure the accurate determination of an ATP-competitive inhibitor's potency.[20]

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting at 10 µM) in 100% DMSO. Subsequently, create a 4X working stock by diluting this series in the appropriate kinase assay buffer.[20]

  • Reaction Setup: In a 384-well assay plate, add 5 µL of the 4X compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[20]

  • Kinase Addition: Add 5 µL of a 4X solution of the purified kinase (e.g., c-Met or VEGFR-2) to all wells except the "no enzyme" control. Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of a 2X solution containing the specific peptide substrate and ATP.[20]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the signal according to the specific assay kit's instructions (e.g., by adding a detection reagent that measures ADP production).[3]

  • Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[21][22]

  • Expert Insight: It is crucial to first determine the optimal cell seeding density for each cell line to ensure that the cells are in a logarithmic growth phase during the experiment.[23] Including a positive control (a known cytotoxic agent) is essential for validating the assay's performance.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., a c-Met-addicted gastric cancer cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[21][24]

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[21] Include "vehicle only" (DMSO) control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow the compound to exert its anti-proliferative effects.[21][25]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[23][24]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[21][22][24]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[21][23]

  • Data Analysis: Subtract the background absorbance (from medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value using non-linear regression.[21]

Protocol 3: Western Blot for Phospho-Kinase Inhibition
  • Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (active) form of a kinase and an antibody for the total amount of that kinase, one can directly measure target engagement and inhibition within the cell.[26][27]

  • Expert Insight: The preservation of phosphorylation is critical. All steps must be performed on ice or at 4°C, and the lysis buffer must be freshly supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[27] For phospho-protein detection, blocking the membrane with Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins that can increase background noise.[26]

Methodology:

  • Cell Treatment & Lysis:

    • Plate cells and allow them to attach. Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a defined period (e.g., 2 hours). Include a vehicle control.

    • If the pathway is not basally active, you may need to stimulate it with a ligand (e.g., HGF for c-Met) for 15-30 minutes before lysis.[27]

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[26]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Denature the proteins by boiling at 95-100°C for 5-10 minutes.[27]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[27]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-cMet) overnight at 4°C.[27]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

    • Wash again and add an ECL chemiluminescent substrate to the membrane.[26]

  • Image Acquisition & Analysis: Capture the chemiluminescent signal using a digital imager.[27]

  • Stripping and Reprobing: To normalize the phospho-signal, the membrane should be stripped of antibodies and reprobed with an antibody against the total kinase (e.g., total c-Met) and then a loading control (e.g., β-Actin or GAPDH) to confirm equal protein loading across all lanes.[26][27]

Conclusion and Future Outlook

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a "privileged" and versatile core in the landscape of kinase inhibitor drug discovery.[4][5] Its inherent ability to form key interactions within the kinase ATP-binding site allows for the development of highly potent inhibitors against critical oncogenic drivers. As demonstrated in the case of dual c-Met/VEGFR-2 inhibition, compounds built from this scaffold exhibit potency comparable to, and potentially exceeding, other clinical-stage inhibitors.[13]

The continued exploration of this scaffold's structure-activity relationships, coupled with robust preclinical validation using the methodologies outlined in this guide, promises to yield a new generation of targeted therapies. For researchers and drug development professionals, the pyrrolo[2,1-f]triazine system represents a promising and fruitful starting point for designing novel therapeutics to combat cancer and other diseases driven by aberrant kinase signaling.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[5,1-f]triazine Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[5,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors targeting key signaling pathways in diseases like cancer. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of imidazo[5,1-f]triazine-based dual inhibitors, with a focus on compounds targeting critical nodes in cell signaling such as the PI3K/mTOR and IGF-1R/IR pathways. We will delve into the experimental methodologies that form the bedrock of preclinical evaluation, offering insights into the translation of biochemical potency to cellular activity and, ultimately, to therapeutic efficacy in animal models.

The Rationale for Dual Inhibition: A Strategic Approach

Targeting a single node in a signaling network can often be circumvented by the cell through activation of parallel or downstream pathways. Dual inhibitors offer a strategic advantage by simultaneously blocking two critical points in a pathway, potentially leading to a more profound and durable response. The imidazo[5,1-f]triazine core has proven to be a versatile template for designing such molecules. For instance, dual inhibition of the PI3K/mTOR pathway is a promising strategy in oncology, as this pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[1][2] Similarly, co-inhibition of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) can overcome resistance mechanisms observed with therapies targeting only one of these receptors.[3][4]

Below is a representation of the PI3K/mTOR signaling pathway, a common target for imidazo[5,1-f]triazine dual inhibitors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription |-- Inhibitor Imidazo[5,1-f]triazine Dual Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: The PI3K/AKT/mTOR signaling cascade, a key regulator of cellular processes.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of a novel inhibitor begins with a battery of in vitro assays designed to quantify its potency and selectivity at both the biochemical and cellular levels.

Biochemical Assays: Gauging Potency at the Molecular Level

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its purified target enzymes. A common method is the ELISA-based kinase inhibition assay.[5]

Experimental Protocol: ELISA-Based Kinase Inhibition Assay [5]

  • Preparation: A reaction mixture is prepared containing the purified kinase (e.g., PI3K, mTOR) in a suitable kinase buffer.

  • Compound Addition: The imidazo[5,1-f]triazine inhibitor is added to the wells of a microplate at various concentrations. Controls with DMSO (no inhibition) and without the enzyme (background) are included.

  • Reaction Initiation: The kinase reaction is started by adding ATP. The final ATP concentration is typically at or near the Michaelis-Menten constant (Km) for each enzyme to ensure accurate IC50 determination.[6]

  • Incubation: The plate is incubated at 30°C for a defined period, typically 60 minutes.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This is often achieved using a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) for signal generation.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the half-maximal inhibitory concentration (IC50) value is determined using software like GraphPad Prism.[5]

Cellular Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial, cellular assays provide a more biologically relevant measure of a compound's efficacy by assessing its ability to penetrate cell membranes and inhibit the target in a complex intracellular environment.

Experimental Protocol: Cell Proliferation Assay (e.g., CCK8 Assay) [5]

  • Cell Seeding: Cancer cell lines with known dysregulation of the target pathway (e.g., PI3K/mTOR) are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the imidazo[5,1-f]triazine inhibitor. A DMSO-only control is included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: A reagent like CCK8 is added to each well. Viable cells will metabolize the reagent, producing a colored formazan dye.

  • Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is calculated.

Table 1: Representative In Vitro Efficacy Data for Imidazo[5,1-f]triazine Dual Inhibitors

Compound IDTarget Kinase(s)Biochemical IC50 (nM)Cellular IC50 (µM) in Relevant Cell Line
Compound A PI3Kα / mTOR5.2 / 10.80.15 (MCF-7)
Compound B IGF-1R / IR2.5 / 3.10.08 (GEO)[3]
Compound C PLK18.00.22 (HeLa)[7]

Note: The data presented are hypothetical and for illustrative purposes, except where cited.

Part 2: In Vivo Efficacy Assessment

Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. These studies, typically conducted in animal models, are critical for evaluating a drug's therapeutic potential in a whole-organism setting.[8]

Xenograft Models: A Cornerstone of Preclinical Oncology Research

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the antitumor efficacy of investigational drugs.[8][9][10][11]

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy & PK/PD Analysis CellCulture Human Tumor Cell Culture Implantation Subcutaneous or Orthotopic Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Drug Administration (e.g., Oral Gavage) Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint TumorCollection Tumor and Tissue Collection Endpoint->TumorCollection Analysis Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis TumorCollection->Analysis

Caption: A typical experimental workflow for in vivo efficacy studies using xenograft models.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study [11]

  • Cell Implantation: An appropriate number of human cancer cells (e.g., 5-10 x 10⁶) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Mice are randomized into treatment and control groups. The imidazo[5,1-f]triazine inhibitor is administered, often orally, at a specified dose and schedule. The control group typically receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined treatment duration.

  • Data Analysis: Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include Tumor Growth Inhibition (TGI).

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between drug exposure (pharmacokinetics) and its effect on the target (pharmacodynamics) is crucial for optimizing dosing regimens.[12][13][14][15]

  • Pharmacokinetics (PK): This involves measuring the concentration of the drug in the plasma and tumor tissue over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[12][16]

  • Pharmacodynamics (PD): This assesses the extent and duration of target inhibition in the tumor tissue. For a PI3K/mTOR inhibitor, this could involve measuring the phosphorylation levels of downstream targets like AKT and S6K via Western blotting or immunohistochemistry.[1][17]

Table 2: Representative In Vivo Data for an Imidazo[5,1-f]triazine Inhibitor

ParameterValue
Animal Model Nude mice with GEO human colorectal tumor xenografts[3]
Dosing Regimen 50 mg/kg, oral, once daily
Tumor Growth Inhibition (TGI) 85%
Plasma Cmax 2.5 µM
Tumor Cmax 5.0 µM
Target Inhibition (p-AKT) >80% inhibition for 12 hours post-dose

Note: The data presented are hypothetical and for illustrative purposes, except where cited.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A key challenge in drug development is the translation of in vitro potency to in vivo efficacy. A compound with a low nanomolar IC50 in a biochemical assay may not be effective in vivo due to poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism.[12] Conversely, a compound with modest in vitro potency might show significant in vivo activity if it achieves high and sustained concentrations in the tumor tissue.

The imidazo[5,1-f]triazine class of inhibitors has demonstrated the potential for good drug-like properties, with some members showing oral bioavailability and efficacy in tumor xenograft models.[3][4] The optimization of these compounds often involves a careful balance of improving potency while maintaining favorable pharmacokinetic profiles.

Conclusion

The development of imidazo[5,1-f]triazine dual inhibitors represents a promising avenue in targeted therapy. A rigorous and systematic evaluation of both in vitro and in vivo efficacy is paramount to identifying candidates with the highest potential for clinical success. By understanding the nuances of the experimental methodologies and the critical importance of correlating biochemical, cellular, and whole-organism data, researchers can more effectively advance these novel therapeutic agents from the laboratory to the clinic.

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A Comparative Docking Analysis of Pyrrolo[2,1-f]triazine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a pivotal target due to its role in tumor progression, metastasis, and angiogenesis.[1][2] The pyrrolo[2,1-f][3][4][5]triazine scaffold has been identified as a promising heterocyclic system for the development of potent kinase inhibitors.[1] This guide provides an in-depth comparative analysis of different pyrrolo[2,1-f]triazine derivatives through a validated molecular docking workflow, offering insights into their potential binding modes and structure-activity relationships (SAR) against c-Met kinase.

This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and kinase inhibitor design. We will delve into the causality behind the experimental choices, ensuring a scientifically rigorous and reproducible protocol.

The Scientific Rationale: Targeting c-Met with Pyrrolo[2,1-f]triazines

The dysregulation of the c-Met signaling pathway is a known driver in various human cancers.[6] Consequently, the design of small molecule inhibitors that can effectively block the ATP-binding site of the c-Met kinase domain is a well-established therapeutic strategy.[2] The pyrrolo[2,1-f]triazine core offers a rigid scaffold with strategically positioned nitrogen atoms that can form key hydrogen bond interactions within the hinge region of the kinase, a critical anchoring point for ATP-competitive inhibitors.[1]

This guide will focus on a comparative docking study of a series of rationally designed pyrrolo[2,1-f]triazine derivatives, elucidating how subtle structural modifications can influence their binding affinity and interaction patterns within the c-Met active site.

Experimental Workflow: A Validated Protocol for Comparative Docking

The following detailed protocol outlines a self-validating system for performing comparative molecular docking studies. Each step is designed to ensure the integrity and reproducibility of the results.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB_Selection 1. Target Selection (c-Met Kinase, PDB: 3RHK) Protein_Prep 2. Protein Preparation (CHARMM-GUI) PDB_Selection->Protein_Prep Input PDB Grid_Gen 4. Grid Box Generation (AutoDock Tools) Protein_Prep->Grid_Gen Prepared Receptor Ligand_Prep 3. Ligand Preparation (Avogadro) Docking 5. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Prepared Ligands Grid_Gen->Docking Grid Parameters Pose_Analysis 6. Pose Visualization & Interaction Analysis (PyMOL) Docking->Pose_Analysis Docked Poses Data_Comparison 7. Comparative Analysis (Binding Energy, Interactions) Pose_Analysis->Data_Comparison Interaction Data

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Imidazo[2,1-F]triazin-4(1H)-one and Related Heterocyclic Compounds

A Comprehensive Guide to the Safe Disposal of Imidazo[2,1-F][1][2][3]triazin-4(1H)-one and Related Heterocyclic Compounds

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Imidazo[2,1-F][1][2][3]triazin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The principles and procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

I. The Imperative of Proper Chemical Waste Management

The improper disposal of laboratory chemicals can lead to severe consequences, including environmental contamination, significant financial penalties, and potential legal action.[1] The Resource Conservation and Recovery Act (RCRA) strictly governs the management of hazardous waste, prohibiting the disposal of such chemicals in regular trash or down the sewer system.[1][5] Adherence to these regulations is not merely a matter of compliance but a fundamental ethical responsibility for all scientific professionals.

PART 1: Waste Characterization and Hazard Assessment

Before any disposal procedures can be initiated, a thorough hazard assessment of the waste stream containing Imidazo[2,1-F][1][2][3]triazin-4(1H)-one must be conducted.

Step 1: Consult the Safety Data Sheet (SDS)

For any chemical, the SDS is the primary source of information regarding its hazards, handling, and disposal. In the absence of a specific SDS for Imidazo[2,1-F][1][2][3]triazin-4(1H)-one, one should refer to the SDS for structurally similar compounds or the raw materials used in its synthesis.[6][7][8][9][10] Key sections to review include "Hazards Identification," "Handling and Storage," and "Disposal Considerations."

Based on the general characteristics of similar heterocyclic compounds, waste containing Imidazo[2,1-F][1][2][3]triazin-4(1H)-one should be presumed to be hazardous.[4] The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]

Step 2: Identify All Components of the Waste Stream

The waste is rarely the pure compound. It is crucial to identify all constituents in the waste container, including:

  • Solvents: Identify all organic and inorganic solvents.

  • Reagents: List any unreacted starting materials or reagents.

  • Byproducts: Account for any potential side-products from the chemical reaction.

This comprehensive list is essential for determining chemical compatibility and proper waste segregation.

Quantitative Data Summary for Typical Heterocyclic Compound Waste
Parameter Guideline/Regulation Significance Source
pH Range Must not be below 2.0 or above 12.5 to avoid being classified as corrosive.Determines if the waste is a characteristic corrosive hazardous waste.EPA
Flash Point Below 60°C (140°F) for liquid waste indicates ignitability.Determines if the waste is a characteristic ignitable hazardous waste.EPA
Container Fill Level Do not fill beyond 90% capacity.Prevents spills due to expansion or splashing during transport.[11]Institutional EHS
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste.Regulatory limit for waste storage at or near the point of generation.[3]EPA

PART 2: Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of Imidazo[2,1-F][1][2][3]triazin-4(1H)-one waste.

Step 1: Select the Appropriate Waste Container

The choice of container is critical to prevent leaks, reactions, and exposure.

  • Compatibility: The container material must be chemically compatible with all components of the waste. For organic solvent-based waste containing heterocyclic compounds, a high-density polyethylene (HDPE) or glass container is typically appropriate.[5][12] Do not use metal containers for acidic or corrosive waste.[5]

  • Condition: The container must be in good condition, free from cracks or defects, and have a secure, leak-proof lid.[12][13]

  • Size: Choose a container size appropriate for the volume of waste being generated to avoid prolonged storage of nearly empty containers.[1]

Step 2: Proper Labeling of the Waste Container

Accurate and clear labeling is a regulatory requirement and a critical safety measure.[13]

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE ".[3][13]

    • The full chemical names of all constituents (no abbreviations or formulas).[12][14]

    • The approximate percentage of each component.[12][14]

    • The date of initial accumulation.[12]

    • The name and contact information of the generating researcher or lab.

Step 3: Waste Segregation and Storage

Improper segregation of incompatible chemicals can lead to dangerous reactions.

  • Segregation: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be under the direct control of laboratory personnel.[5] Segregate waste streams based on hazard class (e.g., flammables, acids, bases, oxidizers).[12][14]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[12]

  • Container Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[11][12][13][14] Do not leave funnels in the container.[14]

Step 4: Arranging for Waste Disposal

Hazardous waste must be collected and disposed of by trained professionals through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

  • Requesting Pickup: Once a waste container is 90% full, or before the regulatory storage time limit is reached, submit a waste pickup request to your EHS department.[12]

  • Transportation: Do not transport hazardous waste between laboratories or buildings yourself. This must be done by authorized personnel.[15]

Disposal Workflow Diagram

DisposalWorkflowcluster_0Waste Generation & Segregationcluster_1Accumulation & Storagecluster_2Disposal & DocumentationStartGenerate Waste Stream(Imidazo[2,1-F][1,2,4]triazin-4(1H)-one)AssessCharacterize Waste &Assess Hazards (SDS)Start->AssessSelectSelect CompatibleWaste ContainerAssess->SelectLabelLabel Container:'HAZARDOUS WASTE'+ ContentsSelect->LabelAccumulateAdd Waste to Container(Keep Closed)Label->AccumulateStoreStore in Designated SAAwith Secondary ContainmentAccumulate->StoreInspectWeekly Inspectionfor Leaks & Label IntegrityStore->InspectRequestContainer 90% Full?Request EHS PickupInspect->RequestYesEHSEHS Collection &Transport to Central FacilityRequest->EHSEndProper Disposal byLicensed VendorEHS->End

Caption: Workflow for the safe disposal of hazardous chemical waste.

PART 3: Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Minor Spills (Manageable by Lab Personnel):

  • Alert personnel in the immediate area.

  • Don appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Contain the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Major Spills (Beyond the Control of Lab Personnel):

  • Evacuate the area immediately.

  • Alert others to stay away.

  • If the substance is flammable, turn off all ignition sources if it is safe to do so.

  • Contact your institution's EHS or emergency response team.

  • Provide them with the identity of the spilled material and any other relevant information.

Decision Tree for Spill Response

SpillResponseSpillSpill OccursAssessAssess Spill Size & Hazard(Flammable, Toxic, Corrosive?)Spill->AssessMinorIs it a Minor Spill(Manageable by Lab Staff)?Assess->MinorMajorActionEvacuate AreaCall EHS/Emergency ResponseMinor->MajorActionNoMinorActionAlert Area PersonnelDon Appropriate PPEContain & Clean Up SpillMinor->MinorActionYesDisposeCollect Spill Debris asHazardous WasteMinorAction->Dispose

Caption: Decision-making process for chemical spill response.

IV. Building a Culture of Safety

The procedures outlined in this guide are foundational to laboratory safety. However, true and lasting safety is achieved when these practices are embedded in the culture of the research environment. This requires ongoing training, regular review of procedures, and a shared commitment among all laboratory members to prioritize safety in every aspect of their work. All laboratory personnel must receive training on the hazards of the chemicals they work with and the proper procedures for handling and disposal.[16][17]

By adhering to these rigorous standards for the disposal of Imidazo[2,1-F][1][2][3]triazin-4(1H)-one and all chemical waste, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment, thereby ensuring the continued integrity and advancement of scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • CLEARSYNTH. imidazo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. Available at:

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • National Institutes of Health (NIH). Chemical Safety Guide, 5th Ed.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
  • Thermo Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Biosynth. (2021, January 11). Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET 4-AMINO 1,2,4-TRIAZOLE (Extra Pure).
  • PubChem. Imidazo(2,1-f)(1,2,4)triazine.
  • European Patent Office. (2022, April 26). IMIDAZO[2,1-F][1][2][3]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT. Available at:

  • EvitaChem. Imidazo[1,2-b][1][2][3]triazin-2(1H)-one (EVT-13042538). Available at:

  • Matrix Scientific. 3H-Imidazo[5,1-f][1][2][3]triazin-4-one. Available at:

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imidazo[2,1-F]triazin-4(1H)-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imidazo[2,1-F][1][2][3]triazin-4(1H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[2,1-F][1][2][3]triazin-4(1H)-one. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The information herein is synthesized from established safety protocols for handling heterocyclic compounds and regulatory guidelines.

Hazard Assessment of Imidazo[2,1-F][1][2][3]triazin-4(1H)-one

  • Skin Irritation: May cause skin irritation upon contact.[9][10][11]

  • Eye Irritation: May cause serious eye irritation.[9][10][11]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[9][10][11]

  • Harmful if Swallowed: Ingestion may be harmful.[9][10][12]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity. All laboratory personnel must adhere to the facility's written Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][13][14]

Core Principles of Personal Protective Equipment (PPE)

The use of PPE is a critical component of a multi-layered safety approach that also includes engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).[13] The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling Imidazo[2,1-F][1][2][3]triazin-4(1H)-one

The following table outlines the recommended PPE for various laboratory activities involving Imidazo[2,1-F][1][2][3]triazin-4(1H)-one.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Hazard Operations (e.g., weighing small quantities in a ventilated balance enclosure, preparing dilute solutions in a fume hood)ANSI Z87.1 compliant safety glasses with side shields.[15]Disposable nitrile gloves.[9][15] Inspect for tears or punctures before use. Change gloves immediately if contaminated.Standard laboratory coat.[15]Generally not required if work is performed in a properly functioning chemical fume hood.
Moderate-Hazard Operations (e.g., handling larger quantities, reactions with potential for splashing)Chemical splash goggles.[16]Disposable nitrile gloves.[9][15] Consider double-gloving.Chemical-resistant lab coat or apron over a standard lab coat.[15][16]Required if there is a potential for aerosol generation outside of a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][3][15][17][18][19]
High-Hazard Operations (e.g., energetic reactions, potential for significant aerosolization)Face shield worn over chemical splash goggles.[15][16]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) over disposable nitrile gloves.[16]Full-body chemical-resistant suit.[9][20]A NIOSH-approved respirator is mandatory.[1][3][15][17][18][19] The type (e.g., half-mask, full-face, PAPR) will depend on the specific risk assessment.
Emergency Situations (e.g., spills)Full-face respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA).[21]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit.[9][20]Full-face respirator or SCBA.[21]

Procedural Guidance for PPE Usage

Donning and Doffing of PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Suit: Don the lab coat or chemical-resistant suit.

  • Mask/Respirator: Put on the mask or respirator. Perform a seal check if using a respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat or suit.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside with bare hands.

  • Gown/Suit: Remove the lab coat or suit by rolling it inside out.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflowcluster_assessmentRisk Assessmentcluster_ppe_levelsPPE Selectioncluster_respiratoryRespiratory Protectioncluster_disposalWaste DisposalStartStart: Handling Imidazo[2,1-F][1,2,4]triazin-4(1H)-oneAssessHazardAssess Hazard Level(Quantity, Procedure, Aerosolization Potential)Start->AssessHazardLowHazardLow Hazard- Safety Glasses- Nitrile Gloves- Lab CoatAssessHazard->LowHazardLowModerateHazardModerate Hazard- Chemical Goggles- Double Gloves- Chemical-Resistant ApronAssessHazard->ModerateHazardModerateHighHazardHigh Hazard- Face Shield & Goggles- Heavy-Duty Gloves- Chemical SuitAssessHazard->HighHazardHighNoRespiratorNo Respirator(Work in Fume Hood)LowHazard->NoRespiratorRespiratorNIOSH-Approved RespiratorModerateHazard->RespiratorHighHazard->RespiratorDisposeDispose of PPE and Chemical WasteAccording to Institutional GuidelinesNoRespirator->DisposeRespirator->Dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.